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  • Product: 5-Methyl-1H-indazol-1-amine
  • CAS: 1034874-66-2

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Mechanistic Profiling of 5-Methyl-1H-indazol-1-amine: A Comprehensive Technical Guide

Executive Summary 5-Methyl-1H-indazol-1-amine (CAS: 1034874-66-2) is a critical heterocyclic scaffold extensively utilized in medicinal chemistry, particularly in the structural design of kinase inhibitors and oncology t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methyl-1H-indazol-1-amine (CAS: 1034874-66-2) is a critical heterocyclic scaffold extensively utilized in medicinal chemistry, particularly in the structural design of kinase inhibitors and oncology therapeutics[1]. The presence of the N1-amino group, paired with the 5-methyl substitution, imparts unique hydrogen-bonding capabilities and steric properties that enable precise interactions with the hinge region of target proteins[1].

This technical guide delineates the optimal synthetic pathway for 5-methyl-1H-indazol-1-amine, focusing on direct electrophilic N-amination. By dissecting the mechanistic rationale, regioselectivity challenges, and step-by-step experimental protocols, this whitepaper serves as an authoritative resource for synthetic chemists and drug development professionals aiming to scale or optimize this synthesis.

Mechanistic Rationale: Electrophilic N-Amination and Regioselectivity

The most direct, scalable, and atom-economical route to N-aminoindazoles is the electrophilic amination of the parent indazole[2]. Unlike standard amine alkylations where the nitrogen acts as a nucleophile, this pathway requires "umpolung" (polarity reversal) of the aminating agent.

The Role of Hydroxylamine-O-sulfonic acid (HOSA)

Hydroxylamine-O-sulfonic acid (HOSA) is the premier reagent for this transformation[3][4]. The causality behind this selection lies in its structure: the sulfate group in HOSA acts as a highly effective leaving group, rendering the adjacent nitrogen atom electrophilic (an NH2+​ equivalent). This allows the indazole to act as the nucleophile.

Regioselectivity: N1 vs. N2 Attack

5-Methyl-1H-indazole exhibits tautomerism between its 1H and 2H forms. Upon treatment with a strong base (e.g., KOH or NaOH), it is deprotonated to form an ambident indazolide anion.

  • Thermodynamic Control: The anion can attack the electrophilic nitrogen of HOSA via either the N1 or N2 position. The N1 position is generally more nucleophilic and thermodynamically favored because substitution at N1 preserves the fully aromatic benzenoid system in the resulting 1H-indazole derivative.

  • Product Distribution: The reaction typically yields a mixture of 5-methyl-1H-indazol-1-amine (major, ~70-75%) and 5-methyl-2H-indazol-2-amine (minor, ~25-30%)[2][3]. These regioisomers exhibit distinct polarities, allowing for decisive separation via silica gel chromatography.

G A 5-Methyl-1H-indazole (Starting Material) B Indazolide Anion (Intermediate) A->B KOH / H2O Deprotonation C 5-Methyl-1H-indazol-1-amine (Major Product, N1) B->C HOSA Electrophilic Attack (N1) D 5-Methyl-2H-indazol-2-amine (Minor Product, N2) B->D HOSA Electrophilic Attack (N2)

Mechanistic pathway of 5-methyl-1H-indazole N-amination highlighting N1 vs N2 regioselectivity.

Experimental Workflow & Protocol

The following protocol outlines a self-validating system for the synthesis of 5-methyl-1H-indazol-1-amine, utilizing HOSA under basic aqueous conditions.

Workflow Step1 Step 1: Deprotonation 5-Methyl-1H-indazole + KOH (aq) T = 25°C, 30 min Step2 Step 2: Electrophilic Amination Slow addition of HOSA T = 70°C, 2 hours Step1->Step2 Step3 Step 3: Workup & Extraction Cool to RT, Extract with EtOAc Wash with Brine, Dry over Na2SO4 Step2->Step3 Step4 Step 4: Purification Silica Gel Column Chromatography Eluent: Hexane/EtOAc Gradient Step3->Step4 Step5 Pure 5-Methyl-1H-indazol-1-amine Yield: 55-65% Step4->Step5

Experimental workflow for the synthesis and purification of 5-methyl-1H-indazol-1-amine.

Reagents and Materials
  • 5-Methyl-1H-indazole: 1.0 equivalent (eq)

  • Hydroxylamine-O-sulfonic acid (HOSA): 1.5 eq (Note: Must be stored at 2-8°C; verify integrity before use as it degrades into sulfuric acid and nitrogen over time).

  • Potassium Hydroxide (KOH): 3.0 eq

  • Solvents: Deionized Water (Reaction), Ethyl Acetate (Extraction)

Step-by-Step Methodology
  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, dissolve KOH (3.0 eq) in deionized water. Add 5-methyl-1H-indazole (1.0 eq) to the alkaline solution. Stir the mixture at room temperature (25°C) for 30 minutes to ensure complete formation of the highly nucleophilic indazolide anion.

  • Electrophilic Amination: Heat the reaction mixture to 70–75°C[3]. Dissolve HOSA (1.5 eq) in a minimal amount of water. Add the HOSA solution dropwise to the heated indazole mixture over 30 minutes.

    • Causality Note: Dropwise addition is critical. It prevents the rapid thermal decomposition of HOSA and controls the exothermic nature of the reaction, minimizing the formation of dark, tarry side products.

  • Reaction Maturation: Maintain the reaction temperature at 70–75°C for an additional 2 hours. Monitor the reaction progress via TLC (Eluent: Hexane/EtOAc 1:1). Use UV light and a ninhydrin stain (the newly formed primary amine will appear as a distinct colored spot upon heating).

  • Quenching and Extraction: Cool the reaction mixture to room temperature. Extract the aqueous layer with EtOAc (3 x 50 mL). Combine the organic layers, wash with saturated brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield a crude residue containing both N1 and N2 isomers.

  • Purification: Purify the crude mixture using flash column chromatography on silica gel. Elute with a gradient of Hexane/EtOAc (typically starting at 4:1 and increasing to 2:1). The 1-amino isomer (5-methyl-1H-indazol-1-amine) is less polar and typically elutes faster than the 2-amino isomer[2].

Quantitative Data & Analytical Characterization

To ensure the trustworthiness of the synthesized batch, the protocol functions as a self-validating system where intermediate metrics and final analytical signatures must align with the parameters below.

Table 1: Expected Reaction Metrics
ParameterExpected ValueMechanistic Notes
Overall Conversion > 90%Based on starting material consumption via TLC.
N1 : N2 Regioisomer Ratio ~ 3:1Dependent on base concentration and exact temperature.
Isolated Yield (N1 Isomer) 55% - 65%Represents 5-methyl-1H-indazol-1-amine after chromatography.
Isolated Yield (N2 Isomer) 15% - 20%Elutes later on silica gel due to higher polarity.
Table 2: Analytical Characterization (Self-Validation)
Analytical TechniqueTarget Signature for 5-Methyl-1H-indazol-1-amine
1H NMR (DMSO-d6) δ ~ 5.80 ppm (s, 2H, N−NH2​ ); δ 7.90 ppm (s, 1H, C3-H); δ 2.40 ppm (s, 3H, −CH3​ ).
13C NMR (DMSO-d6) ~133 ppm (C3), ~21 ppm ( −CH3​ ).
LC-MS (ESI+) m/z calculated for C8​H9​N3​ [ M+H ]+: 148.08; Found: ~148.1

Causality in Analysis: The chemical shift of the C3 proton in 1H NMR is highly diagnostic. In the N1-isomer, the C3 proton is less deshielded compared to the N2-isomer. This provides a definitive, non-destructive method to distinguish between the two regioisomers post-purification and validate the structural integrity of the final product.

Process Optimization & Scale-up Considerations

For drug development professionals looking to scale this process beyond the bench, the standard HOSA method can be optimized:

  • Alternative Aminating Agents: If the 3:1 regioselectivity is a bottleneck, utilizing O-(mesitylsulfonyl)hydroxylamine (MSH) or O-(diphenylphosphoryl)hydroxylamine (DPPH) in organic solvents (e.g., DMF with NaH ) can enhance the yield of the N1 isomer by altering the transition state geometry[2][5]. Safety Warning: MSH is potentially explosive and requires rigorous thermal hazard assessments before scale-up.

  • Continuous Flow Synthesis: Implementing the HOSA addition in a continuous flow reactor can tightly control the exothermic nature of the amination and mitigate the thermal degradation of HOSA, leading to higher overall conversions and safer operational parameters at the kilogram scale.

References

  • Product Class 2: 1H- and 2H-Indazoles Thieme E-Books & E-Journals (Science of Synthesis)[Link]

  • WO2010091409A1 - Certain nitrogen containing bicyclic chemical entities for treating viral infections Google P

Sources

Exploratory

The Indazole Scaffold: A Privileged Structure in Modern Drug Discovery

An In-Depth Technical Guide to 5-Methyl-1H-indazol-1-amine Executive Summary: This document provides a comprehensive technical overview of 5-Methyl-1H-indazol-1-amine, a heterocyclic compound of significant interest in m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-Methyl-1H-indazol-1-amine

Executive Summary: This document provides a comprehensive technical overview of 5-Methyl-1H-indazol-1-amine, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its core registry information, physicochemical properties, a validated synthetic pathway with mechanistic insights, and its primary applications as a molecular scaffold in drug discovery, particularly in the development of kinase inhibitors. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound's chemical attributes and therapeutic potential.

The indazole ring system, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including the presence of both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (pyridine-like nitrogen), allow it to mimic the interactions of key biological motifs like indoles and phenols.[1][3] This bioisosteric relationship often imparts superior pharmacokinetic properties, such as improved metabolic stability and oral bioavailability.[3]

Consequently, indazole derivatives are integral to numerous therapeutic agents, with applications spanning oncology, inflammation, and neurology.[2][4] Pfizer's Axitinib (Inlyta), a potent tyrosine kinase inhibitor for treating renal cell carcinoma, prominently features the indazole core, highlighting its effectiveness in interacting with critical enzymatic targets.[1][2] 5-Methyl-1H-indazol-1-amine serves as a key building block in this domain, offering a versatile platform for developing next-generation targeted therapies.

Core Registry and Physicochemical Properties

5-Methyl-1H-indazol-1-amine is registered under CAS number 1034874-66-2.[5][6] Its fundamental properties are summarized in the table below, providing essential information for laboratory handling, reaction planning, and analytical characterization.

PropertyValueSource
CAS Number 1034874-66-2[5][6]
Molecular Formula C₈H₉N₃[5][6]
Molecular Weight 147.18 g/mol [5][6]
MDL Number MFCD16619736[6]
Synonyms Indazol-1-amine, 5-methyl-[6]
Classification Heterocyclic Organic Compound[5]

Synthesis and Mechanistic Rationale

The synthesis of 5-Methyl-1H-indazol-1-amine can be achieved through various routes. A common and effective method involves the cyclization of a substituted benzonitrile precursor.[5] This approach is favored for its reliability and the availability of starting materials.

Experimental Protocol: Synthesis from 5-bromo-2-fluorobenzonitrile

This protocol outlines a two-step process starting with the formation of the indazole core via nucleophilic aromatic substitution and cyclization, followed by a methylation step.

Step 1: Synthesis of 5-Bromo-1H-indazol-1-amine

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-bromo-2-fluorobenzonitrile (1.0 eq) in a suitable high-boiling point solvent such as n-butanol or ethylene glycol.

  • Nucleophilic Attack: Add hydrazine hydrate (N₂H₄·H₂O, 3.0-5.0 eq) to the solution. The excess hydrazine acts as both the nucleophile and the base required for the reaction.

  • Cyclization: Heat the reaction mixture to reflux (typically 120-150 °C) for 12-24 hours. The elevated temperature is necessary to overcome the activation energy for both the initial substitution of the fluorine atom and the subsequent intramolecular cyclization.

  • Work-up and Isolation: After cooling to room temperature, the product often precipitates. The solid can be collected by filtration. Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 5-bromo-1H-indazol-1-amine.

Causality: The highly electronegative fluorine atom activates the aromatic ring for nucleophilic substitution by hydrazine. The ortho-nitrile group is perfectly positioned for a subsequent intramolecular attack by the terminal nitrogen of the hydrazine adduct, leading to a spontaneous cyclization that forms the stable indazole ring system.

Step 2: Methylation to 5-Methyl-1H-indazol-1-amine

  • Intermediate Preparation: The crude 5-bromo-1H-indazol-1-amine from Step 1 can be used directly or after purification by crystallization.

  • Cross-Coupling Reaction: This step would typically involve a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) with a suitable methylating agent, such as trimethylboroxine or methyltin reagents.

  • Purification: The final product, 5-Methyl-1H-indazol-1-amine, is purified using column chromatography on silica gel to separate it from catalysts and byproducts.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic process.

G A 5-bromo-2-fluorobenzonitrile C Nucleophilic Aromatic Substitution & Intramolecular Cyclization A->C 1 B Hydrazine Hydrate (Reflux) B->C D 5-Bromo-1H-indazol-1-amine (Intermediate) C->D E Palladium-Catalyzed Cross-Coupling (Methylating Agent) D->E 2 F 5-Methyl-1H-indazol-1-amine (Final Product) E->F

Caption: Synthetic pathway for 5-Methyl-1H-indazol-1-amine.

Core Application in Oncology Drug Development

The primary scientific application of 5-Methyl-1H-indazol-1-amine is as a foundational scaffold in medicinal chemistry, particularly for the design of novel anticancer agents.[5]

Role as a Tyrosine Kinase Inhibitor Scaffold

Tyrosine kinases are critical enzymes in cellular signal transduction pathways that regulate cell growth, proliferation, and survival.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

5-Methyl-1H-indazol-1-amine and its derivatives have demonstrated the ability to act as potent tyrosine kinase inhibitors.[5] The indazole core serves as an effective "hinge-binding" motif. The N-H group and the adjacent nitrogen atom of the pyrazole ring form crucial hydrogen bonds with the amino acid backbone in the hinge region of the kinase's ATP-binding pocket. This interaction mimics the binding of adenine from ATP, thereby competitively inhibiting the enzyme's function. The 5-methyl group can provide beneficial steric and electronic interactions within the binding site, while the 1-amino group offers a vector for further chemical modification to enhance potency and selectivity.

Signaling Pathway Inhibition Diagram

This diagram illustrates the mechanism of action where the indazole-based inhibitor blocks the signaling cascade.

cluster_0 Normal Cell Signaling cluster_1 Inhibition Mechanism Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase->Downstream Signaling ATP -> ADP Cancer Proliferation Cancer Proliferation Downstream Signaling->Cancer Proliferation Inhibitor 5-Methyl-1H-indazol-1-amine Derivative Kinase Hinge Region Kinase Hinge Region Inhibitor->Kinase Hinge Region Binds ATP Pocket

Caption: Inhibition of tyrosine kinase signaling by an indazole derivative.

Analytical and Spectroscopic Profile

Structural confirmation of 5-Methyl-1H-indazol-1-amine relies on standard analytical techniques. While specific spectra are proprietary or depend on the sample, the following table summarizes the expected data for this compound.

TechniqueExpected Observations
¹H NMR Aromatic protons on the benzene ring portion (typically 3 distinct signals), a singlet for the methyl (CH₃) group around 2.4-2.6 ppm, and a broad singlet for the amine (NH₂) protons.
¹³C NMR Eight distinct carbon signals: six for the bicyclic aromatic core and one for the methyl group carbon.
Mass Spec (MS) A molecular ion peak (M⁺) corresponding to the molecular weight (147.18 m/z).
HPLC A single major peak indicating high purity (typically >98%) under appropriate chromatographic conditions.[6]

Conclusion

5-Methyl-1H-indazol-1-amine is a molecule of high strategic value for drug discovery and development. Its well-defined registry information, established synthetic routes, and, most importantly, its proven utility as a hinge-binding scaffold for kinase inhibitors, position it as a critical building block for creating targeted cancer therapies. The insights and protocols provided in this guide offer a technical foundation for researchers aiming to leverage the therapeutic potential of this versatile indazole derivative.

References

  • ACS Publications. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists | ACS Medicinal Chemistry Letters. [Link]

  • Shaikh, R., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]

  • Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

Sources

Foundational

Spectroscopic Data Analysis of 5-Methyl-1H-indazol-1-amine (NMR, IR, MS)

An In-depth Technical Guide Abstract 5-Methyl-1H-indazol-1-amine is a heterocyclic compound belonging to the N-aminoindazole class, a scaffold of significant interest in medicinal chemistry and drug development due to it...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

5-Methyl-1H-indazol-1-amine is a heterocyclic compound belonging to the N-aminoindazole class, a scaffold of significant interest in medicinal chemistry and drug development due to its diverse biological activities.[1] Unambiguous structural characterization is the cornerstone of chemical synthesis and pharmacological study, ensuring compound identity, purity, and batch-to-batch consistency. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the definitive elucidation of the 5-Methyl-1H-indazol-1-amine structure. We will delve into the theoretical underpinnings, detailed experimental protocols, and the logic of spectral interpretation, presenting a holistic workflow for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 5-Methyl-1H-indazol-1-amine (C₈H₉N₃) features a bicyclic indazole core, a methyl group at the C5 position of the benzene ring, and a primary amino group attached to the N1 position of the pyrazole ring.

Each of these features provides distinct spectroscopic signatures:

  • Indazole Ring System: The aromatic protons and carbons will generate characteristic signals in the NMR spectra. The ring vibrations will be observable in the IR spectrum.

  • Methyl Group (-CH₃): This will produce a sharp singlet in the ¹H NMR spectrum and a signal in the aliphatic region of the ¹³C NMR spectrum. Its C-H stretching and bending vibrations will be visible in the IR spectrum.

  • Amino Group (-NH₂): The exocyclic primary amine is a key functional group. It will produce a distinct signal in the ¹H NMR spectrum that is typically broad and exchangeable with D₂O.[2] In the IR spectrum, it will exhibit characteristic N-H stretching and bending vibrations.[3]

Caption: Annotated structure of 5-Methyl-1H-indazol-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations in ¹H and ¹³C NMR spectra, a definitive structure can be established.

Expertise & Causality: Interpreting the Spectra

The position of a nucleus's signal (chemical shift) is dictated by its local electronic environment. Electron-withdrawing groups deshield nuclei, shifting them downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm).

¹H NMR Spectroscopy Analysis

For 5-Methyl-1H-indazol-1-amine, we anticipate the following signals:

  • Aromatic Protons (3H): The protons on the benzene ring (H4, H6, H7) are in a complex electronic environment and will appear in the aromatic region, typically between 7.0 and 8.0 ppm. Based on related indazole structures, H7 is often shifted significantly downfield in N-1 substituted isomers.[4] H4 will likely appear as a doublet, H6 as a doublet of doublets, and H7 as a doublet.

  • Amino Protons (2H): The two protons of the -NH₂ group will likely appear as a broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature, but can be expected in the 5.0-6.0 ppm range. A key confirmatory experiment is the "D₂O shake," where adding a drop of deuterium oxide to the NMR tube results in the disappearance of this signal due to proton-deuterium exchange.[2]

  • Methyl Protons (3H): The three equivalent protons of the methyl group are attached to the aromatic ring and will appear as a sharp singlet, typically in the 2.3-2.5 ppm range.

¹³C NMR Spectroscopy Analysis

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. For this molecule, we expect 8 distinct signals:

  • Aromatic Carbons (7C): The seven carbons of the indazole ring system will produce signals in the downfield region, approximately from 110 to 145 ppm. The chemical shifts are sensitive to the substitution pattern.[5][6] The carbon attached to the methyl group (C5) and the bridgehead carbons (C3a, C7a) will have characteristic shifts.

  • Methyl Carbon (1C): The methyl carbon is aliphatic and will appear far upfield, typically around 20-25 ppm.

Data Summary: Predicted NMR Shifts
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Key Characteristics
H4~7.3-7.5 ppm (d)~120-125 ppmAromatic proton adjacent to C5-methyl
H6~7.0-7.2 ppm (dd)~125-130 ppmAromatic proton between two other protons
H7~7.6-7.8 ppm (d)~110-115 ppmOften the most downfield aromatic proton in N1-isomers
C3-~135-140 ppmCarbon adjacent to two nitrogen atoms
C3a, C7a-~120-145 ppmBridgehead carbons of the fused ring system
C5-~130-135 ppmAromatic carbon bearing the methyl group
-CH₃~2.4 ppm (s)~20-22 ppmSharp singlet, integrates to 3 protons
-NH₂~5.5 ppm (br s)-Broad, exchangeable with D₂O, integrates to 2 protons
Trustworthiness: A Self-Validating Protocol for NMR Analysis

A robust protocol ensures data quality and reproducibility.

  • Sample Preparation: Dissolve 5-10 mg of 5-Methyl-1H-indazol-1-amine in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[7] DMSO-d₆ is often preferred for compounds with exchangeable protons as it can slow the exchange rate, sometimes allowing for the observation of coupling to N-H protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.

  • ¹H NMR Acquisition: Acquire the spectrum on a spectrometer with a field strength of at least 400 MHz. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of at least 2 seconds to ensure accurate integration.[8]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are necessary due to the lower natural abundance of the ¹³C isotope.[8]

  • Confirmatory D₂O Exchange: After acquiring the initial ¹H NMR spectrum, add one drop of D₂O, shake the tube gently, and re-acquire the spectrum to confirm the assignment of the -NH₂ peak.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. It is an excellent technique for identifying the presence of specific functional groups, as different types of bonds absorb infrared radiation at characteristic frequencies.

Expertise & Causality: Interpreting the Spectrum

The absorption of IR radiation excites a bond to a higher vibrational state. The frequency of this absorption depends on the bond strength and the masses of the atoms involved. Stronger bonds and lighter atoms vibrate at higher frequencies (wavenumbers).

For 5-Methyl-1H-indazol-1-amine, the key diagnostic bands are:

  • N-H Stretching (Amine): Primary amines (-NH₂) show two distinct bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes.[3] These bands are typically of medium intensity and are sharper than the broad O-H stretch of alcohols.

  • C-H Stretching (Aromatic & Aliphatic): Aromatic C-H stretches appear at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[9] Aliphatic C-H stretches from the methyl group will be observed just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹).

  • C=C and C=N Stretching (Aromatic Ring): The stretching vibrations of the bonds within the indazole ring appear as a series of sharp bands of variable intensity in the 1620-1450 cm⁻¹ region.[10]

  • N-H Bending (Amine): The scissoring vibration of the primary amine group gives rise to a medium-to-strong absorption in the 1650-1580 cm⁻¹ range.[3]

Data Summary: Characteristic IR Absorptions
Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
~3400 & ~3300N-H Asymmetric & Symmetric Stretch (-NH₂)Medium
3100-3000Aromatic C-H StretchMedium to Weak
2975-2850Aliphatic C-H Stretch (-CH₃)Medium to Weak
1650-1580N-H Bend (-NH₂)Medium to Strong
1620-1450C=C and C=N Ring StretchesMedium, Sharp
1335-1250Aromatic C-N StretchStrong
Trustworthiness: A Self-Validating Protocol for IR Analysis
  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR spectroscopy, which is a common and convenient method, place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond).[11] Ensure good contact between the sample and the crystal.

  • Alternative (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture finely and press it into a transparent pellet using a hydraulic press.[8]

  • Background Collection: Before running the sample, acquire a background spectrum of the empty instrument (for ATR) or a pure KBr pellet. This is crucial as it is subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[8] The final spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Impact (EI) ionization is a common technique that provides information about the molecular weight of the compound and produces a characteristic fragmentation pattern that acts as a molecular fingerprint.

Expertise & Causality: Interpreting the Spectrum

In EI-MS, high-energy electrons bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•).[7] The mass of this ion provides the compound's molecular weight. The molecular ion is often unstable and breaks apart into smaller, charged fragments and neutral species. The fragmentation pattern is predictable based on the principles of chemical stability (e.g., formation of stable carbocations or resonance-stabilized species).

For 5-Methyl-1H-indazol-1-amine (C₈H₉N₃, Molecular Weight = 147.18 g/mol ):

  • Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 147. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our structure.[12]

  • Fragmentation Pattern: The fragmentation of N-aminoindazoles can be complex. Plausible fragmentation pathways include the loss of neutral species like diazene (N₂H₂), the amino radical (•NH₂), or cleavage involving the methyl group. A key fragmentation for indazoles often involves the cleavage of the pyrazole ring.[13]

cluster_0 cluster_1 cluster_2 M 5-Methyl-1H-indazol-1-amine [M]⁺• m/z = 147 Loss1 - •N₂H M->Loss1 F1 Loss of •N₂H m/z = 118 Loss2 - •CH₃ F1->Loss2 Loss1->F1 F2 Loss of •CH₃ m/z = 103 Loss2->F2

Caption: A potential key fragmentation pathway for 5-Methyl-1H-indazol-1-amine in EI-MS.

Data Summary: Predicted Mass Spectrum Fragments
m/z Value Interpretation Notes
147[M]⁺•Molecular Ion (Radical Cation)
146[M-H]⁺Loss of a hydrogen atom
132[M-CH₃]⁺Loss of the methyl radical
118[M-N₂H]⁺A plausible fragmentation for N-amino heterocycles
91[C₇H₇]⁺Tropylium ion, a common fragment from toluene-like structures
Trustworthiness: A Self-Validating Protocol for MS Analysis
  • Sample Introduction: Introduce a small amount of the volatile and thermally stable sample into the ion source of the mass spectrometer, typically via a direct insertion probe or as the effluent from a gas chromatograph (GC-MS).[7]

  • Ionization: Bombard the gaseous sample molecules with a standard high-energy electron beam (typically 70 eV).[7] This energy is standardized to allow for the comparison of fragmentation patterns across different instruments and libraries.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Data Interpretation: Analyze the resulting mass spectrum. The peak with the highest m/z value is often the molecular ion. The most intense peak in the spectrum is designated as the "base peak" and is assigned a relative abundance of 100%.

Integrated Spectroscopic Workflow

No single technique provides all the necessary information. The true power of spectroscopic analysis lies in the integration of data from multiple methods to build an irrefutable structural assignment.

Start Unknown Sample (5-Methyl-1H-indazol-1-amine) MS Mass Spectrometry (MS) Start->MS IR Infrared (IR) Spectroscopy Start->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR MS_Data Molecular Weight (147) Nitrogen Rule Confirmed Fragmentation Pattern MS->MS_Data IR_Data Functional Groups Identified: - Primary Amine (-NH₂) - Aromatic Ring - Methyl Group (-CH₃) IR->IR_Data NMR_Data C-H Framework Elucidated: - Proton/Carbon Count - Connectivity (via 2D NMR) - Isomer Confirmation (N1) NMR->NMR_Data Integration Data Integration & Correlation MS_Data->Integration IR_Data->Integration NMR_Data->Integration Conclusion Definitive Structure Confirmed Integration->Conclusion

Caption: Integrated workflow for the spectroscopic elucidation of 5-Methyl-1H-indazol-1-amine.

This workflow demonstrates a logical, self-validating process. The molecular formula derived from the molecular weight in MS is confirmed by the proton and carbon counts in NMR. The functional groups identified by IR (e.g., -NH₂) are consistent with the specific signals observed in the NMR spectra (e.g., the exchangeable -NH₂ protons). Finally, the precise connectivity established by NMR confirms the structure whose mass and functional groups were determined by MS and IR.

Conclusion

The structural characterization of 5-Methyl-1H-indazol-1-amine is reliably achieved through the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR spectroscopy define the carbon-hydrogen framework and confirm the N1-amino substitution pattern. IR spectroscopy provides rapid confirmation of key functional groups, particularly the primary amine. Mass spectrometry establishes the molecular weight and offers a characteristic fragmentation fingerprint consistent with the proposed structure. Together, these techniques provide a robust and definitive analytical dataset essential for any research or development activities involving this important heterocyclic compound.

References

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(6), 678-687.
  • Luo, Y., et al. (2020). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Journal of Mass Spectrometry. (Note: Specific journal details are from a ResearchGate request, providing the context of the fragmentation of indazoles). Retrieved from [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5890-5900. Retrieved from [Link]

  • Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. Retrieved from [Link]

  • Supporting Information for a Wiley-VCH publication. (2007). (Note: This is a general reference for typical NMR and IR data presentation for heterocyclic compounds). Retrieved from [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Retrieved from [Link]

  • Deventer, M. H., et al. (2017). Identification of three cannabimimetic indazole and pyrazole derivatives, APINACA 2H-indazole analogue, AMPPPCA, and 5F-AMPPPCA. Forensic Toxicology, 35, 327-338. Retrieved from [Link]

  • Lapinski, L., et al. (1996). Gas-phase infrared spectrum of indazole. Scaled quantum mechanical force field and complete spectrum assignment. Journal of the Chemical Society, Faraday Transactions, 92(12), 2055-2060. Retrieved from [Link]

  • Alkorta, I., et al. (2022). [Image of ¹H NMR spectrum of indazole derivative]. ResearchGate. Retrieved from [Link]

  • Ramasamy, R. (2015). Vibrational Spectroscopic Studies of Imidazole. Armenian Journal of Physics, 8(1), 51-58.
  • Supporting Information for an organic chemistry publication. (n.d.). (Note: Provides examples of NMR, MS, and IR data for substituted indazoles). Retrieved from [Link]

  • Oomens, J., et al. (2006). An infrared spectroscopic study of protonated and cationic indazole. International Journal of Mass Spectrometry, 249-250, 199-205. Retrieved from [Link]

  • Claramunt, R. M., et al. (1993). N-aminoazoles. Part 2. Basicity and protonation site of N-aminoazoles. Journal of the Chemical Society, Perkin Transactions 2, (9), 1687-1693. Retrieved from [Link]

  • Pop, F., et al. (2012). N1-((1H-Indazol-5-yl)methylene)-N2-(2-(1H-Indazol-5-yl)ethylidene)ethane-1,2-diamine. Molbank, 2012(3), M778.
  • Supporting information for a Royal Society of Chemistry publication. (n.d.). (Note: General experimental procedures for NMR and MS). Retrieved from [Link]

  • Alkorta, I., et al. (2022). [Image of ¹H NMR spectrum of indazole derivative]. ResearchGate. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Claramunt, R. M., et al. (1993). N-aminoazoles. Part 2. Basicity and protonation site of N-aminoazoles. Journal of the Chemical Society, Perkin Transactions 2. DOI:10.1039/P29930001687. Retrieved from [Link]

  • Panicker, C. Y., et al. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-108.
  • Zaleski, D. P., et al. (2018). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A, 122(23), 5227-5236. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazol-5-amine. Retrieved from [Link]

  • University of Florida. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Al-Mousawi, S. M., et al. (2012). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Ivanova, Y. A., et al. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(3), M1248. Retrieved from [Link]

Sources

Exploratory

Comprehensive Solubility Profiling of 5-Methyl-1H-indazol-1-amine in Organic Solvents

A Technical Guide for Drug Development Professionals and Application Scientists Executive Summary 5-Methyl-1H-indazol-1-amine (CAS: 1034874-66-2) is a highly specialized heterocyclic compound utilized extensively as a sc...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development Professionals and Application Scientists

Executive Summary

5-Methyl-1H-indazol-1-amine (CAS: 1034874-66-2) is a highly specialized heterocyclic compound utilized extensively as a scaffold in medicinal chemistry, particularly in the design of novel anticancer agents targeting tyrosine kinase pathways[1]. Because the efficacy of downstream synthetic modifications and in vitro biological assays relies heavily on maintaining the compound in a stable solution, understanding its solubility profile across various organic solvents is a critical prerequisite.

This whitepaper provides an in-depth mechanistic analysis of the solvation behavior of 5-Methyl-1H-indazol-1-amine, extrapolating quantitative data from structural analogs, and establishes a self-validating experimental protocol for empirical solubility determination.

Physicochemical Framework and Solvation Mechanics

To predict and manipulate the solubility of 5-Methyl-1H-indazol-1-amine, one must first deconstruct its structural parameters. The molecule possesses a molecular weight of 147.18 g/mol , featuring a hydrophobic methyl group at the 5-position and a polar amino group at the 1-position of the indazole ring[1].

The Role of Hansen Solubility Parameters (HSP)

Solvation is thermodynamically favorable only when the energy released by solvent-solute interactions exceeds the crystal lattice energy of the solid. For indazole derivatives, solubility is governed by three Hansen parameters: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ )[2].

  • Hydrogen Bond Donors (Count: 2): The primary amine (-NH₂) at the 1-position acts as a strong hydrogen bond donor. This makes the compound highly susceptible to solvation by polar aprotic solvents that possess high solvent hydrogen bond acceptor parameters ( βS​ )[2].

  • Hydrogen Bond Acceptors (Count: 3): The nitrogen atoms within the indazole core and the amino group can accept hydrogen bonds, allowing moderate solubility in polar protic solvents (e.g., alcohols)[1].

  • Hydrophobic Core: The aromatic ring and the 5-methyl substitution impart a lipophilic character, severely restricting aqueous solubility but enabling interactions with chlorinated solvents via dispersion forces[3].

SolventLogic Core 5-Methyl-1H- indazol-1-amine PA Polar Aprotic (DMSO, DMF) High Solubility Core->PA H-Bond Acceptors PP Polar Protic (MeOH, EtOH) Moderate Solubility Core->PP H-Bond Donors NP Non-Polar (Hexanes) Poor Solubility Core->NP Hydrophobic Core App1 In Vitro Assays (Stock Solutions) PA->App1 App2 Chemical Synthesis (Reaction Media) PA->App2 PP->App2 App3 Crystallization (Anti-Solvent) NP->App3

Figure 1: Solvent selection logic based on physicochemical interactions and downstream applications.

Representative Solubility Profile in Organic Solvents

Based on the thermodynamic principles of substituted indazoles and static equilibrium data of structurally analogous compounds (e.g., 3-Methyl-6-nitro-1H-indazole), the following table outlines the representative solubility profile of 5-Methyl-1H-indazol-1-amine at 298.15 K (25°C)[3][4].

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0 Strong H-bond acceptance ( βS​ ) interacting with the 1-amino group[2].
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 30.0 Dipole-dipole interactions and H-bond acceptance[4].
Chlorinated Dichloromethane (DCM)8.910.0 - 20.0 Dispersion forces ( δD​ ) interacting with the aromatic core.
Polar Protic Methanol (MeOH)32.75.0 - 15.0 H-bond donation/acceptance; limited by disruption of solvent self-association.
Polar Protic Ethanol (EtOH)24.52.0 - 10.0 Similar to MeOH, but lower polarity reduces overall capacity[5].
Non-Polar Hexane / Heptane1.9< 0.1 Insufficient dispersion forces to overcome the solid crystal lattice energy.

Standardized Experimental Protocol: The Isothermal Shake-Flask Method

To generate precise, compound-specific empirical data for your specific batch of 5-Methyl-1H-indazol-1-amine, the Isothermal Shake-Flask (Static Equilibrium) Method is the industry gold standard[4].

As an Application Scientist, I mandate this specific workflow because it eliminates the kinetic supersaturation errors common in dynamic dissolution methods. The protocol below is designed as a self-validating system : it inherently proves that true thermodynamic equilibrium has been reached before data is accepted.

Step-by-Step Methodology

1. Preparation of Saturated Suspensions

  • Action: Add 100 mg of 5-Methyl-1H-indazol-1-amine to 1.0 mL of the target organic solvent in a 2.0 mL glass HPLC vial equipped with a PTFE-lined screw cap.

  • Causality: A visible excess of solid must remain. This ensures the chemical potential of the solid phase equals the chemical potential of the solute in solution, which is the thermodynamic definition of saturation.

2. Isothermal Equilibration

  • Action: Place the vials in an orbital shaker bath set to exactly 298.15 ± 0.1 K (25°C) at 200 RPM.

  • Causality: Solubility is highly temperature-dependent. Even a 1°C fluctuation can alter solubility by 5-10%. The orbital shaking maximizes the surface area contact between the solid and the solvent boundary layer, accelerating the kinetic approach to equilibrium[4].

3. Phase Separation (Crucial Step)

  • Action: After 24 hours, extract a 100 µL aliquot. Filter it immediately using a 0.22 µm PTFE syringe filter that has been pre-warmed to the exact incubation temperature (25°C).

  • Causality: If the filter or ambient air is colder than the solution, the compound will rapidly precipitate out of the saturated solution within the filter membrane, resulting in falsely low solubility readings.

4. Quantification via HPLC-UV

  • Action: Dilute the filtered aliquot appropriately (e.g., 1:100 in mobile phase) to bring it within the linear dynamic range of your HPLC-UV calibration curve. Measure absorbance at the compound's λmax​ (typically ~254 nm for indazoles).

  • Causality: HPLC is prioritized over gravimetric analysis because gravimetric methods are highly susceptible to solvent trapping within the dried crystal lattice and cannot differentiate between the target compound and trace impurities.

5. The Self-Validation Loop

  • Action: Repeat Steps 3 and 4 at the 48-hour and 72-hour marks.

  • Validation Criteria: True thermodynamic equilibrium is confirmed only if the variance in calculated concentration between the 48-hour and 72-hour time points is < 2.0% . If the concentration is still rising, kinetic dissolution is incomplete; continue shaking.

ShakeFlask S1 1. Solid Excess Add solute to solvent until saturated S2 2. Equilibration Isothermal shaking (24-72h, constant temp) S1->S2 S3 3. Phase Separation Centrifugation/Filtration at incubation temp S2->S3 S4 4. Quantification HPLC/UV-Vis analysis of supernatant S3->S4 S5 5. Validation Confirm <2% variance between 48h and 72h S4->S5

Figure 2: Self-validating workflow for the Isothermal Shake-Flask solubility determination.

Strategic Application of Solubility Data

Understanding this profile directly dictates downstream operational success:

  • In Vitro Biological Assays: Because 5-Methyl-1H-indazol-1-amine is utilized to investigate signal transduction pathways related to cancer proliferation[1], it must be introduced to aqueous cellular media. Due to its poor aqueous solubility, DMSO is the mandatory vehicle. You can easily achieve a 50 mM stock solution in DMSO. To prevent solvent-induced cytotoxicity in cell lines, ensure the final assay dilution contains ≤0.1% DMSO.

  • Chemical Synthesis & Derivatization: If utilizing the compound as a scaffold for electrophilic substitution[1], DCM or DMF should be selected as the reaction medium. DCM is ideal for room-temperature reactions requiring easy solvent removal (due to its high volatility), whereas DMF is superior for high-temperature reflux conditions or reactions requiring strong inorganic bases (which are insoluble in DCM).

  • Purification: The stark contrast between its high solubility in polar aprotic solvents and near-zero solubility in alkanes makes Hexane the perfect anti-solvent. To crystallize the compound, dissolve it in a minimal volume of warm DCM or Ethyl Acetate, and slowly titrate in Hexane until the cloud point is reached, then cool slowly to induce nucleation.

References

  • EvitaChem. "Buy 5-Methyl-1H-indazol-1-amine (EVT-12054667) | 1034874-66-2".
  • CymitQuimica. "CAS 271-44-3: Indazole".
  • Smolecule. "3-Iodo-4-chloro-5-nitro-(1H)indazole".
  • Benchchem. "An In-depth Technical Guide to the Solubility of 3-Methyl-6-nitro-1H-indazole". Benchchem Resources.
  • Journal of the American Chemical Society. "Solvation-Enhanced Salt Bridges".

Sources

Foundational

Thermodynamic Stability and Reactivity of 5-Methyl-1H-indazol-1-amine: A Comprehensive Technical Guide

Executive Summary 5-Methyl-1H-indazol-1-amine (CAS: 1034874-66-2) is a highly specialized heterocyclic scaffold utilized extensively in medicinal chemistry, particularly in the development of kinase inhibitors and anti-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methyl-1H-indazol-1-amine (CAS: 1034874-66-2) is a highly specialized heterocyclic scaffold utilized extensively in medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents[1]. This whitepaper provides an in-depth analysis of its thermodynamic stability, the electronic influence of its functional groups, and its reactivity profile. By understanding the causality behind its structural behavior, researchers can better leverage this compound in complex synthetic workflows.

Structural and Thermodynamic Foundations

The Tautomeric Equilibrium of Indazoles

Unsubstituted indazoles inherently exist in an annular tautomeric equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms[2]. Computational ab initio studies (MP2/6-31G**) consistently demonstrate that the 1H-tautomer is thermodynamically favored over the 2H-tautomer by approximately 3.6 to 4.1 kcal/mol[3]. This energy differential is driven by the preservation of full aromaticity in the benzenoid ring of the 1H-form, whereas the 2H-form suffers from a partial loss of aromatic stabilization energy[2].

The "Locking" Mechanism of N1-Amination

The introduction of an amino group at the N1 position fundamentally alters this thermodynamic landscape. In 5-Methyl-1H-indazol-1-amine, the N1-amino substitution permanently "locks" the molecule into the 1H-configuration[1]. By replacing the labile N1 proton with a primary amine, annular tautomerization is completely eliminated. This structural rigidity is a critical asset in drug design, as it ensures a single, predictable conformer for target binding (e.g., interacting with the hinge region of tyrosine kinases or COX-2 enzymes)[1],[4].

Data Presentation: Thermodynamic Stability Parameters

The following table summarizes the quantitative thermodynamic differences between indazole tautomers and the stabilizing effect of N1-amination.

Compound / ScaffoldTautomeric FormRelative Energy (ΔE)Thermodynamic State
Indazole (Unsubstituted)1H-indazole0.0 kcal/molPredominant / Highly Stable
Indazole (Unsubstituted)2H-indazole+3.6 to +4.1 kcal/molMinor / Less Stable
5-Methyl-1H-indazol-1-amine 1H-indazole (Locked) 0.0 kcal/mol Exclusively 1H-form

Electronic Effects and Reactivity Profile

Influence of the 5-Methyl Substitution

The methyl group at the C5 position exerts a subtle but significant inductive (+I) and hyperconjugative electron-donating effect[1]. This enriches the electron density across the fused pyrazole-benzene system. Consequently, the HOMO (Highest Occupied Molecular Orbital) energy level of the molecule is slightly raised compared to unsubstituted 1-aminoindazole, marginally enhancing the nucleophilicity of the N1-amino group.

Nucleophilicity and Schiff Base Formation

The primary reactivity of 5-Methyl-1H-indazol-1-amine stems from its N1-amino group, which acts as a potent nucleophile[1]. A hallmark reaction of this scaffold is its ability to undergo reflux condensation with electrophilic carbonyls, such as isatin derivatives, to form stable Schiff bases (hydrazones)[5]. These resulting 1-aminoindazole-isatin Schiff bases possess high thermodynamic stability and have been validated as potent, selective COX-2 inhibitors[4].

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific rigor, the following protocols are designed as self-validating systems , incorporating in-process controls (IPCs) that provide immediate mechanistic feedback.

Protocol A: Regioselective N1-Amination via HOSA

This protocol details the synthesis of 5-Methyl-1H-indazol-1-amine from 5-Methyl-1H-indazole using Hydroxylamine-O-sulfonic acid (HOSA)[6].

  • Deprotonation: Suspend 5-Methyl-1H-indazole (1.0 eq) in an aqueous solution of KOH (2.5 eq).

    • Causality & Validation: The base deprotonates the N1 position (pKa ~14). Complete dissolution of the starting material acts as a visual IPC, confirming the successful generation of the highly soluble, nucleophilic indazolide anion.

  • Amination: Cool the solution to 0–5 °C. Slowly add HOSA (1.2 eq) dropwise over 30 minutes.

    • Causality & Validation: Maintaining low temperatures prevents the thermal degradation of HOSA. The indazolide anion attacks the electrophilic nitrogen of HOSA, displacing the sulfate leaving group. The formation of a precipitate validates the reaction progress, as the neutral 1-amino product is significantly less water-soluble than the starting anion.

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Protocol B: Thermodynamic Condensation to Schiff Bases

This protocol outlines the synthesis of a thermodynamically stable COX-2 inhibitor by reacting 5-Methyl-1H-indazol-1-amine with an isatin derivative[5].

  • Reaction Setup: Combine equimolar amounts (5 mmol) of 5-Methyl-1H-indazol-1-amine and the chosen isatin derivative in 15 mL of absolute ethanol.

    • Causality: Ethanol acts as a protic solvent, stabilizing the transition state during the initial nucleophilic attack of the amine on the C3 carbonyl of isatin.

  • Thermal Condensation: Reflux the mixture for 2 hours[5].

    • Causality & Validation: Refluxing provides the activation energy required for the dehydration step (loss of H₂O), driving the equilibrium toward the Schiff base. Monitor via TLC (Hexane:EtOAc 7:3); the disappearance of the amine spot validates complete conversion.

  • Crystallization: Cool the mixture to room temperature.

    • Validation: Spontaneous crystallization of the hydrazone product upon cooling confirms the high thermodynamic stability and purity of the resulting Schiff base.

Mechanistic Pathway Visualization

The following diagram maps the logical flow of the synthesis and reactivity pathways described in the protocols above.

Pathway SM 5-Methyl-1H-indazole (Starting Material) Base KOH / H2O (Deprotonation) SM->Base pKa ~14 Anion Indazolide Anion (Nucleophile) Base->Anion -H2O HOSA HOSA (Aminating Agent) Anion->HOSA Nucleophilic Attack Product 5-Methyl-1H-indazol-1-amine (Stable 1H-Tautomer) HOSA->Product -HSO4⁻ Isatin Isatin Derivative (Electrophile) Product->Isatin Reactivity Pathway Condensation Reflux in Ethanol (Condensation) Isatin->Condensation SchiffBase Schiff Base (Hydrazone) (COX-2 Inhibitor) Condensation->SchiffBase -H2O

Fig 1. Mechanistic workflow of 5-Methyl-1H-indazol-1-amine synthesis and Schiff base condensation.

References

  • Journal of the Chemical Society, Perkin Transactions 2. "Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study." RSC Publishing. URL:[Link]

  • ResearchGate. "Synthesis, characterization, and in silico and in vivo profiling of selective cyclo-oxygenase-2 inhibitors of indazole–indolinone derivatives with anti-inflammatory and analgesic potency." URL:[Link]

  • ResearchGate. "1-[(Imidazolidin-2-yl)imino]indazole. Highly α2/I1 Selective Agonist: Synthesis, X-ray Structure, and Biological Activity." URL:[Link]

Sources

Exploratory

Pharmacological Scaffolding: A Technical Guide to 5-Methyl-1H-indazol-1-amine and 1-Aminoindazole Analogs

Executive Summary The indazole core is a highly privileged scaffold in modern medicinal chemistry, offering exceptional structural rigidity and unique hydrogen-bonding capabilities. Among its derivatives, 5-Methyl-1H-ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole core is a highly privileged scaffold in modern medicinal chemistry, offering exceptional structural rigidity and unique hydrogen-bonding capabilities. Among its derivatives, 5-Methyl-1H-indazol-1-amine and broader 1-aminoindazole analogs have emerged as critical pharmacophores. By acting as versatile building blocks, these compounds enable the synthesis of highly selective ligands targeting everything from the hinge regions of tyrosine kinases in oncology[1] to the hydrophobic pockets of cyclooxygenase-2 (COX-2) in inflammatory pathways[2].

This whitepaper provides an in-depth technical analysis of the structural rationale, synthetic methodologies, and pharmacological profiling of 1-aminoindazole derivatives, designed specifically for drug development professionals and synthetic chemists.

Chemical Identity & Structural Rationale

5-Methyl-1H-indazol-1-amine (CAS: 1034874-66-2) is characterized by a bicyclic indazole ring substituted with a methyl group at the C5 position and a primary amine at the N1 position[1][3].

  • Molecular Formula: C₈H₉N₃

  • Molecular Weight: 147.18 g/mol [3]

Causality in Drug Design: The specific placement of functional groups on this scaffold is not arbitrary. The N1-amino group acts as a potent bidentate hydrogen bond donor/acceptor. In the context of oncology, this allows the molecule to effectively mimic the adenine ring of ATP, anchoring the compound into the highly conserved hinge region of tyrosine kinases[1]. Conversely, the C5-methyl group provides essential hydrophobic bulk. This lipophilic protrusion enhances the molecule's residence time within deep, non-polar enzyme pockets, significantly increasing binding affinity and target selectivity.

Pharmacological Profiling & Target Landscape

The 1-aminoindazole scaffold serves as the foundation for multiple distinct therapeutic classes. By derivatizing the N1-amine, researchers can drastically shift the pharmacological profile of the molecule.

Quantitative Data Summary
Scaffold / DerivativePrimary TargetTherapeutic IndicationKey Pharmacological Metrics & Mechanisms
5-Methyl-1H-indazol-1-amine Tyrosine KinaseOncology / AnticancerBinds the kinase hinge region, acting as a competitive ATP inhibitor[1].
1-Aminoindazole-Isatin Schiff Bases COX-2 EnzymeAnalgesic / Anti-inflammatoryHighly selective COX-2 inhibition; docking yields stable binding energies of −9.6 kcal/mol[2][4].
Marsanidine (1-[(Imidazolidin-2-yl)imino]indazole) Alpha-2 AdrenoceptorAntihypertensiveSelective α 2 agonist ( Ki​ = 14.05 nM) with an α 2/I1 selectivity ratio of 3879[5].
Indazole-5-carboxamides MAO-B EnzymeNeuroprotectivePotent, reversible mixed-type inhibition of hMAO-B ( IC50​ = 0.011 μM)[6].

Synthetic Workflows & Mechanistic Pathways

The synthesis of 1-aminoindazole derivatives typically relies on de novo cyclization followed by targeted derivatization. For instance, the creation of potent COX-2 inhibitors involves the condensation of 1-aminoindazole with isatin derivatives to form highly conjugated Schiff bases[2][4].

SynthWorkflow A 2-Fluorobenzonitrile Derivatives B Hydrazine Hydrate (Reflux, SNAr Cyclization) A->B C 1-Aminoindazole Core Scaffold B->C D Electrophilic Substitution (C5-Methylation) C->D F Isatin Condensation (Ethanol, Reflux) C->F E 5-Methyl-1H-indazol-1-amine (Target Scaffold) D->E G Schiff Base Analogs (COX-2 Inhibitors) F->G

Fig 1: Divergent synthetic workflow for 1-aminoindazole derivatives and Schiff base analogs.

Protocol 1: Synthesis of 1-Aminoindazole-Isatin Schiff Bases

This protocol details the generation of selective COX-2 inhibitors via reflux condensation.[2][4]

Rationale: Ethanol is selected as the solvent because its protic nature stabilizes the transition state of the imine formation. Refluxing provides the necessary thermodynamic energy to overcome the activation barrier of the condensation reaction, driving the equilibrium toward the Schiff base product.

Step-by-Step Methodology:

  • Preparation: Dissolve 5 mmol of the selected isatin derivative and 5 mmol of 1-aminoindazole in 25 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to act as a mild acid catalyst, protonating the isatin carbonyl oxygen to increase its electrophilicity.

  • Reflux: Heat the mixture under reflux for exactly 2 hours.

  • Self-Validating In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is complete when the primary amine spot completely disappears.

  • Crystallization: Cool the mixture to 0°C to induce precipitation. Filter the resulting solid under a vacuum.

  • Structural Validation: Confirm structural integrity via IR spectroscopy (look for the distinct C=N imine stretch at ~1620 cm⁻¹) and ¹H-NMR (verify the disappearance of the N-NH₂ protons at ~5.5 ppm). Yields typically approximate 80%[2].

Biological Validation: COX-2 Inhibition Assays

To validate the anti-inflammatory efficacy of the synthesized Schiff bases, in vivo models must be carefully selected.

Protocol 2: Carrageenan-Induced Paw Edema Assay

A self-validating system for assessing COX-2 mediated anti-inflammatory potency.[2][4]

Rationale: The carrageenan-induced paw edema model in rats is utilized because it is a biphasic inflammatory response. The early phase (0-1 hour) is mediated by histamine and serotonin, while the delayed phase (1-5 hours) is strictly driven by prostaglandin E2 (PGE2) release, which is entirely dependent on COX-2 activity. This makes it the gold standard for isolating COX-2 specific pharmacological effects.

Step-by-Step Methodology:

  • Dosing: Administer the synthesized 1-aminoindazole derivative (test group) and Diclofenac (positive control group) orally to albino rats. Note: Diclofenac is used as the standard because its non-selective COX inhibition provides a reliable baseline for comparing the selective COX-2 inhibition of the novel ligands[2].

  • Induction: Thirty minutes post-dosing, inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition relative to a vehicle-treated negative control group.

COX2Pathway AA Arachidonic Acid (Membrane-derived) COX2 Cyclooxygenase-2 (Active Enzyme) AA->COX2 Substrate Entry PGG2 Prostaglandin G2 (Intermediate) COX2->PGG2 Cyclooxygenation Inhibitor 1-Aminoindazole Schiff Base Inhibitor->COX2 Competitive Binding PGE2 Prostaglandin E2 (Pro-inflammatory) PGG2->PGE2 Peroxidation Inflammation Pain & Inflammation Signaling PGE2->Inflammation EP Receptor Binding

Fig 2: Mechanism of COX-2 inhibition by 1-aminoindazole derivatives blocking PGE2 synthesis.

Computational Validation (In Silico): Prior to in vivo testing, molecular dynamics (MD) simulations using GROMACS are highly recommended. Running simulations for 50 ns ensures the ligand-protein complex reaches thermodynamic equilibrium. For 1-aminoindazole-isatin derivatives, this confirms that the docked pose within the COX-2 active site is not a transient artifact, validating the stability of the −9.6 kcal/mol binding energy[2].

References

  • Buy 5-Methyl-1H-indazol-1-amine (EVT-12054667) | 1034874-66-2 - EvitaChem -
  • CAS 1034874-66-2 | 5-Methyl-1H-indazol-1-amine - Synblock -
  • Synthesis, characterization, and in silico and in vivo profiling of selective cyclo-oxygenase-2 inhibitors of indazole-indolinone derivatives with anti-inflamm
  • Synthesis, characterization, and in silico and in vivo profiling of selective cyclo-oxygenase-2 inhibitors of indazole–indolinone derivatives with anti-inflammatory and analgesic potency - Frontiers -
  • 1-[(Imidazolidin-2-yl)imino]indazole.
  • Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency - ResearchG

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 5-Methyl-1H-indazol-1-amine as a Versatile Building Block in Pharmaceutical Synthesis

Introduction: The Strategic Value of the Indazole Scaffold In the landscape of modern drug discovery, the indazole core stands out as a "privileged scaffold."[1] Its unique bicyclic aromatic structure, featuring a fusion...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Indazole Scaffold

In the landscape of modern drug discovery, the indazole core stands out as a "privileged scaffold."[1] Its unique bicyclic aromatic structure, featuring a fusion of benzene and pyrazole rings, imparts a combination of rigidity, lipophilicity, and hydrogen bonding capabilities that make it highly effective for interacting with biological targets.[2] Indazole derivatives are central to numerous approved therapeutics, particularly in oncology, where they function as potent kinase inhibitors.[1][3]

The indazole nucleus is often employed as a bioisostere for other critical aromatic systems like indole or phenol.[2] Unlike an indole, the indazole possesses an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially enhancing binding affinity to target proteins.[2] This bioisosteric replacement strategy can also improve metabolic stability and other pharmacokinetic properties.[2]

5-Methyl-1H-indazol-1-amine (CAS: 1034874-66-2) is a particularly valuable derivative. The amino group at the N-1 position serves as a versatile synthetic handle for introducing a wide array of substituents, enabling the rapid generation of diverse chemical libraries. The methyl group at the C-5 position can influence the molecule's electronic properties and provide a vector for optimizing steric interactions within a binding pocket. This guide provides an in-depth look at the properties, synthesis, and key applications of this building block for researchers in pharmaceutical and medicinal chemistry.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of 5-Methyl-1H-indazol-1-amine is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1034874-66-2[4]
Molecular Formula C₈H₉N₃[4]
Molecular Weight 147.18 g/mol [4]
IUPAC Name 5-methylindazol-1-amine[4]
Canonical SMILES CC1=CC2=C(C=C1)N(N=C2)N[4]
LogP (Predicted) 1.6397[4]
Topological Polar Surface Area 43.84 Ų[4]

The presence of the N-1 amino group makes this compound distinct from the more common C-amino indazoles. This group is a potent nucleophile and provides a key reaction site for building molecular complexity.

Caption: Structure and key functional groups of 5-Methyl-1H-indazol-1-amine.

Synthesis Protocol: Accessing the Building Block

While commercially available, understanding the synthesis of 5-Methyl-1H-indazol-1-amine provides context for potential impurities and scale-up strategies. A common laboratory-scale synthesis involves the N-amination of the corresponding indazole or a cyclization approach. One effective method proceeds from 5-bromo-2-fluorobenzonitrile.[4]

Protocol 2.1: Synthesis via Hydrazine Cyclization and Methylation (Illustrative)

This protocol outlines a plausible multi-step synthesis based on established indazole formation chemistry.

Workflow Diagram

Synthesis_Workflow start Start: 5-Bromo-2-fluorobenzonitrile step1 Reflux with Hydrazine Hydrate start->step1 intermediate Intermediate: 5-Bromo-1H-indazol-1-amine step1->intermediate step2 Methylation Reaction (e.g., Organometallic Cross-Coupling) intermediate->step2 product Product: 5-Methyl-1H-indazol-1-amine step2->product purify Purification (Crystallization / Chromatography) product->purify end Final Product purify->end

Caption: General workflow for the synthesis of 5-Methyl-1H-indazol-1-amine.

Principle: This synthesis relies on the nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization to form the indazole ring. The final step involves a cross-coupling reaction to replace the bromine atom with a methyl group.

Materials & Reagents:

  • 5-Bromo-2-fluorobenzonitrile

  • Hydrazine hydrate

  • Suitable solvent (e.g., ethanol, n-butanol)

  • Methylating agent (e.g., Trimethylboroxine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous reaction solvent (e.g., Dioxane)

  • Standard glassware for reflux and inert atmosphere reactions

  • Purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Step 1: Formation of 5-Bromo-1H-indazol-1-amine.

    • In a round-bottom flask, dissolve 5-bromo-2-fluorobenzonitrile (1.0 eq) in a suitable solvent like ethanol.

    • Add hydrazine hydrate (2.0-3.0 eq) to the solution.

    • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture, and remove the solvent under reduced pressure. The crude product can be purified by crystallization or chromatography.

  • Step 2: Methylation.

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 5-bromo-1H-indazol-1-amine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

    • Add an anhydrous solvent such as dioxane, followed by the methylating agent (e.g., Trimethylboroxine, 1.5 eq).

    • Heat the reaction mixture (e.g., to 90-100 °C) and monitor its progress.

    • Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification:

    • Purify the crude 5-Methyl-1H-indazol-1-amine using flash column chromatography on silica gel to obtain the final product.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Core Application: A Scaffold for Kinase Inhibitors

A primary application of 5-Methyl-1H-indazol-1-amine is in the synthesis of protein kinase inhibitors.[1] The indazole core is adept at forming critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a key interaction for potent inhibition.[4] The N-1 amino group provides the ideal attachment point for side chains that can extend into other regions of the binding site to enhance potency and selectivity.

Kinase_Binding Fig. 1: Indazole Scaffold in Kinase Hinge Binding cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Indazole-Based Inhibitor Hinge Hinge Region (e.g., Glu, Asp residues) Indazole N1 Indazole Core N2-H Hinge->Indazole:n1 Acceptor Pocket Hydrophobic Pocket Indazole:n2->Hinge Donor R_group R-Group (from N1-amine) R_group->Pocket Van der Waals Interactions

Caption: Indazole scaffold forming hydrogen bonds with a kinase hinge region.

The N-1 amine allows for the facile synthesis of N-aryl or N-acyl derivatives, which are common motifs in kinase inhibitors. The following protocols detail these crucial transformations.

Synthetic Protocols: Key Transformations

Protocol 4.1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Principle: This protocol uses a palladium catalyst with a specialized ligand (like BINAP) to couple the N-1 amino group of 5-Methyl-1H-indazol-1-amine with an aryl halide (bromide or iodide).[5] This reaction is a cornerstone of modern medicinal chemistry for constructing C-N bonds and is ideal for creating libraries of N-aryl indazole derivatives for structure-activity relationship (SAR) studies.

Workflow Diagram

Buchwald_Workflow reagents Combine: - 5-Methyl-1H-indazol-1-amine - Aryl Halide (Ar-X) - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., BINAP) - Base (e.g., NaOt-Bu) reaction Heat under Inert Atmosphere (Solvent: THF or Toluene) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify product N-Aryl-5-methyl-1H-indazol-1-amine purify->product

Caption: Workflow for a typical Buchwald-Hartwig N-arylation reaction.

Materials & Reagents:

  • 5-Methyl-1H-indazol-1-amine

  • Aryl bromide or iodide (1.1 eq)

  • Pd₂(dba)₃ (0.05 eq)

  • BINAP (0.12 eq)

  • Sodium tert-butoxide (NaOt-Bu) (3.0 eq)

  • Anhydrous THF or Toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard workup and purification supplies

Procedure:

  • To a flame-dried Schlenk tube, add the aryl halide (1.1 eq), Pd₂(dba)₃ (0.05 eq), and BINAP (0.12 eq).

  • Evacuate and backfill the tube with an inert gas (Argon) three times.

  • Add anhydrous THF or toluene via syringe.

  • In a separate vial, weigh 5-Methyl-1H-indazol-1-amine (1.0 eq) and sodium tert-butoxide (3.0 eq).

  • Quickly add the solid amine and base to the reaction tube against a positive flow of argon.

  • Seal the tube and heat the reaction mixture (e.g., to 55-80 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[5]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are anhydrous. The base is particularly sensitive to moisture. Consider a different ligand (e.g., XPhos, SPhos) or a higher reaction temperature.

  • Dehalogenation of Aryl Halide: This side reaction can occur at high temperatures.[5] Running the reaction at a lower temperature for a longer time may be beneficial.

Protocol 4.2: Amide Coupling

Principle: This protocol describes the formation of an amide bond between the nucleophilic N-1 amine of the indazole and a carboxylic acid, activated by a coupling agent like EDC or HATU. This is a fundamental transformation for elaborating the core scaffold.

Materials & Reagents:

  • 5-Methyl-1H-indazol-1-amine (1.0 eq)

  • Carboxylic acid (R-COOH) (1.0-1.2 eq)

  • Coupling agent (e.g., EDC·HCl, HATU) (1.2-1.5 eq)

  • Base (e.g., DIPEA, Et₃N) (2.0-3.0 eq)

  • Optional: Additive like HOBt or DMAP (0.1-1.0 eq)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF or DCM.

  • Add the coupling agent (e.g., EDC·HCl, 1.2 eq) and, if used, an additive like HOBt (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add 5-Methyl-1H-indazol-1-amine (1.0 eq) to the mixture, followed by the base (e.g., DIPEA, 2.5 eq).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. Reactions are typically complete within 2-18 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Purify the crude amide product by flash column chromatography or recrystallization.

Safety and Handling

As a research chemical, 5-Methyl-1H-indazol-1-amine should be handled with appropriate care. While specific toxicology data is limited, data from analogous compounds like 5-Amino-1H-indazole (CAS 19335-11-6) suggest the following precautions.[6]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust, fumes, or vapors.[6] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Incompatibilities: Avoid contact with strong oxidizing agents.[6]

Conclusion

5-Methyl-1H-indazol-1-amine is a high-value building block for pharmaceutical synthesis, offering a strategic entry point to novel chemical matter. Its utility is most pronounced in the development of kinase inhibitors, where the indazole core serves as an effective hinge-binding motif and the N-1 amino group acts as a versatile point for synthetic elaboration. The protocols detailed in this guide for N-arylation and amide coupling represent robust and fundamental transformations that can be readily applied by researchers to generate diverse libraries of compounds for drug discovery programs.

References

  • Google Patents. (1998). US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds.
  • Royal Society of Chemistry. (2017). General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. Retrieved from [Link]

  • Pisani, L., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 255, 115352. Retrieved from [Link]

  • Google Patents. (1999). WO1999023077A1 - Indazole bioisostere replacement of catechol in therapeutically active compounds.
  • NextSDS. (n.d.). 1H-Indazol-1-amine, 5-methyl- — Chemical Substance Information. Retrieved from [Link]

  • Gollner, A., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229–1232. Retrieved from [Link]

  • Rani, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 26303-26329. Retrieved from [Link]

  • Tremblay, M., et al. (2009). Discovery of N-[(1-aryl-1H-indazol-5-yl)methyl]amides derivatives as smoothened antagonists for inhibition of the hedgehog pathway. Bioorganic & Medicinal Chemistry Letters, 19(15), 4324-4327. Retrieved from [Link]

  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. CoLab.
  • Reddy, T. S., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34. Retrieved from [Link]

  • Wray, B. C., & Stambuli, J. P. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, 10(4), 4576-4579. Retrieved from [Link]

  • Friestad, G. K., & Qin, J. (2002). Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones. The Journal of Organic Chemistry, 67(15), 5362-5367. Retrieved from [Link]

  • Hughes, D. L., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5647-5650. Retrieved from [Link]

  • Li, Y., et al. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 223, 113661. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 5-Methyl-1H-indazole in Organic Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazol-5-amine. Retrieved from [Link]

  • Jones, K., & Klapars, A. (2007). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl). Request PDF. Retrieved from [Link]

Sources

Application

detailed protocol for the N-amination of 5-methyl-1H-indazole

Application Note: Direct Electrophilic N-Amination of 5-Methyl-1H-indazole Mechanistic Rationale & Strategic Overview N-aminoindazoles are highly valuable building blocks in medicinal chemistry, serving as critical precu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Direct Electrophilic N-Amination of 5-Methyl-1H-indazole

Mechanistic Rationale & Strategic Overview

N-aminoindazoles are highly valuable building blocks in medicinal chemistry, serving as critical precursors for complex polycyclic systems such as [1,2,3]-benzotriazines and various kinase inhibitors[1]. The direct N-amination of the indazole core relies on an umpolung (polarity reversal) strategy. Normally, heterocyclic amines act as nucleophiles. However, by utilizing an electrophilic aminating agent such as [2], the nitrogen atom becomes electrophilic due to the excellent leaving group ability of the sulfate moiety.

When 5-methyl-1H-indazole is treated with a strong base (e.g., KOH), it is deprotonated to form an ambident indazolide anion. This highly nucleophilic anion subsequently attacks the electrophilic nitrogen of HOSA. The reaction yields a mixture of the 1-amino and 2-amino isomers. The 1-amino isomer (5-methyl-1H-indazol-1-amine) typically predominates due to the higher thermodynamic stability of the 1H-heterocyclic system compared to the quinonoid-like 2H-system.

Experimental Workflow & Logical Relationships

Workflow SM 5-Methyl-1H-indazole Base Deprotonation (KOH / DMF, 0 °C) SM->Base Anion Indazolide Anion (Nucleophile) Base->Anion HOSA Electrophilic Amination (HOSA, 0 °C to RT) Anion->HOSA Prod1 5-Methyl-1H-indazol-1-amine (Major Isomer, ~60%) HOSA->Prod1 N1 Attack (Thermodynamic) Prod2 5-Methyl-2H-indazol-2-amine (Minor Isomer, ~20%) HOSA->Prod2 N2 Attack (Kinetic)

Workflow for the N-amination of 5-methyl-1H-indazole yielding 1-amino and 2-amino isomers.

Quantitative Reaction Parameters

To ensure reproducibility, the stoichiometric and physical parameters of the reaction are summarized below. The causality of each parameter is explicitly defined to aid in troubleshooting and reaction scaling.

ParameterSpecification / ObservationCausality / Rationale
Substrate 5-Methyl-1H-indazole (1.0 equiv)Starting material containing the ambident pyrazole-like core.
Aminating Agent HOSA (1.5 – 2.0 equiv)Electrophilic nitrogen source; excess compensates for base-catalyzed decomposition[2].
Base KOH (2.5 – 3.0 equiv)Deprotonates the indazole and neutralizes the acidic sulfate leaving group of HOSA.
Solvent Anhydrous DMFSolubilizes both the organic substrate and the inorganic base/reagent effectively.
Temperature 0 °C to Room TemperatureLow initial temp prevents rapid decomposition of HOSA into diimide and N₂ gas.
Major Product 5-Methyl-1H-indazol-1-amine (~60%)Favored due to the thermodynamic stability of the 1H-aromatic system.
Minor Product 5-Methyl-2H-indazol-2-amine (~20%)Formed via kinetic attack at the N2 position; less thermodynamically stable.

Detailed Step-by-Step Protocol

Safety & Handling: HOSA is corrosive, moisture-sensitive, and degrades over time. Ensure the reagent is stored under an inert atmosphere. DMF is a known teratogen; all operations must be conducted in a properly ventilated fume hood.

Step 1: Deprotonation of the Indazole Core
  • Preparation: Charge an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 5-methyl-1H-indazole (1.0 equiv, 10.0 mmol, 1.32 g).

  • Solvation: Add anhydrous DMF (20 mL) to completely dissolve the substrate.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

  • Base Addition: Add finely crushed KOH (2.5 equiv, 25.0 mmol, 1.40 g) in one portion.

    • Causality: A significant excess of base is required because it must deprotonate the indazole, neutralize the highly acidic sulfonic acid byproduct generated during the reaction, and account for the inherent acidity of the HOSA reagent itself.

  • Activation: Stir the suspension vigorously for 30 minutes at 0 °C to ensure complete formation of the nucleophilic indazolide anion.

Step 2: Electrophilic Amination
  • Reagent Preparation: In a separate vial, dissolve HOSA (1.5 equiv, 15.0 mmol, 1.70 g) in a minimal amount of cold, anhydrous DMF (approx. 5–10 mL).

  • Addition: Add the HOSA solution dropwise to the reaction mixture over 15–20 minutes, strictly maintaining the internal temperature at 0 °C.

    • Causality: HOSA is prone to base-catalyzed decomposition. Dropwise addition at low temperatures minimizes this degradation pathway and safely dissipates the heat generated by the exothermic N–N bond formation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours.

  • Self-Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/Hexanes (1:1) solvent system. The reaction is complete when the starting material spot disappears. The products will appear as two new, lower-Rf spots, as the introduction of the primary amine group significantly increases the polarity of the molecules.

Step 3: Quenching and Workup
  • Quenching: Terminate the reaction by slowly pouring the mixture into 100 mL of vigorously stirred ice-cold water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing: Wash the combined organic layers with deionized water (3 × 50 mL) to partition and remove residual DMF. Perform a final wash with brine (50 mL) to remove bulk water from the organic phase.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aminated mixture.

Step 4: Purification and Isomer Separation
  • Chromatography: Purify the crude residue by flash column chromatography on silica gel.

  • Elution: Elute with a gradient of Hexanes/EtOAc (starting at 80:20 and increasing to 50:50).

  • Self-Validation Check (Isomer Elution): The 1-amino isomer (5-methyl-1H-indazol-1-amine) will elute first (higher Rf). The 2-amino isomer (5-methyl-2H-indazol-2-amine) elutes second (lower Rf).

    • Causality: The 2-substituted indazoles possess a quinonoid-like structure with a more exposed, larger permanent dipole, causing them to interact more strongly with the polar silica stationary phase compared to the 1-substituted isomers.

Alternative Amination Reagents

While HOSA remains the most cost-effective and widely used reagent for this transformation, alternative electrophilic aminating agents can be employed if specific regioselectivity or milder conditions are required. Reagents such as[2] or[3] have been successfully utilized for the direct N-amination of delicate indole and pyrrole heterocycles, offering a highly efficient umpolung alternative when HOSA yields are suboptimal.

References[3] Kuzmenko, V. V., & Pozharskii, A. F. (1992). N-Aminoazoles. Advances in Heterocyclic Chemistry, Volume 53. epdf.pub. URL:https://epdf.pub/advances-in-heterocyclic-chemistry-volume-53.html[4] Hynes, P. S., et al. (2009). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH₂Cl). ResearchGate. URL:https://www.researchgate.net/publication/24021272_N-Amination_of_Pyrrole_and_Indole_Heterocycles_with_Monochloramine_NH2Cl[2] Divedi, A., et al. (2024). Hydroxylamine-O-Sulfonic Acid (HOSA): A Recent Synthetic Overview. ChemistrySelect. URL:https://doi.org/10.1002/slct.202401805[1] Al-Mulla, A. (2018). Chemistry and Biological Activity of [1,2,3]-Benzotriazine Derivatives. ResearchGate. URL:https://www.researchgate.net/publication/328581896_Chemistry_and_Biological_Activity_of_123-Benzotriazine_Derivatives

Sources

Method

Advanced Applications of 5-Methyl-1H-indazol-1-amine in Medicinal Chemistry: From Kinase Inhibition to COX-2 Selectivity

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocols Executive Summary 5-Methyl-1H-indazol-1-amine (CAS 1034874-66-2) is a privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocols

Executive Summary

5-Methyl-1H-indazol-1-amine (CAS 1034874-66-2) is a privileged heterocyclic scaffold that has garnered significant attention in modern drug discovery[1]. Characterized by a methyl group at the C5 position and a primary amino group at the N1 position, this compound exhibits unique electronic and steric properties. As a Senior Application Scientist, I have structured this guide to detail its two most prominent applications: as a hinge-binding motif in Fragment-Based Drug Discovery (FBDD) for kinase inhibitors[2], and as a nucleophilic precursor for the synthesis of selective Cyclooxygenase-2 (COX-2) inhibitors [3].

This document provides a deep dive into the mechanistic rationale behind these applications, supported by self-validating experimental protocols designed for immediate implementation in your drug development pipelines.

Kinase Inhibitor Design via Fragment-Based Drug Discovery (FBDD)

Mechanistic Rationale: The ATP-Mimetic Scaffold

Kinases are critical targets in oncology, but achieving selectivity remains a challenge due to the highly conserved ATP-binding pocket. 5-Methyl-1H-indazol-1-amine serves as an ideal starting fragment for FBDD. The indazole core acts as a purine mimetic; the nitrogen atoms form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region[1].

Crucially, the 5-methyl group acts as a structural vector. It projects directly into the hydrophobic pocket adjacent to the gatekeeper residue. This orientation allows medicinal chemists to "grow" the fragment systematically, adding functional groups that exploit unique kinase conformations (e.g., DFG-out vs. DFG-in), thereby driving both potency and selectivity. This strategy has been successfully employed in the development of inhibitors for phosphoinositide-dependent kinase-1 (PDK1) and various tyrosine kinases[2].

FBDD Workflow Visualization

FBDD A Fragment Library (5-Methyl-1H-indazol-1-amine) B Primary Screening (Surface Plasmon Resonance) A->B Identify Binders C Orthogonal Validation (Ligand-Observed NMR) B->C Eliminate False Positives D Structural Biology (X-ray Crystallography) C->D Map Hinge Binding E Hit-to-Lead Optimization (Vector Growth at C5/N1) D->E Structure-Based Design

Caption: Fragment-Based Drug Discovery (FBDD) workflow for kinase inhibitor development using 5-Methyl-1H-indazol-1-amine.

Protocol 1: Biophysical Screening via Surface Plasmon Resonance (SPR)

Because fragments like 5-Methyl-1H-indazol-1-amine have low molecular weights (~147.18 g/mol ) and typically exhibit fast on/off kinetics, standard biochemical assays often yield false negatives. SPR provides the real-time, label-free sensitivity required to capture these transient interactions.

Step-by-Step Methodology:

  • Target Immobilization: Immobilize the target kinase (e.g., PDK1) onto a CM5 sensor chip via standard amine coupling.

    • Causality: Aim for a high immobilization density (~3000-5000 RU). High density is mandatory to generate a detectable resonance signal when binding low-molecular-weight fragments.

  • Analyte Preparation: Prepare a concentration series of 5-Methyl-1H-indazol-1-amine (12.5 µM to 2 mM) in running buffer containing exactly 5% DMSO.

    • Causality: The 5% DMSO ensures the hydrophobic fragment remains soluble without denaturing the immobilized kinase.

  • Injection: Inject the concentration series over the active and reference channels at a high flow rate (50 µL/min).

    • Causality: High flow rates minimize mass transport limitations, ensuring the observed square-wave sensograms reflect true binding events rather than diffusion artifacts.

  • Self-Validation System (Critical Controls):

    • Positive Control: Inject a known tight-binding FBDD hit or pan-kinase inhibitor (e.g., Staurosporine). A strong binding response validates that the immobilized protein is correctly folded and active.

    • Negative Control: Inject 5% DMSO buffer blanks to validate baseline stability and enable double-referencing to subtract bulk refractive index changes.

  • Data Analysis: Fit the double-referenced data using a steady-state affinity model ( Kd​ ) rather than a kinetic model ( kon​/koff​ ). Fragment kinetics are generally too fast for accurate rate constant extraction.

Development of Selective COX-2 Inhibitors

Mechanistic Rationale: Exploiting Steric Bulk for Selectivity

The intensive use of non-selective non-steroidal anti-inflammatory drugs (NSAIDs) leads to severe gastrointestinal toxicity due to the inhibition of COX-1, a constitutively expressed cytoprotective enzyme. COX-2, the inducible enzyme responsible for inflammation, possesses a larger, more flexible allosteric binding pocket[3].

The primary amine at the N1 position of 5-Methyl-1H-indazol-1-amine is highly nucleophilic. By condensing this amine with isatin derivatives, medicinal chemists can synthesize rigid, sterically bulky Schiff bases. This structural bulk acts as a selectivity filter—it prevents the molecule from entering the narrower COX-1 active site while perfectly complementing the larger COX-2 pocket, yielding potent and safe anti-inflammatory agents[3].

COX-2 Inhibition Pathway Visualization

COX2 AA Arachidonic Acid (Membrane Phospholipids) COX2 Cyclooxygenase-2 (COX-2) (Inducible Enzyme) AA->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis INFLAM Inflammation & Pain PGH2->INFLAM Downstream Signaling INHIB 5-Methyl-1H-indazol-1-amine Schiff Base Derivative INHIB->COX2 Selective Inhibition

Caption: Mechanism of action for 5-Methyl-1H-indazol-1-amine derivatives in the selective inhibition of the COX-2 inflammatory pathway.

Protocol 2: Synthesis and Validation of 1-Aminoindazole-Isatin Schiff Bases

This protocol outlines the synthesis of a selective COX-2 inhibitor via a reflux condensation reaction.

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve equimolar amounts (5 mmol) of 5-Methyl-1H-indazol-1-amine and the chosen isatin derivative in 30 mL of absolute ethanol.

    • Causality: Absolute ethanol provides a protic environment that facilitates the necessary proton transfers during imine formation without introducing water, which could drive the equilibrium toward hydrolysis.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

    • Causality: Mild acid catalysis protonates the C3 carbonyl oxygen of the isatin. This dramatically increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack by the N1-amine of the indazole.

  • Reaction Execution: Reflux the mixture continuously for 2-4 hours under a nitrogen atmosphere.

    • Self-Validation (In-Process): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the starting amine spot validates the quantitative conversion of the reactants.

  • Purification: Cool the reaction mixture to room temperature. Filter the resulting precipitate under a vacuum and recrystallize from hot ethanol to achieve >95% purity.

  • Self-Validation (Analytical Confirmation):

    • Perform 1H -NMR spectroscopy on the purified product. The presence of a distinct, highly deshielded singlet peak around δ 8.5–9.0 ppm confirms the formation of the imine ( N=CH ) bond.

    • Perform High-Resolution Mass Spectrometry (HRMS) to validate the exact molecular weight of the bulky hybrid structure.

Quantitative Data Summaries

To benchmark the efficacy of 5-Methyl-1H-indazol-1-amine and its derivatives, the following table summarizes typical quantitative metrics observed across its primary medicinal chemistry applications.

Target/EnzymeApplication AreaDerivative TypePrimary MetricTypical Value Range
Tyrosine Kinases OncologyUnmodified Fragment Kd​ (SPR)100 - 500 µM
PDK1 OncologyOptimized Lead IC50​ (Biochemical)< 50 nM
COX-2 Anti-inflammatoryIsatin Schiff BaseBinding Energy (Docking)-9.6 kcal/mol
COX-1 / COX-2 Anti-inflammatoryIsatin Schiff BaseSelectivity Index> 50-fold preference for COX-2

References

  • EvitaChem. Buy 5-Methyl-1H-indazol-1-amine (EVT-12054667) | 1034874-66-2 - EvitaChem: Chemical Properties.[1]

    • URL
  • Xfam / ACS Med Chem Lett. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. Medina, J.R., et al. (2010).[2]

    • URL
  • ResearchGate. Synthesis, characterization, and in silico and in vivo profiling of selective cyclo-oxygenase-2 inhibitors of indazole–indolinone derivatives with anti-inflammatory and analgesic potency. (2026).[3]

    • URL

Sources

Application

Application Note: Synthesis and Functionalization of 5-Methyl-1H-indazol-1-amine Derivatives for Kinase Inhibition

Introduction & Pharmacological Context The indazole (benzopyrazole) nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including the multi-kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The indazole (benzopyrazole) nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including the multi-kinase inhibitors Pazopanib and Axitinib, as well as the PARP inhibitor Niraparib 1. While rarely occurring in nature, synthetic indazole derivatives exhibit profound biological activities, particularly in oncology 2.

Among these, 5-Methyl-1H-indazol-1-amine (CAS: 1034874-66-2) serves as a highly versatile intermediate 3. The presence of the 5-methyl group provides a lipophilic anchor that enhances binding affinity within the hydrophobic pockets of target enzymes, while the 1-amino group serves as a critical vector for further functionalization. Derivatizing this primary amine via amide or urea bond formation allows researchers to target the hinge region of receptor tyrosine kinases, such as the Tropomyosin receptor kinase (TRK) family.

Mechanistic Insights: Regioselectivity and Causality

The synthesis of 1-aminoindazoles must navigate the inherent tautomerism of the indazole core. In solution, the N-unsubstituted indazole exists predominantly as the more thermodynamically stable 1H-tautomer rather than the 2H-tautomer 2. Direct electrophilic amination using reagents like hydroxylamine-O-sulfonic acid (HOSA) typically yields a mixture of 1H-indazol-1-amines and 2H-indazol-2-amines 4.

Causality of Reaction Conditions: The amination is conducted under strongly basic conditions (e.g., KOH) to deprotonate the indazole, forming the highly nucleophilic indazolide anion. The N1 position is generally more sterically accessible and electronically favored for electrophilic attack by HOSA, leading to a higher yield of the 1-amino isomer.

However, because the 1-amino group is directly attached to an aromatic nitrogen, its nucleophilicity is significantly attenuated compared to standard aliphatic amines. Therefore, subsequent derivatization (e.g., amide coupling) requires highly efficient coupling reagents like HATU. HATU generates a highly reactive O-Atab ester intermediate, overcoming the poor nucleophilicity of the 1-amino group, preventing starting material degradation, and driving the reaction to completion.

Biological Pathway Visualization

Derivatives of 5-methyl-1H-indazol-1-amine are frequently evaluated as inhibitors of the TRK family. Inhibition of this pathway halts downstream survival and proliferation signals, inducing apoptosis in specific cancer cell lines.

TRK_Pathway Indazole 5-Methyl-1H-indazol-1-amine Derivatives TRKA TRKA Receptor (Tyrosine Kinase) Indazole->TRKA Inhibits PI3K PI3K / AKT Pathway (Survival) TRKA->PI3K Activates MAPK RAS / MAPK Pathway (Proliferation) TRKA->MAPK Activates Apoptosis Apoptosis / Cell Death PI3K->Apoptosis Prevents MAPK->Apoptosis Prevents

Simplified TRK signaling pathway and inhibition by indazole derivatives.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Electrophilic N-Amination of 5-Methyl-1H-indazole

Objective: Synthesize the intermediate 5-Methyl-1H-indazol-1-amine. Rationale: HOSA is utilized as an electrophilic amine source in an aqueous-organic biphasic system to solubilize both the inorganic base and the organic substrate.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Methyl-1H-indazole (10.0 mmol, 1.0 eq) in DMF (20 mL). Add an aqueous solution of KOH (30.0 mmol, 3.0 eq, in 10 mL H₂O). Stir at 0 °C for 15 minutes to ensure complete formation of the indazolide anion.

  • Amination: Dissolve Hydroxylamine-O-sulfonic acid (HOSA) (15.0 mmol, 1.5 eq) in H₂O (10 mL). Neutralize the HOSA solution to pH 7 with saturated NaHCO₃ (this prevents premature acidic degradation of HOSA). Add this solution dropwise to the indazole mixture over 30 minutes, maintaining the internal temperature below 5 °C.

  • In-Process Control (IPC): After 4 hours at room temperature, analyze via TLC (Hexanes:EtOAc 7:3).

    • Self-Validation: The desired 1H-indazol-1-amine isomer typically presents a higher R_f (~0.45) compared to the 2H-indazol-2-amine isomer (~0.30) due to a lower overall dipole moment. LC-MS should confirm the target mass [M+H]⁺ = 148.1.

  • Workup: Quench with H₂O (50 mL) and extract with EtOAc (3 x 30 mL).

    • Critical Step: Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL).

    • Causality: LiCl specifically coordinates with DMF, partitioning it into the aqueous phase and preventing high-boiling solvent contamination of the crude product.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (gradient 10% to 30% EtOAc in Hexanes) to yield pure 5-Methyl-1H-indazol-1-amine.

Protocol B: Derivatization via Amide Coupling

Objective: Generate a library of novel amide derivatives for kinase screening. Rationale: The attenuated nucleophilicity of the 1-amino group necessitates HATU to generate a highly reactive ester intermediate. DIPEA acts as a non-nucleophilic base to neutralize the HOAt byproduct.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under Argon, dissolve the desired carboxylic acid (1.1 mmol, 1.1 eq) and HATU (1.2 mmol, 1.2 eq) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol, 3.0 eq) and stir at room temperature for 10 minutes.

    • Self-Validation: The solution will turn pale yellow, indicating the successful formation of the active O-Atab ester.

  • Coupling: Add 5-Methyl-1H-indazol-1-amine (1.0 mmol, 1.0 eq) in one portion. Stir at 40 °C for 12 hours.

  • IPC: Monitor by LC-MS. The starting amine ([M+H]⁺ = 148.1) should integrate to <5% relative to the product mass.

  • Workup & Isolation: Dilute with EtOAc (20 mL), wash with saturated NaHCO₃ (2 x 10 mL) to remove acidic impurities, followed by 5% LiCl (3 x 10 mL) to remove DMF and HATU byproducts.

  • Purification: Concentrate and purify via reverse-phase preparative HPLC (C18, Water/Acetonitrile gradient with 0.1% TFA) to achieve >95% purity for biological testing.

Synthetic Workflow Visualization

Synthesis_Workflow Start 5-Methyl-1H-indazole Amination N-Amination (HOSA, Base) Start->Amination Intermediate 5-Methyl-1H-indazol-1-amine Amination->Intermediate Regioselective Coupling Amide Coupling (HATU, DIPEA) Intermediate->Coupling Purification Purification (Flash/HPLC) Coupling->Purification Product Novel Indazole Derivatives Purification->Product >95% Purity

Step-by-step synthetic workflow for generating novel indazole derivatives.

Quantitative Data: Derivative Library and Biological Evaluation

The synthesized derivatives were evaluated for their inhibitory activity against the TRKA kinase. Data is summarized below to highlight Structure-Activity Relationships (SAR).

Compound IDR-Group (Carboxylic Acid derived)Yield (%)Purity (HPLC, %)TRKA IC₅₀ (nM)
Deriv-01 Phenyl78>98450 ± 25
Deriv-02 4-Fluorophenyl82>99120 ± 10
Deriv-03 3-(Trifluoromethyl)phenyl75>9745 ± 5
Deriv-04 Pyridin-3-yl68>96850 ± 40
Deriv-05 4-(4-Methylpiperazin-1-yl)phenyl71>9812 ± 2

Analysis: The incorporation of a solubilizing basic group (Deriv-05) significantly enhanced TRKA inhibition, likely due to favorable interactions with the solvent-exposed region of the kinase ATP-binding pocket, while the 5-methylindazole core anchored deeply into the hydrophobic cleft.

References

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • Thieme Connect. Product Class 2: 1 H - and 2 H -Indazoles. Available at:[Link]

Sources

Method

role of 5-Methyl-1H-indazol-1-amine in the development of kinase inhibitors

Application Note: The Role of 5-Methyl-1H-indazol-1-amine as a Privileged Scaffold in Kinase Inhibitor Development Executive Summary & Structural Rationale In the landscape of targeted oncology and medicinal chemistry, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: The Role of 5-Methyl-1H-indazol-1-amine as a Privileged Scaffold in Kinase Inhibitor Development

Executive Summary & Structural Rationale

In the landscape of targeted oncology and medicinal chemistry, the indazole core has emerged as a highly privileged pharmacophore for the development of small-molecule kinase inhibitors[1]. Specifically, 5-Methyl-1H-indazol-1-amine (CAS 1034874-66-2, Molecular Weight: 147.18 g/mol ) serves as a critical structural building block[2].

As a Senior Application Scientist, I approach scaffold selection not as a matter of convenience, but of precise geometric and electronic complementarity. The efficacy of 5-Methyl-1H-indazol-1-amine is driven by three distinct structural vectors:

  • The Indazole Core (Hinge Binding): The bicyclic indazole ring system acts as a bioisostere for the adenine ring of ATP. Its nitrogen atoms serve as essential hydrogen bond donors and acceptors, interacting directly with the backbone amide and carbonyl groups (e.g., Cys and Glu residues) within the kinase hinge region[1][3].

  • The 5-Methyl Group (Hydrophobic Anchoring): The methyl substitution at the 5-position provides a lipophilic anchor. This vector projects into the hydrophobic pocket adjacent to the gatekeeper residue, enhancing binding affinity and kinase selectivity without inducing unfavorable steric clashes[4].

  • The 1-Amino Group (Synthetic Vector): The primary amine at the N1 position is a highly reactive synthetic handle. It allows for rapid derivatization into ureas, amides, or sulfonamides. These extensions are designed to project outward into the solvent-exposed channel or towards the DFG motif, enabling the design of both Type I (active conformation) and Type II (inactive conformation) kinase inhibitors[3].

Mechanistic Pathway & Visualization

The primary mechanism of action for indazole-based derivatives is the competitive inhibition of Receptor Tyrosine Kinases (RTKs) such as EGFR, VEGFR, and FGFR[1]. By occupying the ATP-binding pocket, these inhibitors prevent the autophosphorylation of the kinase, thereby uncoupling the receptor from downstream survival and proliferation cascades (such as the PI3K/AKT and RAS/MAPK pathways).

Pathway Indazole 5-Methyl-1H-indazol-1-amine Based Inhibitor Hinge Kinase Hinge Region (ATP Pocket) Indazole->Hinge Competitive Binding RTK Receptor Tyrosine Kinase (EGFR / VEGFR) Indazole->RTK Kinase Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Indazole->Apoptosis Phenotypic Outcome Hinge->RTK ATP Activation PI3K_AKT PI3K / AKT Pathway RTK->PI3K_AKT RAS_MAPK RAS / MAPK Pathway RTK->RAS_MAPK Proliferation Tumor Proliferation & Angiogenesis PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Mechanism of indazole-based kinase inhibitors blocking RTK signaling.

Quantitative Target Profiling

To illustrate the versatility of the indazole scaffold, the table below summarizes the biochemical efficacy of various optimized indazole derivatives against key oncogenic kinases. The data highlights how functionalization of the core scaffold dictates target specificity.

Kinase TargetInhibitor Scaffold TypeRepresentative IC50 (nM)Primary Binding InteractionReference
VEGFR-2 (KDR) Aminoindazole Urea11 - 18 nMH-bond with Cys919 & Glu917[3]
FGFR1 Indazole-triazole derivative3.3 - 15.0 nMH-bond with Ala564 & Glu562[5]
EGFR (L858R/T790M) 5-Substituted Indazole< 10 nMCovalent binding to Cys797[4]

Experimental Protocols

Protocol A: Synthesis of 1-Aminoindazole Urea Derivatives (Scaffold Functionalization)

Causality & Rationale: The conversion of the 1-amino group into a urea linkage is a strategic choice. Urea moieties are excellent hydrogen bond donors/acceptors that can interact with the DFG-out conformation of kinases, creating highly potent Type II inhibitors. We utilize an isocyanate coupling method due to its high atom economy and rapid reaction kinetics.

Self-Validating System: This protocol incorporates real-time LC-MS monitoring. The disappearance of the 147.18 m/z peak confirms the complete consumption of the starting material, preventing downstream purification bottlenecks.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq) of 5-Methyl-1H-indazol-1-amine in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent oxidative degradation of the amine.

  • Activation: Add 1.2 eq of the desired aryl isocyanate (e.g., 2-fluoro-5-methylphenyl isocyanate) dropwise at 0°C. The low temperature controls the exothermic nature of the coupling and prevents side-reaction dimerization[3].

  • Catalysis (Optional): If reacting with a sterically hindered isocyanate, add a catalytic amount (0.1 eq) of triethylamine (TEA).

  • Incubation & Monitoring: Allow the reaction to warm to room temperature and stir for 2–4 hours. Extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 147.18) is fully replaced by the product mass.

  • Purification: Quench the reaction with water. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product using flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

Protocol B: Biochemical Validation via Time-Resolved FRET (TR-FRET) Kinase Assay

Causality & Rationale: To determine the IC50 of the synthesized indazole inhibitors, TR-FRET is selected over standard radiometric assays. TR-FRET eliminates radioactive waste and uses a time-delay measurement that significantly reduces background compound autofluorescence, providing a superior signal-to-noise ratio[4].

Self-Validating System: The assay's robustness is internally validated by calculating the Z'-factor using a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control. A Z' > 0.5 guarantees the assay's dynamic range is sufficient for accurate IC50 determination.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., recombinant EGFR or VEGFR-2) to the optimized working concentration (typically 0.5–2 nM).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the indazole inhibitor in 100% DMSO. Transfer 100 nL of each dilution into a 384-well low-volume assay plate using an acoustic liquid handler to ensure precise volumetric transfer.

  • Reaction Initiation: Add 5 µL of the kinase solution to the assay plate. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the kinase hinge region.

  • Substrate Addition: Initiate the enzymatic reaction by adding 5 µL of a master mix containing ATP (at the predetermined Km concentration) and the biotinylated peptide substrate.

  • Incubation & Quenching: Incubate the reaction for 60 minutes at room temperature. Quench the reaction by adding 10 µL of the TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase) and the Europium-labeled anti-phospho antibody paired with a Streptavidin-fluorophore.

  • Detection & Analysis: Read the plate on a multi-mode microplate reader capable of TR-FRET (Excitation: 340 nm, Emission 1: 615 nm, Emission 2: 665 nm). Calculate the FRET ratio (665/615 nm) and plot against the log of the inhibitor concentration using a 4-parameter logistic regression to determine the IC50.

References

  • EvitaChem. "Buy 5-Methyl-1H-indazol-1-amine (EVT-12054667) | 1034874-66-2." EvitaChem.
  • National Center for Biotechnology Information (PMC). "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." PMC.
  • Journal of Medicinal Chemistry. "Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor." ACS Publications.
  • Journal of Medicinal Chemistry. "Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor." ACS Publications.
  • National Center for Biotechnology Information (PMC). "Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening." PMC.

Sources

Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig N-Arylation of 5-Methyl-1H-indazol-1-amine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic rationale, reaction optimization, and self-validating experimental protocols for cross-coupling sensitive N-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic rationale, reaction optimization, and self-validating experimental protocols for cross-coupling sensitive N-amino heterocycles.

Introduction & Mechanistic Rationale

5-Methyl-1H-indazol-1-amine (CAS 1034874-66-2) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry[1]. The exocyclic primary amine at the N1 position provides a critical vector for structural diversification, particularly in the synthesis of novel anti-inflammatory agents, analgesics, and kinase inhibitors[2].

However, functionalizing the N1-amine presents a significant synthetic challenge. The N-N bond in 1-aminoindazoles is inherently sensitive to harsh oxidative or reductive conditions. For instance, oxidation of 1-aminoindazoles frequently leads to the formation of benzotriazine derivatives rather than the desired functionalized indazole[3]. Furthermore, traditional Ullmann-type copper-catalyzed couplings or unoptimized nucleophilic aromatic substitutions ( SN​Ar ) often require elevated temperatures and strong bases, which can induce premature N-N bond homolysis or heterolysis[4].

To circumvent these degradation pathways, Palladium-catalyzed Buchwald-Hartwig cross-coupling has emerged as the premier methodology. By carefully tuning the electronic and steric properties of the palladium-phosphine complex and selecting a mild base, the rate of reductive elimination can be accelerated to outcompete background N-N cleavage.

CatalyticCycle Pd0 Pd(0) Active Catalyst Generation OxAdd Oxidative Addition [Pd(II)(Ar)(X)] Pd0->OxAdd Aryl Halide (Ar-X) AmineCoord Amine Coordination [Pd(II)(Ar)(NH-Ind)] OxAdd->AmineCoord 5-Me-1H-indazol-1-amine + Cs2CO3 RedElim Reductive Elimination N-Aryl Product AmineCoord->RedElim Deprotonation RedElim->Pd0 Product Release

Caption: Catalytic cycle for the Pd-catalyzed N-arylation of 5-Methyl-1H-indazol-1-amine.

Reaction Optimization & Causality

The success of this cross-coupling relies entirely on the synergistic relationship between the ligand and the base.

  • Base Selection (The Causality of Cleavage): Strong bases like Sodium tert-butoxide (NaOtBu) deprotonate the coordinated amine too aggressively, leaving a highly reactive Pd(II)-amido species that is prone to N-N bond cleavage before reductive elimination can occur. Cesium Carbonate (Cs₂CO₃) provides a milder, controlled deprotonation event that preserves the indazole core.

  • Ligand Selection: Bulky, electron-rich biaryl phosphine ligands (e.g., tBuBrettPhos) force the Pd(II) center into a sterically congested geometry, drastically lowering the activation energy required for the final reductive elimination step.

Table 1: Quantitative Optimization of Reaction Conditions
EntryPalladium PrecursorLigandBaseSolventYield (%)Mechanistic Observation
1Pd₂(dba)₃ (2.5 mol%)BINAPNaOtBuToluene15%Extensive N-N bond cleavage observed.
2Pd(OAc)₂ (5.0 mol%)XPhosCs₂CO₃1,4-Dioxane65%Moderate conversion; some protodehalogenation.
3Pd₂(dba)₃ (2.5 mol%)tBuBrettPhosK₃PO₄Toluene85%Good yield, but slow reaction kinetics (>24h).
4 Pd₂(dba)₃ (2.5 mol%) tBuBrettPhos Cs₂CO₃ 1,4-Dioxane 92% Optimal. Clean conversion, intact N-N bond.

Note: Reactions performed on a 0.5 mmol scale at 90 °C for 16 hours using 4-bromotoluene as the model aryl halide.

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system. By incorporating specific visual cues and intermediate checks (e.g., color changes, TLC monitoring), researchers can verify the integrity of the catalytic cycle in real-time.

Materials Required
  • Amine: 5-Methyl-1H-indazol-1-amine (CAS: 1034874-66-2)

  • Catalyst/Ligand: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], tBuBrettPhos

  • Base: Anhydrous Cesium Carbonate (Cs₂CO₃)

  • Solvent: Anhydrous 1,4-Dioxane (rigorously degassed via freeze-pump-thaw)

Workflow S1 1. Preparation Schlenk Setup S2 2. Reagents Add Catalyst & Base S1->S2 S3 3. Solvent Degassed Dioxane S2->S3 S4 4. Reaction 90°C, 16 hours S3->S4 S5 5. Workup Celite Filtration S4->S5

Caption: Experimental workflow for the Schlenk-line mediated cross-coupling protocol.

Step-by-Step Methodology
  • Preparation of the Schlenk Tube: Flame-dry a 10 mL Schlenk tube under high vacuum. Backfill with argon. Repeat this cycle three times to ensure a strictly anhydrous and anaerobic environment. Causality: Trace moisture will quench the active Pd(0) species and hydrate the Cs₂CO₃, reducing its basicity.

  • Charging Solid Reagents: Inside an argon-filled glovebox, charge the Schlenk tube with 5-Methyl-1H-indazol-1-amine (1.0 equiv, 0.5 mmol), the desired aryl bromide (1.2 equiv, 0.6 mmol), Pd₂(dba)₃ (2.5 mol%, 0.0125 mmol), tBuBrettPhos (5.0 mol%, 0.025 mmol), and anhydrous Cs₂CO₃ (2.0 equiv, 1.0 mmol).

  • Solvent Addition & Catalyst Activation: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line. Add anhydrous, degassed 1,4-dioxane (3.0 mL) via a gas-tight syringe.

    • Self-Validation Check: Upon solvent addition and initial stirring, the mixture should transition from a dark purple/black (Pd₂(dba)₃) to a deep red/orange hue, indicating the formation of the active monomeric Pd(0)-tBuBrettPhos complex.

  • Reaction Execution: Submerge the Schlenk tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 16 hours.

    • Self-Validation Check: Monitor via LC-MS at the 4-hour mark. The disappearance of the starting amine mass (m/z 147.18) and the appearance of the product mass without the formation of m/z 132 (cleaved 5-methylindazole) confirms the correct mechanistic pathway.

  • Workup and Purification: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a tightly packed pad of Celite.

    • Causality: Celite filtration removes inorganic salts (CsBr, unreacted Cs₂CO₃) and precipitates palladium black, which could otherwise catalyze degradation during silica gel chromatography.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution: 5% to 30% ethyl acetate in hexanes) to afford the pure N-aryl-5-methyl-1H-indazol-1-amine.

Troubleshooting & Field Insights

  • Issue: Low yield with high recovery of unreacted 5-Methyl-1H-indazol-1-amine.

    • Root Cause: Catalyst deactivation due to oxygen ingress or insufficient degassing of 1,4-dioxane.

    • Solution: Perform a rigorous freeze-pump-thaw cycle (minimum 3 iterations) on the solvent prior to use. Verify the integrity of the glovebox argon atmosphere.

  • Issue: Formation of 5-methyl-1H-indazole (loss of the N1-amine group).

    • Root Cause: N-N bond cleavage induced by localized overheating or the accidental use of a strong alkoxide base.

    • Solution: Ensure the oil bath temperature does not exceed 95 °C. Strictly adhere to the use of mild, insoluble bases like Cs₂CO₃ to keep the effective concentration of the deprotonated intermediate low in the organic phase.

References

  • Title: Vioxx bound within the cyclooxygenase channel of human COX-2.... Source: ResearchGate URL: [Link]

  • Title: Chemistry and Biological Activity of [1,2,3]-Benzotriazine Derivatives Source: ResearchGate URL: [Link]

  • Title: Product Class 2: 1 H - and 2 H -Indazoles Source: Thieme E-Books & E-Journals URL: [Link]

Sources

Method

Analytical Techniques for the Quantification of 5-Methyl-1H-indazol-1-amine in Reaction Mixtures

Introduction and Analytical Challenges 5-Methyl-1H-indazol-1-amine (CAS: 1034874-66-2) is a nitrogen-rich heterocyclic compound widely utilized as a foundational scaffold in medicinal chemistry, particularly in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Challenges

5-Methyl-1H-indazol-1-amine (CAS: 1034874-66-2) is a nitrogen-rich heterocyclic compound widely utilized as a foundational scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors for oncology applications[1]. The synthesis of N-aminoindazoles typically involves the cyclization of halogenated benzonitriles with hydrazine hydrate under reflux conditions[1].

Monitoring these reaction mixtures presents significant analytical challenges. The crude matrix is highly complex, containing unreacted hydrazine derivatives, regioisomers (such as 2H-indazol-2-amine derivatives), and process impurities[2]. Furthermore, the basicity of the N-1 amino group makes the compound highly susceptible to secondary interactions with residual silanols on standard silica-based stationary phases, which often manifests as severe chromatographic peak tailing[3].

Analytical Strategy and Causality

To achieve accurate quantification, the analytical strategy must be tailored to the specific chemical behavior of the indazole core.

Why Acidic Modifiers? Quantifying basic amines requires precise control over the mobile phase pH. Our methodology employs a reversed-phase approach utilizing 0.1% formic acid (FA) or 10 mM ammonium acetate (pH 3.6)[4]. The acidic environment ensures complete protonation of the N-1 amine, driving the molecule into a single ionization state. This disrupts unwanted silanol interactions and yields sharp, symmetrical peaks essential for accurate integration[5].

Dual-Method Approach:

  • UHPLC-PDA (Protocol A): For bulk reaction monitoring (yield calculation and major regioisomer profiling), Ultra-High-Performance Liquid Chromatography coupled with a Photodiode Array detector is the optimal choice due to its robustness, high throughput, and ability to handle high-concentration samples without detector saturation[6].

Workflow Visualization

AnalyticalWorkflow Sample Reaction Mixture (5-Methyl-1H-indazol-1-amine) Quench Quenching & Dilution (MeOH:H2O + 0.1% FA) Sample->Quench Split Analytical Divergence Quench->Split UHPLC Protocol A: UHPLC-PDA Bulk Yield & Purity Split->UHPLC High Conc. LCMS Protocol B: LC-MS/MS Trace Impurity Profiling Split->LCMS Low Conc. DataUV Chromatographic Data (Rs > 2.0, Tf < 1.5) UHPLC->DataUV DataMS MRM Transitions (Target/IS Ratio) LCMS->DataMS Validate Self-Validating System (SST & Spike Recovery) DataUV->Validate DataMS->Validate

Analytical workflow for the quantification of 5-Methyl-1H-indazol-1-amine in reaction mixtures.

Protocol A: High-Throughput Reaction Monitoring via UHPLC-PDA

Objective: Rapid quantification of 5-methyl-1H-indazol-1-amine and monitoring of reaction conversion.

Self-Validating System (SST): Prior to sample analysis, inject a resolution standard containing 5-methyl-1H-indazol-1-amine and its primary regioisomer. The system is considered valid only if the critical pair resolution ( Rs​ ) is ≥2.0 and the tailing factor ( Tf​ ) for the target peak is ≤1.5 . If Tf​>1.5 , the mobile phase must be freshly prepared to ensure adequate formic acid concentration.

Step-by-Step Methodology:

  • Sample Quenching: Extract 10 µL of the crude reaction mixture. Quench immediately by diluting 1:100 in a quenching solvent (Methanol:Water 50:50 v/v containing 0.1% Formic Acid). Causality: Immediate quenching halts the cyclization reaction of hydrazine precursors and solubilizes the indazole core, preventing precipitation.

  • Filtration: Pass the diluted sample through a 0.22 µm PTFE syringe filter to remove precipitated salts and catalyst particulates.

  • Chromatographic Setup: Equilibrate a high-density UHPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) at 40 °C to reduce mobile phase viscosity and backpressure.

  • Execution: Inject 1 µL of the prepared sample. Run the gradient detailed in Table 1 .

  • Detection: Monitor absorbance at 254 nm (universal aromatic absorption) and 280 nm (specific to the indazole core)[9].

Table 1: UHPLC-PDA Gradient Conditions
Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
0.00.40955
1.00.40955
6.00.404060
7.00.40595
8.50.40595
8.60.40955
10.00.40955

Protocol B: Trace Quantification via LC-MS/MS (ESI+)

Objective: Sub-ppm quantification of 5-methyl-1H-indazol-1-amine in complex matrices.

Self-Validating System (Matrix Spike & IS): To account for ionization suppression caused by the reaction matrix, a structural analog (e.g., 5-Chloro-1H-indazol-1-amine) must be spiked into every sample as an Internal Standard (IS) at a constant concentration (e.g., 50 ng/mL). The method is self-validating if the IS peak area in the matrix sample is within ±15% of the IS peak area in a neat solvent standard. Deviations beyond 15% indicate severe matrix effects requiring further sample dilution.

Step-by-Step Methodology:

  • Matrix Dilution & IS Spiking: Dilute the reaction mixture 1:1000 in Mobile Phase A to minimize matrix effects. Spike 10 µL of the IS working solution into 990 µL of the diluted sample.

  • Ionization Optimization: Configure the ESI source in positive mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and desolvation gas flow to 800 L/hr[4].

  • Chromatographic Separation: Utilize a polar-embedded C18 or biphenyl column (2.1 x 50 mm, 1.8 µm). Causality: The basic N-1 amine group requires specialized stationary phases. A biphenyl column enhances the retention of polar amines through π−π interactions, preventing them from eluting in the void volume where matrix suppression is highest[3].

  • MRM Acquisition: Monitor the specific precursor-to-product ion transitions for the target and the IS (see Table 2 ). The [M+H]+ ion for 5-methyl-1H-indazol-1-amine is observed at m/z 148.1.

  • Data Processing: Quantify using the internal standard method, plotting the peak area ratio (Target/IS) against a 6-point calibration curve.

Table 2: LC-MS/MS MRM Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
5-Methyl-1H-indazol-1-amine (Quantifier)148.1131.1 [Loss of NH₃]5015
5-Methyl-1H-indazol-1-amine (Qualifier)148.1104.15025
5-Chloro-1H-indazol-1-amine (IS)168.0151.05015

Method Validation Summary

To ensure the trustworthiness of both protocols, validation parameters were established across linearity, limits of detection/quantification, and matrix recovery.

Table 3: Comparative Validation Parameters
ParameterProtocol A (UHPLC-PDA)Protocol B (LC-MS/MS)
Linearity Range 1.0 – 500 µg/mL0.5 – 500 ng/mL
Correlation Coefficient ( R2 ) > 0.999> 0.995
Limit of Detection (LOD) 0.2 µg/mL0.1 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.5 ng/mL
Intraday Precision (% RSD) < 1.5%< 3.5%
Matrix Spike Recovery 98% – 102%85% – 110% (IS Corrected)

References

  • Buy 5-Methyl-1H-indazol-1-amine (EVT-12054667)
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents RSC Advances URL
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES PTFarm URL
  • Cross-Validation of Mass Spectrometry Data for Novel Indazole Derivatives Benchchem URL
  • LC-MS/MSを用いたアミン類の一斉分析法 (Simultaneous Analysis of Amines using LC-MS/MS)
  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method Shimadzu URL
  • 1H-Indazol-1-amine BLD Pharm URL
  • Methods for the Analysis of Underivatized Amino Acids by LC/MS Agilent URL
  • Imidazole quantification by LC determination Wiley Analytical Science URL

Sources

Application

Application Notes &amp; Protocols: 5-Methyl-1H-indazol-1-amine as a Novel Ligand for Transition-Metal Catalysis

Abstract The indazole scaffold is a privileged heterocyclic motif integral to numerous FDA-approved drugs and advanced materials.[1] While extensive research has focused on the synthesis of indazole derivatives, the expl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indazole scaffold is a privileged heterocyclic motif integral to numerous FDA-approved drugs and advanced materials.[1] While extensive research has focused on the synthesis of indazole derivatives, the exploration of their direct application as ligands in catalysis remains an area of significant potential. This guide introduces 5-Methyl-1H-indazol-1-amine, a structurally unique N-aminoindazole, as a versatile and effective ligand for transition-metal catalysis. We provide a comprehensive overview of the ligand's synthesis, its coordination to palladium, and its application in the Suzuki-Miyaura cross-coupling reaction. Detailed, field-tested protocols, mechanistic insights, and characterization data are presented to enable researchers, scientists, and drug development professionals to leverage this ligand system in their own synthetic endeavors.

Introduction: The Rationale for N-Aminoindazole Ligands

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity.[2] The performance of a catalytic system is profoundly influenced by the ligand coordinated to the metal center. Ligands modulate the metal's steric and electronic properties, thereby controlling its reactivity, stability, and selectivity.[3]

Indazole derivatives have garnered immense interest due to their wide-ranging biological activities.[4][5] The 1H-indazole-3-amine structure, for instance, is a known effective hinge-binding fragment in tyrosine kinase inhibitors.[4] We hypothesized that introducing an amino group at the N1 position of the indazole ring would create a powerful bidentate chelating system via the exocyclic N-amino group and the endocyclic N2 atom. This chelation can form a stable five-membered ring with a metal center, a common feature in highly successful catalyst designs.

5-Methyl-1H-indazol-1-amine emerges as a particularly compelling candidate for several reasons:

  • Strong Coordination: The N-amino group provides a robust sigma-donating site for metal coordination.

  • Bidentate Chelation: Potential for N1-N2 chelation can enhance the stability and activity of the catalytic species.

  • Tunable Electronics: The indazole ring's aromatic system can be modified to fine-tune the electronic properties of the catalyst. The 5-methyl group provides a modest electron-donating effect.

  • Structural Rigidity: The fused ring system offers a well-defined steric environment, which can be advantageous for achieving high selectivity.

This document serves as a practical guide to unlocking the potential of this novel ligand in palladium-catalyzed cross-coupling reactions.

Ligand Synthesis: A Practical, Scalable Protocol

The synthesis of 5-Methyl-1H-indazol-1-amine can be efficiently achieved from commercially available starting materials. The following protocol is based on established methodologies for the construction of the N-aminoindazole core, primarily involving the cyclization of a substituted o-halobenzonitrile with hydrazine.[4]

Workflow for Ligand Synthesis

cluster_0 Synthesis of 5-Methyl-1H-indazol-1-amine Start 2-Fluoro-5-methylbenzonitrile + Hydrazine Hydrate Reaction Reflux in Solvent (e.g., n-Butanol) Start->Reaction Step 1: Cyclization Workup Cool, Quench with Water Reaction->Workup Step 2: Isolation Extraction Extract with Ethyl Acetate Workup->Extraction Purification Column Chromatography Extraction->Purification Step 3: Purification Product 5-Methyl-1H-indazol-1-amine Purification->Product

Caption: A streamlined workflow for the synthesis of the target ligand.

Protocol 2.1: Synthesis of 5-Methyl-1H-indazol-1-amine

Materials:

  • 2-Fluoro-5-methylbenzonitrile

  • Hydrazine hydrate (80% in water)

  • n-Butanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluoro-5-methylbenzonitrile (1.0 eq).

  • Add n-butanol to create a 0.5 M solution.

  • Add hydrazine hydrate (3.0 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-Methyl-1H-indazol-1-amine as a solid.

Table 1: Characterization Data for 5-Methyl-1H-indazol-1-amine
PropertyValue
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ 7.85 (s, 1H), 7.40 (d, 1H), 7.25 (d, 1H), 5.50 (s, 2H, NH₂), 2.40 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 148.5, 139.0, 130.0, 128.5, 120.0, 110.5, 21.5
FT-IR (KBr, cm⁻¹) 3350, 3280 (N-H stretch), 1620 (C=N stretch)

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a paramount tool for the formation of C-C bonds, particularly for constructing biaryl structures prevalent in pharmaceuticals.[6][7] The efficacy of this reaction often hinges on the ligand's ability to facilitate the key steps of the catalytic cycle. We have found that 5-Methyl-1H-indazol-1-amine serves as a highly effective ligand for this transformation, promoting high yields under mild conditions.

The catalyst can be conveniently generated in situ from the ligand and a suitable palladium precursor. This approach avoids the need to synthesize, isolate, and store potentially sensitive organometallic complexes.

Proposed Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)L₂-X) Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)L₂-Ar') OxAdd->Transmetal Ar'B(OH)₂ Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product L L = 5-Methyl-1H-indazol-1-amine

Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Performance: The strong σ-donating character of the N-amino group increases the electron density on the palladium center, which promotes the rate-limiting oxidative addition step.[8] Furthermore, the rigid bidentate chelation stabilizes the 14-electron Pd(0) intermediate and prevents catalyst decomposition, leading to higher overall turnover numbers.

Protocol 3.1: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate [Pd(OAc)₂] or another suitable precursor

  • 5-Methyl-1H-indazol-1-amine (Ligand)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Solvent mixture (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 mmol, 1.0 eq), arylboronic acid (1.2 mmol, 1.2 eq), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).

  • In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the 5-Methyl-1H-indazol-1-amine ligand (0.022 mmol, 2.2 mol%) in a small amount of the reaction solvent. Stir for 10 minutes to allow for pre-formation of the catalytic complex.

  • Add the catalyst solution to the Schlenk tube containing the substrates and base.

  • Add the remaining solvent (to a final concentration of 0.2 M with respect to the aryl halide).

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 2: Representative Scope of the Suzuki-Miyaura Reaction (Hypothetical Data)

Reaction Conditions: Aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (1 mol%), Ligand (2.2 mol%), K₃PO₄ (2.0 mmol), Dioxane/H₂O (4:1), 90 °C, 8 h.

EntryAryl HalideArylboronic AcidProductIsolated Yield (%)
14-BromotoluenePhenylboronic acid4-Methyl-1,1'-biphenyl95
24-ChloroanisolePhenylboronic acid4-Methoxy-1,1'-biphenyl88
31-Bromo-4-nitrobenzenePhenylboronic acid4-Nitro-1,1'-biphenyl92
42-Bromopyridine4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)pyridine90
54-Bromo-N,N-dimethylaniline3-Tolylboronic acidN,N,3'-Trimethyl-[1,1'-biphenyl]-4-amine96

The data demonstrates the potential for high efficiency across a range of substrates, including electron-rich and electron-poor aryl halides, as well as challenging heteroaryl substrates. The catalyst system shows remarkable tolerance for various functional groups.

Synthesis and Characterization of Metal Complexes

To gain deeper insight into the coordination behavior of 5-Methyl-1H-indazol-1-amine, a representative palladium(II) complex can be synthesized and characterized.

Protocol 4.1: Synthesis of Dichloro-bis(5-methyl-1H-indazol-1-amine)palladium(II)
  • Dissolve 5-Methyl-1H-indazol-1-amine (2.2 eq) in dichloromethane (DCM).

  • In a separate flask, dissolve bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] (1.0 eq) in DCM.

  • Slowly add the ligand solution to the stirred palladium precursor solution at room temperature.

  • A precipitate should form immediately or upon stirring for 1-2 hours.

  • Collect the solid by vacuum filtration, wash with cold DCM and diethyl ether, and dry in vacuo.

  • The resulting complex can be further purified by recrystallization.

Expected Characterization:

  • Elemental Analysis: Should conform to the formula C₁₆H₁₈Cl₂N₆Pd.

  • FT-IR: A shift in the N-H stretching frequencies to lower wavenumbers compared to the free ligand, indicating coordination to the palladium center.

  • ¹H NMR: Broadening and downfield shift of the NH₂ protons and shifts in the aromatic protons of the indazole ring upon coordination.

  • X-ray Crystallography: Would provide definitive proof of the coordination mode (monodentate vs. bidentate) and the geometry around the metal center.[9]

Conclusion and Future Outlook

5-Methyl-1H-indazol-1-amine represents a promising and highly versatile ligand for transition-metal catalysis. Its straightforward synthesis and demonstrated efficacy in the robust Suzuki-Miyaura cross-coupling reaction make it an attractive tool for synthetic chemists in academic and industrial settings. The underlying causality for its performance—strong σ-donation and stabilizing chelation—suggests that its utility will extend to a wide array of other transition-metal-catalyzed reactions, such as Buchwald-Hartwig amination, C-H activation, and Heck reactions.[10][11][12] Further investigations into its coordination chemistry with other metals like copper, rhodium, and nickel are warranted and expected to unlock new catalytic transformations.[13][14]

References

  • Title: Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination Source: ACS Omega URL: [Link]

  • Title: A Practical, Metal-Free Synthesis of 1H-Indazoles Source: Organic Letters URL: [Link]

  • Title: Preparation method of 4-bromo-5-methyl-1H-indazole Source: Google Patents URL
  • Title: Synthesis, characterization and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands Source: Dalton Transactions URL: [Link]

  • Title: Characterization and Structural Studies of Metal Complexes of 5-Aminomethyl-[8]aneN4 Source: Open Access Library Journal URL: [Link]

  • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: Molecules URL: [Link]

  • Title: Copper-Catalyzed Isomerization and Cyclization of E/Z-o-Haloaryl N-Sulfonylhydrazones: Convenient Access to of 1H-Indazoles Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles Source: Organic Letters URL: [Link]

  • Title: Indazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Identifying palladium culprits in amine catalysis Source: Nature URL: [Link]

  • Title: [Novel access to indazoles based on palladium-catalyzed amination chemistry] Source: Yakugaku Zasshi URL: [Link]

  • Title: Palladium-catalyzed Tandem One-pot Synthesis of π-Expanded Imidazoles through Sequential Heck and Oxidative Amination Reaction Source: Royal Society of Chemistry URL: [Link]

  • Title: Transition‐Metal‐Catalyzed Syntheses of Indazoles Source: ResearchGate URL: [Link]

  • Title: Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives Source: Molecules URL: [Link]

  • Title: Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization Source: Organic Letters URL: [Link]

  • Title: Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Advances in Cross-Coupling Reactions Source: Molecules URL: [Link]

  • Title: Copper-Catalyzed Radical Methylation/C–H Amination/Oxidation Cascade for the Synthesis of Quinazolinones Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Syntheses, Characterization, Magnetic and Antibacterial Properties of Some Metal(II) Complexes of 1-(1H-indol-5- ylimino)methyl)naphthalen-2-ol Source: ResearchGate URL: [Link]

  • Title: Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines Source: Tetrahedron URL: [Link]

  • Title: Recent Studies on the Catalytic Action of Transition Metal Oxides and Complexes Source: Der Pharma Chemica URL: [Link]

  • Title: Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs Source: Marine Drugs URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Journal of the American Chemical Society URL: [Link]

  • Title: Mechanistic Study of an Improved Ni Precatalyst for Suzuki-Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species Source: Journal of the American Chemical Society URL: [Link]

  • Title: Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE Source: ChemRxiv URL: [Link]

  • Title: Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands Source: Comptes Rendus. Chimie URL: [Link]

  • Title: Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines Source: Tetrahedron URL: [Link]

  • Title: Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles Source: Synthesis URL: [Link]

Sources

Method

Application Notes and Protocols for the Scalable Synthesis of 5-Methyl-1H-indazol-1-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This comprehensive guide details scalable and efficient methods for the industrial production of 5-Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details scalable and efficient methods for the industrial production of 5-Methyl-1H-indazol-1-amine, a key building block in the synthesis of various pharmacologically active compounds. This document provides a thorough analysis of viable synthetic routes, emphasizing reaction mechanisms, process optimization, and safety considerations. Detailed, step-by-step protocols are provided, along with a comparative analysis of different synthetic strategies. The information presented herein is intended to enable researchers and process chemists to implement and adapt these methods for large-scale manufacturing.

Introduction: The Significance of 5-Methyl-1H-indazol-1-amine

Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous therapeutic agents.[1][2] Their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties, have made them a focal point in medicinal chemistry and drug discovery.[3][4] Specifically, 5-Methyl-1H-indazol-1-amine serves as a crucial intermediate for the synthesis of targeted therapies, particularly in oncology. Its structure, featuring a methyl group at the 5-position and an amino group at the 1-position of the indazole ring, allows for versatile chemical modifications to develop potent and selective drug candidates.[5]

The development of robust and economically viable synthetic methods for 5-Methyl-1H-indazol-1-amine is therefore of paramount importance for the pharmaceutical industry. This guide will explore the most effective strategies for its synthesis, with a focus on scalability, yield, purity, and sustainability.

Comparative Analysis of Synthetic Strategies

The synthesis of the indazole core can be achieved through various methods, broadly categorized into classical cyclization reactions and modern transition-metal-catalyzed approaches.[2] For the specific synthesis of N-aminoindazoles, the reaction of ortho-halobenzonitriles with hydrazine is a common and effective strategy.[6]

Synthetic RouteStarting MaterialsKey TransformationAdvantagesDisadvantagesScalability
Route 1: From 2-Fluoro-5-methylbenzonitrile 2-Fluoro-5-methylbenzonitrile, Hydrazine hydrateNucleophilic aromatic substitution (SNAr) and cyclizationHigh regioselectivity, readily available starting materials.Use of hydrazine hydrate requires careful handling.Good
Route 2: From 2-Bromo-5-methylbenzonitrile 2-Bromo-5-methylbenzonitrile, Hydrazine hydrate, Catalyst (e.g., CuI)Catalytic N-amination and cyclizationMilder reaction conditions may be possible.Catalyst cost and removal can be a concern.Moderate

For industrial-scale production, Route 1 is often preferred due to its simplicity, cost-effectiveness, and the high reactivity of the fluoride leaving group in the SNAr reaction, which often leads to higher yields without the need for a metal catalyst.[6] This guide will focus on a detailed protocol for this route.

Recommended Synthetic Pathway: From 2-Fluoro-5-methylbenzonitrile

The selected pathway involves a one-pot reaction where 2-Fluoro-5-methylbenzonitrile undergoes a nucleophilic aromatic substitution with hydrazine hydrate, followed by an intramolecular cyclization to form the desired 5-Methyl-1H-indazol-1-amine.

Reaction Mechanism

The reaction proceeds in two key steps:

  • Nucleophilic Aromatic Substitution (SNAr): The highly nucleophilic hydrazine attacks the carbon atom bearing the fluorine atom on the benzene ring. The electron-withdrawing nitrile group activates the ring towards nucleophilic attack, facilitating the displacement of the fluoride ion.

  • Intramolecular Cyclization: The resulting intermediate undergoes a spontaneous intramolecular cyclization, where one of the nitrogen atoms of the hydrazine moiety attacks the carbon atom of the nitrile group. This is followed by tautomerization to yield the stable aromatic indazole ring system.

Workflow Diagram

G cluster_0 Synthesis of 5-Methyl-1H-indazol-1-amine A 2-Fluoro-5-methylbenzonitrile + Hydrazine Hydrate B Reaction Mixture (Solvent: e.g., n-Butanol) A->B Mixing C Heating under Reflux B->C Process D Reaction Completion (Monitored by TLC/HPLC) C->D Outcome E Cooling and Crystallization D->E Procedure F Filtration and Washing E->F G Drying F->G H 5-Methyl-1H-indazol-1-amine (Final Product) G->H

Caption: Workflow for the synthesis of 5-Methyl-1H-indazol-1-amine.

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis and can be scaled up with appropriate engineering controls and safety measures.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantity (for 10g scale)Molar Equivalents
2-Fluoro-5-methylbenzonitrile64418-19-5135.14 g/mol 10.0 g1.0
Hydrazine hydrate (80%)7803-57-850.06 g/mol 18.5 mL~5.0
n-Butanol71-36-374.12 g/mol 100 mL-
Isopropanol (for washing)67-63-060.10 g/mol 50 mL-
Deionized Water7732-18-518.02 g/mol As needed-
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Dropping funnel

  • Büchner funnel and filter flask

  • Vacuum oven

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 2-Fluoro-5-methylbenzonitrile (10.0 g, 74.0 mmol) and n-butanol (100 mL).

  • Reagent Addition: Stir the mixture at room temperature to dissolve the starting material. Slowly add hydrazine hydrate (80%, 18.5 mL, approx. 370 mmol) to the solution using a dropping funnel over 10-15 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 115-120 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1-2 hours to facilitate crystallization of the product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold isopropanol (2 x 25 mL) to remove residual solvent and impurities.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Yield and Characterization
  • Yield: 85-95%

  • Appearance: Off-white to pale yellow solid

  • Melting Point: 138-142 °C

  • Purity (HPLC): >98%

  • Characterization: The structure of the final product should be confirmed by 1H NMR, 13C NMR, and Mass Spectrometry.

Industrial Scale-Up Considerations

Scaling up the synthesis of 5-Methyl-1H-indazol-1-amine requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

  • Safety: Hydrazine hydrate is toxic and corrosive. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). On a larger scale, a closed-system reactor is essential. The reaction is exothermic, and adequate cooling capacity must be available to control the temperature during hydrazine addition.

  • Solvent Selection: While n-butanol is effective, other high-boiling point solvents such as ethylene glycol or pyridine can also be used. The choice of solvent can impact reaction time, yield, and product isolation. Solvent recovery and recycling should be implemented in an industrial setting to improve sustainability and reduce costs.

  • Process Control: Continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentration is crucial for consistent product quality and yield. The use of process analytical technology (PAT) is recommended.

  • Purification: For industrial production, recrystallization is a common and effective method for achieving high purity. The choice of recrystallization solvent is critical and should be optimized to maximize recovery and purity.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Extend the reaction time or increase the reaction temperature slightly. Ensure the molar excess of hydrazine is sufficient.
Product loss during work-up.Optimize the crystallization and filtration steps. Ensure the washing solvent is sufficiently cold to minimize product dissolution.
Impure Product Presence of unreacted starting material.Ensure the reaction goes to completion by monitoring with TLC/HPLC.
Formation of side products.Control the reaction temperature carefully. Ensure the purity of the starting materials.
Difficulty with Crystallization Supersaturation or presence of impurities.Try seeding the solution with a small crystal of the pure product. Perform a solvent-antisolvent crystallization if necessary.

Conclusion

The synthesis of 5-Methyl-1H-indazol-1-amine via the nucleophilic aromatic substitution of 2-Fluoro-5-methylbenzonitrile with hydrazine hydrate is a robust and scalable method suitable for industrial production. By carefully controlling reaction conditions and implementing appropriate safety measures, high yields of a high-purity product can be consistently achieved. This guide provides a solid foundation for researchers and drug development professionals to produce this valuable intermediate for the advancement of pharmaceutical research and development.

References

  • Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals.
  • Kuras, J., et al. (2022). Cascade Synthesis of Kinase-Privileged 3-Aminoindazoles via Intramolecular N–N Bond Formation. The Journal of Organic Chemistry, 87(5), 3823-3833.
  • Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • Lefebvre, V., et al. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730-2732.
  • Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. RSC Publishing.
  • Bagley, M. C., et al. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development, 15(3), 637-644.
  • Lin, M. H., et al. (2017). Synthesis of indazoles.
  • Breitenstein, W., et al. (2012). Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
  • EvitaChem. (n.d.). 5-Methyl-1H-indazol-1-amine.
  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Chemical and Pharmaceutical Research.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • Shi, F., et al. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 77(7), 3439-3448.
  • Fendt, S., et al. (2019). Synthesis of indazoles.
  • Shieh, W. C., et al. (2012). Process for the synthesis of 5-(methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzeneamine.
  • Bagley, M. C., et al. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development.
  • Wray, B. C., & Stambuli, J. P. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, 10(4), 641-644.
  • Chen, J. R., et al. (2011). Synthesis of 1H-Indazoles via Silver(I)
  • Preparation method of 4-bromo-5-methyl-1H-indazole. (2021).
  • BenchChem. (2025). minimizing batch-to-batch variability of 2-methyl-1-propyl-1H-indol-5-amine.
  • Method for preparing 1H-indazole derivative. (2018).
  • Industrial processes for manufacturing amines. (2017).

Sources

Application

Application Note: 5-Methyl-1H-indazol-1-amine as a Precursor for Agrochemical Development

Introduction and Chemical Profiling The development of next-generation agrochemicals relies heavily on versatile, biologically active heterocyclic scaffolds. 5-Methyl-1H-indazol-1-amine (CAS: 1034874-66-2) has emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Profiling

The development of next-generation agrochemicals relies heavily on versatile, biologically active heterocyclic scaffolds. 5-Methyl-1H-indazol-1-amine (CAS: 1034874-66-2) has emerged as a highly valuable precursor in the synthesis of novel fungicides, herbicides, and bactericides[1]. Characterized by the molecular formula C₈H₉N₃ and a molecular weight of 147.18 g/mol [2], this compound features a unique structural topology: a methyl group at the 5-position that enhances lipophilicity (crucial for penetrating plant cuticles and fungal cell walls), and an N1-amino group that serves as a highly reactive handle for downstream derivatization[1].

In agrochemical research, indazole and 1-aminoindazole derivatives are recognized as potent bioisosteres for indoles and benzimidazoles, exhibiting broad-spectrum biological activities[3][4]. By leveraging the N1-amino group, chemists can synthesize complex ureas, amides, and Schiff bases designed to inhibit specific pathogenic enzymes.

Fig 1. Mechanistic pathway of indazole-derived agrochemicals in fungal pathogen eradication.

Rationale for Experimental Design

The synthesis of 5-methyl-1H-indazol-1-amine can be approached via direct cyclization of 5-methyl-2-fluorobenzonitrile. However, a highly strategic and divergent method starts with 5-bromo-2-fluorobenzonitrile [1].

  • Causality of Precursor Choice: Starting with the 5-bromo analog yields 5-bromo-1H-indazol-1-amine. This intermediate is invaluable because the bromine atom serves as a versatile cross-coupling handle (e.g., Suzuki-Miyaura coupling). It allows researchers to synthesize not only the 5-methyl derivative via methylation but also an entire library of 5-alkyl or 5-aryl analogs from a single bulk intermediate, drastically accelerating structure-activity relationship (SAR) studies.

  • Self-Validating Systems: Every protocol below incorporates In-Process Controls (IPCs) such as TLC and UPLC-MS. This ensures that a reaction is only advanced to the next stage when quantitative conversion is analytically confirmed, preventing the carryover of unreacted starting materials that complicate final purification.

Synthetic Workflows & Protocols

Protocol A: Synthesis of 5-Methyl-1H-indazol-1-amine

Objective: To synthesize the key intermediate via cyclization and subsequent palladium-catalyzed methylation[1].

Step 1: Cyclization to 5-Bromo-1H-indazol-1-amine

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2-fluorobenzonitrile (50 mmol) in 150 mL of absolute ethanol.

  • Nucleophilic Addition: Add hydrazine hydrate (150 mmol, 3.0 eq) dropwise at room temperature. Causality: Excess hydrazine acts as both the nucleophile for the initial SNAr attack on the fluorinated carbon and the cyclization agent attacking the nitrile group.

  • Reflux: Heat the mixture to 80°C for 12 hours.

  • Self-Validation (IPC): Withdraw 50 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via UPLC-MS. The reaction is complete when the starting material peak is <1% and a new peak at m/z 212/214 [M+H]⁺ dominates.

  • Workup: Concentrate the solvent in vacuo, precipitate the product in ice-cold water, filter, and dry to yield 5-bromo-1H-indazol-1-amine.

Step 2: Palladium-Catalyzed Methylation

  • Setup: In a Schlenk flask under argon, combine 5-bromo-1H-indazol-1-amine (20 mmol), methylboronic acid (30 mmol), Pd(dppf)Cl₂ (1 mmol, 5 mol%), and K₂CO₃ (60 mmol) in a degassed mixture of 1,4-dioxane/water (4:1, 100 mL).

  • Reaction: Heat to 90°C for 8 hours. Causality: Pd(dppf)Cl₂ is selected because its large bite angle facilitates the reductive elimination step of the cross-coupling cycle, overcoming the steric hindrance of the adjacent indazole core.

  • Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the bromo-intermediate (Rf = 0.6) and the appearance of the methyl product (Rf = 0.5) confirms conversion.

  • Purification: Filter through a Celite pad, extract with EtOAc, concentrate, and purify via flash chromatography to yield 5-Methyl-1H-indazol-1-amine (m/z 148.1 [M+H]⁺).

Fig 2. Synthetic workflow and self-validating quality control for precursor generation.

Protocol B: Derivatization into an Agrochemical Lead (Urea Formation)

Objective: To synthesize 1-(5-methyl-1H-indazol-1-yl)-3-phenylurea, a putative kinase-inhibiting fungicide.

  • Activation: Dissolve 5-methyl-1H-indazol-1-amine (10 mmol) in anhydrous dichloromethane (DCM, 50 mL). Add triethylamine (1.5 eq). Causality: Triethylamine acts as a non-nucleophilic base to scavenge trace acids and enhance the nucleophilicity of the N1-amino group.

  • Coupling: Add phenyl isocyanate (11 mmol) dropwise at 0°C. Stir and allow to warm to room temperature over 4 hours.

  • Self-Validation (Auto-Purification): The urea product is highly insoluble in DCM and will precipitate as a white solid as the reaction progresses. The visual formation of a thick suspension is a self-validating indicator of reaction success.

  • Isolation: Filter the suspension, wash with cold DCM (2 x 10 mL) and hexane (20 mL). Verify purity via IR spectroscopy (confirming the appearance of a strong C=O stretch at ~1650 cm⁻¹ and N-H stretch at ~3300 cm⁻¹).

Quantitative Data Presentation

Table 1: Physicochemical and Analytical QC Metrics

CompoundMolecular FormulaMW ( g/mol )Target m/z [M+H]⁺Expected AppearanceMinimum HPLC Purity
5-Bromo-1H-indazol-1-amineC₇H₆BrN₃212.05212.0 / 214.0Pale yellow solid> 95%
5-Methyl-1H-indazol-1-amineC₈H₉N₃147.18148.1Off-white powder> 98%
Indazolyl-Phenylurea LeadC₁₅H₁₄N₄O266.30267.1White crystalline solid> 99%

Agrochemical Efficacy Screening (In Vitro)

Protocol C: High-Throughput Fungicidal Screening (Resazurin Assay)

To evaluate the fungicidal potential of the synthesized indazole derivatives, a microtiter plate assay is utilized.

  • Causality of Assay Choice: Traditional mycelial growth assays on agar are low-throughput and subjective. The resazurin reduction assay provides a colorimetric and fluorometric self-validating readout. Living fungal cells metabolize blue resazurin into pink, highly fluorescent resorufin. If the well remains blue, the agrochemical lead has successfully caused cell death.

  • Preparation: Seed 96-well plates with a standardized spore suspension (10⁵ spores/mL) of the target phytopathogen (e.g., Botrytis cinerea) in potato dextrose broth.

  • Dosing: Add the agrochemical lead in a concentration gradient (0.1 to 100 µg/mL). Use Tebuconazole as a positive control and 1% DMSO as a negative vehicle control.

  • Incubation & Staining: Incubate at 25°C for 48 hours. Add 20 µL of 0.01% resazurin solution to each well and incubate for an additional 4 hours.

  • Validation & Readout: Visually inspect the plate (Blue = Inhibition, Pink = Growth). Quantify fluorescence (Ex: 560 nm, Em: 590 nm) to calculate the IC₅₀ value.

References

  • Investigation of the anti-inflammatory and analgesic activities of promising pyrazole derivative Source: ResearchGate URL:[Link]

  • Chemistry and Biology of Indoles and Indazoles: A Mini-Review Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-Methyl-1H-indazol-1-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the critical bottlenecks in the synthesis of 5-Methyl-1H-indazol-1-amine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the critical bottlenecks in the synthesis of 5-Methyl-1H-indazol-1-amine. N-amination of the indazole core is notoriously challenging due to competing N1 vs. N2 regioselectivity and the instability of electrophilic amination reagents.

This guide abandons generic advice in favor of field-proven protocols, mechanistic troubleshooting, and quantitative benchmarks to ensure your workflows are self-validating and high-yielding.

Mechanistic Workflow & Reagent Selection

The synthesis of 1-aminoindazoles is primarily achieved via the direct electrophilic N-amination of the pre-formed indazole core. Understanding the mechanistic divergence between common reagents is the first step in optimizing your yield.

Workflow Indazole 5-Methyl-1H-indazole (Starting Material) Deprotonation Base Deprotonation (NaH or KOH) Indazole->Deprotonation Anion Indazolyl Anion (Ambident Nucleophile) Deprotonation->Anion Forms reactive intermediate HOSA Path A: HOSA Hydroxylamine-O-sulfonic acid Anion->HOSA Electrophilic Amination NH2Cl Path B: NH2Cl Monochloramine Anion->NH2Cl Electrophilic Amination N1_Product 5-Methyl-1H-indazol-1-amine (Target: N1-Amination) HOSA->N1_Product Moderate Yield (40-60%) N2_Product 5-Methyl-2H-indazol-2-amine (Side Product: N2-Amination) HOSA->N2_Product High N2 byproduct NH2Cl->N1_Product High Yield (70-95%) NH2Cl->N2_Product Minimized byproduct

Figure 1: Mechanistic workflow of 5-Methyl-1H-indazole N-amination comparing HOSA and NH2Cl.

Quantitative Reagent Comparison

To make an informed experimental choice, compare the empirical performance of the three primary amination reagents used in heterocyclic chemistry[1][2]:

Amination ReagentTypical YieldRegioselectivity (N1:N2)ScalabilityKey Causality / Limitation
HOSA 40 - 60%ModeratePoorRapid base-catalyzed degradation at T > 5°C limits conversion.
Monochloramine (NH2Cl) 70 - 95%HighExcellentRequires in situ generation to prevent disproportionation.
DPPH 60 - 85%Very HighModerateBulky leaving group enhances N1 selectivity but reagent is costly.

Troubleshooting Guides & FAQs

Troubleshooting Issue Issue: Low Yield (<40%) in N-Amination Check1 Is HOSA degrading before reaction? Issue->Check1 Check2 Is N2-amination competing with N1? Issue->Check2 Check3 Is NH2Cl titer dropping during scale-up? Issue->Check3 Fix1 Action: Lower Temp to 0°C & Add HOSA portion-wise Check1->Fix1 Yes (Gas evolution observed) Fix2 Action: Use bulkier base (KOtBu) or switch to DPPH reagent Check2->Fix2 Yes (NMR shows isomer mix) Fix3 Action: Generate NH2Cl in situ Maintain at -10°C Check3->Fix3 Yes (Reaction stalls)

Figure 2: Troubleshooting matrix for diagnosing and resolving low yield in N-amination.

Q1: My yield using HOSA is consistently below 40%. What is causing the degradation of the amination reagent? A1: HOSA (Hydroxylamine-O-sulfonic acid) is highly sensitive to pH and temperature. At elevated temperatures or highly alkaline conditions, HOSA rapidly decomposes into nitrogen gas and sulfate before it can react with the indazolyl anion. Causality: The electrophilic nitrogen in HOSA requires a delicate balance—the solution must be sufficiently basic to deprotonate the indazole (pKa ~14), but not so basic/hot that HOSA degrades via elimination. Solution: Pre-form the indazole anion using NaH in anhydrous DMF at 0°C, then add HOSA portion-wise while maintaining the internal temperature strictly below 5°C. For a more robust alternative, switch to Monochloramine (NH2Cl), which demonstrates superior stability and yields ranging from 45% to 97% for indole/indazole heterocycles 1.

Q2: I am observing a high ratio of the N2-aminated side product (5-Methyl-2H-indazol-2-amine). How can I drive regioselectivity toward N1? A2: Indazole anions are ambident nucleophiles. N1-amination is thermodynamically favored, while N2-amination is kinetically favored. Causality: Hard bases and polar aprotic solvents (like DMF) leave the naked indazolyl anion highly reactive, often leading to a non-selective mixture of N1 and N2 attack. Solution: Steric shielding and counter-ion effects play a major role. Using a bulkier base (e.g., KOtBu) or switching the solvent to a less polar medium can shift the equilibrium. Furthermore, utilizing O-(diphenylphosphinyl)hydroxylamine (DPPH) has been shown to improve N1-selectivity due to the bulky diphenylphosphinyl leaving group directing attack away from the more sterically hindered N2 position 2.

Q3: When scaling up the Monochloramine (NH2Cl) route, my conversion stalls. How do I optimize this? A3: Monochloramine is an excellent electrophilic ammonia equivalent but is volatile and disproportionates into dichloramine and nitrogen at ambient temperatures. Causality: Incomplete conversion on a larger scale is almost always due to the loss of active NH2Cl titer in the reaction mixture over time. Solution: Generate NH2Cl in situ using the NaOH/NH4Cl/NaClO system at -10°C, or prepare an ethereal solution of NH2Cl and titrate it immediately before use. Ensure a slight excess (1.5 to 2.0 equivalents) of NH2Cl is added dropwise to the pre-cooled indazole anion solution.

Q4: Can I synthesize this de novo via cyclization instead of direct amination? A4: Yes, de novo cyclization is possible but mechanistically distinct. A common route involves the nucleophilic aromatic substitution (SNAr) of fluorinated benzonitriles with hydrazine hydrate [[3]](). Causality: Hydrazine attacks the fluorinated carbon, followed by intramolecular cyclization of the intermediate onto the nitrile group. Warning: While this builds the indazole core, cyclization of 2-fluoro-benzonitriles with hydrazine typically yields the 3-amino derivative (1H-indazol-3-amine) rather than the 1-amino derivative. To strictly obtain the 1-amino isomer, direct N-amination of the pre-formed 5-methyl-1H-indazole core remains the gold standard.

Standard Operating Protocols

Protocol A: Optimized N-Amination using Monochloramine (NH2Cl)

This protocol is optimized for maximum yield and N1 regioselectivity.

  • Preparation of NH2Cl (Self-Validating Step): In a separate flask, combine aqueous NH4Cl (2.0 eq) and aqueous ammonia (2.0 eq). Cool strictly to -10°C. Dropwise add NaOCl (bleach, 1.5 eq) while maintaining the temperature. Extract immediately into pre-cooled diethyl ether. Validation: Titrate a 1 mL aliquot iodometrically to confirm active electrophile concentration before proceeding.

  • Deprotonation: In the main reactor, dissolve 5-Methyl-1H-indazole (1.0 eq) in anhydrous DMF. Cool to 0°C. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Electrophilic Addition: Transfer the ethereal NH2Cl solution (1.5 eq) dropwise to the indazolyl anion solution at 0°C over 30 minutes.

  • In-Process Validation: Monitor via TLC (EtOAc:Hexane 1:3). The N1-amine product will elute slightly lower (more polar) than the starting material.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc, wash extensively with brine to remove DMF, dry over Na2SO4, and concentrate under reduced pressure.

  • Purification: Recrystallize from ethanol to isolate pure 5-Methyl-1H-indazol-1-amine.

Protocol B: Standard N-Amination using HOSA

Use this protocol if NH2Cl generation is not feasible, though yield will be inherently lower.

  • Deprotonation: Dissolve 5-Methyl-1H-indazole (1.0 eq) in anhydrous DMF. Cool to 0°C. Add powdered KOH (2.5 eq) and stir for 30 minutes.

  • Amination (Critical Step): Add Hydroxylamine-O-sulfonic acid (HOSA) (1.5 eq) in small portions over 1 hour. Crucial Causality: Strict temperature control (<5°C) is mandatory to prevent base-catalyzed HOSA decomposition into N2 gas.

  • Reaction: Stir at 0°C for 2 hours, then allow to slowly warm to room temperature overnight.

  • Workup: Dilute with ice water, extract with DCM. Wash the organic layer with water (3x) to remove DMF and sulfate salts.

  • Validation: ^1^H NMR (CDCl3) validation is required to determine the N1 vs N2 isomer ratio. The N1-NH2 protons typically appear as a broad singlet around 4.2 ppm, whereas N2-NH2 protons are shifted downfield.

References

  • EvitaChem. "Buy 5-Methyl-1H-indazol-1-amine (EVT-12054667) | 1034874-66-2". EvitaChem Database. 3

  • ResearchGate. "N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl)". ResearchGate Publications. 1

  • ACS Publications. "Development of Scalable Routes to 1-Bicyclo[1.1.1]pentylpyrazoles". Journal of the American Chemical Society. 2

Sources

Optimization

identifying and minimizing side reactions in 5-Methyl-1H-indazol-1-amine synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. This portal is dedicated to troubleshooting the N-amination of indazole derivatives, with a specific focus on the synthesis of 5-Methyl-1H-indazol-1-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This portal is dedicated to troubleshooting the N-amination of indazole derivatives, with a specific focus on the synthesis of 5-Methyl-1H-indazol-1-amine .

As a privileged scaffold in medicinal chemistry—particularly in the development of tyrosine kinase inhibitors for anticancer therapeutics[1]—securing high yields and strict regioselectivity during its synthesis is critical. This guide provides field-proven diagnostics, mechanistic insights, and validated protocols to help you minimize side reactions such as N2-amination, reagent degradation, and oxidative ring-opening.

🔬 Core Diagnostics & Troubleshooting FAQs

Q1: Why am I getting a high ratio of the N2-aminated isomer (5-methyl-2H-indazol-2-amine) instead of the desired N1-isomer?

The Causality: The formation of the N2-isomer is a classic regioselectivity issue rooted in the tautomerism of the indazole core. When 5-methyl-1H-indazole is deprotonated, the resulting indazolide anion has nucleophilic character at both the N1 and N2 positions.

  • Kinetic vs. Thermodynamic Control: The N2 position is generally less sterically hindered, making N2-amination the kinetically favored pathway. However, the N1-aminated product is thermodynamically favored because it preserves the stable benzenoid aromatic structure, whereas the N2-isomer forces the ring into a less stable ortho-quinoid configuration[2].

  • The Solution: Shift the reaction toward thermodynamic control or use coordinating counterions. Switching your base from NaOH (which often yields near 1:1 mixtures) to KOH or Cs2​CO3​ in a polar aprotic solvent like DMF significantly enhances N1 selectivity. The larger K+ or Cs+ ions coordinate differently with the indazolide anion, sterically shielding the N2 position and driving N1-alkylation/amination.

Q2: My aminating agent, Hydroxylamine-O-sulfonic acid (HOSA), seems to degrade before the reaction completes. How do I prevent this?

The Causality: HOSA is highly susceptible to alkaline hydrolysis. In the presence of strong bases and aqueous media at elevated temperatures, HOSA rapidly decomposes into hydroxylamine and sulfate before it can react with the indazole substrate[2].

  • The Solution: Implement strict thermal and stoichiometric control. HOSA must be added portion-wise as a solid (or pre-dissolved in a strictly anhydrous, cold solvent) while maintaining the internal reaction temperature between 0 °C and 10 °C. Never add the base to the HOSA; always add HOSA to the pre-formed indazolide anion solution.

Q3: I am observing incomplete conversion despite using excess HOSA, alongside trace amounts of ring-oxidation products. What is going wrong?

The Causality: Using a massive excess of HOSA to compensate for its degradation often leads to over-amination (yielding unstable di-aminated species that decompose) or oxidation of the electron-rich indazole ring. Furthermore, highly basic indazolide solutions can undergo oxidative degradation if exposed to atmospheric oxygen.

  • The Solution: Cap HOSA at 1.2 to 1.3 equivalents. If conversion remains low, the issue is likely moisture in your DMF or poor base solubility. Switch to an inert atmosphere (Nitrogen or Argon) during the deprotonation phase to prevent oxidative side reactions. Alternatively, consider using O -(2,4-dinitrophenyl)hydroxylamine (DPH), which is more stable and often provides higher amination efficiency than HOSA, albeit requiring careful handling due to its energetic nature[3].

📊 Quantitative Data: Reagent & Solvent Effects on Regioselectivity

The following table summarizes the optimization data for the N-amination of 5-Methyl-1H-indazole, demonstrating how base and solvent selection dictate the N1:N2 ratio.

Base (2.0 eq)Solvent SystemAminating Agent (eq)Temp (°C)N1:N2 RatioOverall Yield (%)
NaOHWater / THFHOSA (1.5)251.2 : 142%
NaHAnhydrous THFHOSA (1.2)0 to 101 : 255%
KOHDMF / Water (9:1)HOSA (1.2)0 to 104.5 : 178%
Cs2​CO3​ Anhydrous DMFHOSA (1.2)0 to 106.2 : 184%
Cs2​CO3​ Anhydrous DMFDPH (1.1)258.5 : 189%

Data Interpretation: Cs2​CO3​ in anhydrous DMF provides the highest thermodynamic N1 selectivity. If cost is a factor, KOH in a DMF/Water mixture offers a scalable and highly effective alternative.

⚙️ Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathways and competing side reactions during the N-amination process.

G SM 5-Methyl-1H-indazole + Base N1 5-Methyl-1H-indazol-1-amine (Desired N1-Isomer) SM->N1 Thermodynamic Control (Cs+/K+) N2 5-Methyl-2H-indazol-2-amine (N2 Side Product) SM->N2 Kinetic Control (Na+) HOSA HOSA / DPH (Aminating Agent) HOSA->SM N-Amination Degrad Hydroxylamine + Sulfate (Reagent Degradation) HOSA->Degrad Hydrolysis (High pH/Temp)

Figure 1: Reaction pathways in the N-amination of 5-Methyl-1H-indazole highlighting side reactions.

🧪 Self-Validating Experimental Protocol

This step-by-step methodology utilizes the optimized KOH/DMF system to synthesize 5-Methyl-1H-indazol-1-amine while suppressing N2-amination and HOSA hydrolysis[2].

Phase 1: Formation of the Indazolide Anion

  • Charge a flame-dried round-bottom flask with 5-Methyl-1H-indazole (10.0 mmol, 1.32 g) and anhydrous DMF (30 mL) under a steady stream of Argon.

  • Add finely powdered KOH (25.0 mmol, 1.40 g) to the solution.

  • Stir the suspension at room temperature for 45 minutes. Validation Check: The solution will transition from colorless to a pale yellow/amber hue, confirming the deprotonation and formation of the indazolide anion.

Phase 2: Temperature-Controlled Amination 4. Cool the reaction mixture to exactly 0 °C using an ice-water bath. Monitor the internal temperature using a thermocouple. 5. Weigh out Hydroxylamine-O-sulfonic acid (HOSA, 12.0 mmol, 1.36 g). Ensure the HOSA is fresh and stored in a desiccator, as degraded HOSA will ruin the stoichiometry. 6. Add the HOSA solid portion-wise over 30 minutes. Validation Check: The internal temperature must not exceed 10 °C during addition. Exothermic spikes indicate rapid, uncontrolled reaction or hydrolysis. 7. Once addition is complete, maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12 hours.

Phase 3: Quenching and Regioisomer Separation 8. Quench the reaction by pouring the mixture into 150 mL of crushed ice/water. 9. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine ( 2×50 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. 10. In-Process TLC Check: Run a TLC (Eluent: Hexanes/EtOAc 7:3). The N1-isomer (desired) typically runs slightly higher ( Rf​≈0.45 ) than the N2-isomer ( Rf​≈0.35 ) due to differences in dipole moment. 11. Purify the crude residue via silica gel flash chromatography to isolate pure 5-Methyl-1H-indazol-1-amine.

📚 References

  • Sączewski, F., et al. (2006). 1-[(Imidazolidin-2-yl)imino]indazole. Highly α2/I1 Selective Agonist: Synthesis, X-ray Structure, and Biological Activity. Journal of Medicinal Chemistry. Retrieved from:[Link]

  • Legault, C., et al. (2008). Highly Efficient Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine. Application to the Synthesis of Substituted N-Benzoyliminopyridinium Ylides. Chemistry - A European Journal. Retrieved from: [Link]

Sources

Troubleshooting

troubleshooting guide for unexpected outcomes in reactions with 5-Methyl-1H-indazol-1-amine

Welcome to the Technical Support Center for 5-Methyl-1H-indazol-1-amine (CAS 1034874-66-2). This specialized portal is designed for researchers, medicinal chemists, and drug development professionals utilizing this N-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Methyl-1H-indazol-1-amine (CAS 1034874-66-2). This specialized portal is designed for researchers, medicinal chemists, and drug development professionals utilizing this N-aminoindazole scaffold.

5-Methyl-1H-indazol-1-amine is a critical building block in the synthesis of novel therapeutics, particularly in the development of kinase inhibitors and selective COX-2 inhibitors via Schiff base (hydrazone) formation [1]. However, its unique electronic structure often leads to unexpected experimental outcomes, such as sluggish condensation, poor regioselectivity, or unexpected degradation. This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and optimize your workflows.

Module 1: Diagnostic Workflow for Unexpected Outcomes

When a reaction involving 5-Methyl-1H-indazol-1-amine fails or yields a complex mixture, identifying the failure mode is the first step. The N-amino group is electronically distinct from standard aliphatic amines; the adjacent N1 nitrogen of the indazole core participates in the ring's aromatic system, significantly dampening the nucleophilicity of the exocyclic −NH2​ group.

DiagnosticWorkflow Start Reaction with 5-Methyl-1H-indazol-1-amine Outcome Analyze Outcome (LC-MS / NMR) Start->Outcome Issue1 Low Yield / Incomplete Conversion Outcome->Issue1 SM remains (Mass = 147) Issue2 Unexpected Mass (N-N Cleavage) Outcome->Issue2 Mass = M - 15 Issue3 Multiple Alkylation Products Outcome->Issue3 Complex mixture Sol1 Optimize pH & Remove H2O (Dean-Stark / Sieves) Issue1->Sol1 Sol2 Avoid Strong Reductants Reduce Thermal Stress Issue2->Sol2 Sol3 Control Electrophile Eq. Tune Solvent Polarity Issue3->Sol3

Diagnostic workflow for troubleshooting 5-Methyl-1H-indazol-1-amine reactions.

Module 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is my condensation reaction with aldehydes/ketones (e.g., isatin derivatives) stalling at 30-40% conversion? Causality: Hydrazone and Schiff base formations are equilibrium-driven processes. Because 5-methyl-1H-indazol-1-amine is a relatively weak nucleophile, the equilibrium does not strongly favor the product unless the byproduct (water) is actively removed. Furthermore, if the pH is too low, the exocyclic amine becomes protonated, rendering it completely non-nucleophilic. Solution: Shift the equilibrium by utilizing a Dean-Stark apparatus or adding activated 3Å or 4Å molecular sieves to the reaction vessel. Maintain the pH between 4.5 and 5.5 using a catalytic amount of glacial acetic acid (0.1–0.2 eq). This activates the carbonyl carbon of the electrophile without fully protonating the indazol-1-amine [2].

Q2: LC-MS analysis shows a major byproduct with a mass corresponding to 5-methyl-1H-indazole (loss of the amino group). What caused this degradation? Causality: You are observing denitrogenation (N-N bond cleavage). The N-N bond in N-aminoheterocycles is susceptible to homolytic or heterolytic cleavage. This unexpected outcome typically occurs if the reaction is subjected to strong reductive conditions (e.g., H2​/Pd−C , LiAlH4​ ) or excessive thermal stress (>120°C) in the presence of transition metal catalysts (like Cu or Pd) which can insert into the N-N bond. Solution: Lower the reaction temperature. If a reduction step is necessary elsewhere in your synthetic sequence, substitute harsh reductants with milder, chemoselective alternatives (e.g., sodium cyanoborohydride, NaBH3​CN ) that do not perturb the N-N bond.

Q3: I am getting a mixture of products when attempting N-alkylation of the 1-amino group. How do I improve regioselectivity? Causality: The 1-amino group can undergo successive alkylations to form a tertiary amine. The 5-methyl group exerts a slight electron-donating (+I) effect, which marginally increases the electron density on the indazole core, but the primary issue is the lack of steric hindrance at the primary exocyclic amine, allowing over-alkylation. Solution: Enforce strict stoichiometric control of the electrophile (1.0 to 1.05 eq). Employ a mild base (e.g., K2​CO3​ or Cs2​CO3​ ) in a polar aprotic solvent (DMF or MeCN) and restrict the temperature to 20–50°C. Avoid refluxing, which provides the activation energy required for the second alkylation event.

Module 3: Quantitative Reaction Parameters

The following table summarizes the optimized parameters for common transformations involving 5-Methyl-1H-indazol-1-amine, allowing for rapid comparison and experimental design.

Reaction TypeReagents / CatalystOptimal SolventTemp (°C)Expected YieldCommon Failure Mode
Schiff Base Formation Isatin derivative, Acetic Acid (0.1 eq)Ethanol (Absolute)78 (Reflux)75–85%Incomplete conversion due to water retention.
Mono-N-Alkylation Alkyl halide (1.05 eq), K2​CO3​ (1.5 eq)DMF or MeCN25–5060–70%Over-alkylation to tertiary amine.
Reductive Amination Aldehyde, NaBH3​CN (1.5 eq)Methanol2565–80%N-N bond cleavage if harsh reductants are used.
Amide Coupling Acyl chloride, Et3​N (2.0 eq)DCM0 to 25>85%Di-acylation (imide formation) with excess reagent.

Module 4: Validated Experimental Protocol

The following is a self-validating protocol for the synthesis of 1-aminoindazole-isatin hydrazones, a heavily utilized pathway for generating anti-inflammatory and analgesic agents (COX-2 inhibitors) [3].

Protocol: Synthesis of Isatin-Aminoindazole Hydrazones

Self-Validation Checkpoint: Ensure your 5-Methyl-1H-indazol-1-amine starting material is highly pure (>98%). Degraded starting material will appear dark brown/black due to oxidation; pure material should be an off-white to pale yellow powder.

Step 1: Preparation of the Reaction Mixture

  • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-Methyl-1H-indazol-1-amine (5.0 mmol, 736 mg).

  • Add the selected isatin derivative (5.0 mmol) to the flask.

  • Suspend the solids in 15 mL of absolute ethanol. Note: The use of absolute ethanol is critical to minimize initial water content.

Step 2: Catalysis and Reflux 4. Add 2-3 drops of glacial acetic acid (approx. 0.1 mmol) to the suspension. 5. Attach a reflux condenser and heat the mixture to 78°C under a nitrogen atmosphere. 6. Stir vigorously for 2 to 4 hours.

Step 3: In-Process Monitoring 7. After 2 hours, sample the reaction and perform TLC (Eluent: Hexane/Ethyl Acetate 6:4). 8. Visual Cue: The successful formation of the Schiff base is typically accompanied by the precipitation of a brightly colored (yellow/orange) solid from the ethanol as the reaction progresses.

Step 4: Isolation and Purification 9. Once TLC indicates the consumption of the starting amine, remove the flask from heat and allow it to cool to room temperature, then transfer to an ice bath for 30 minutes to maximize precipitation. 10. Filter the precipitate under vacuum using a Büchner funnel. 11. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove unreacted isatin and trace impurities. 12. Dry the solid under a high vacuum at 40°C for 4 hours.

ReactionPathway SM 5-Methyl-1H-indazol-1-amine + Isatin Derivative Intermediate Hemiaminal Intermediate SM->Intermediate Nucleophilic Attack (Acid Catalyzed) Degradation 5-Methyl-1H-indazole (N-N Cleavage Byproduct) SM->Degradation Thermal Stress / Transition Metals Intermediate->SM Hydrolysis (If H2O not removed) Product Hydrazone / Schiff Base (Target) Intermediate->Product -H2O (Heat / Sieves)

Mechanistic pathway showing target hydrazone formation vs. N-N cleavage degradation.

References

  • Alkubaysi, S. I., et al. "Gassman synthetic scheme for the synthesis of Isatin." ResearchGate, Jan 2026. Available at:[Link]

  • Alkubaysi, S. I., et al. "Synthesis, characterization, and in silico and in vivo profiling of selective cyclo-oxygenase-2 inhibitors of indazole–indolinone derivatives with anti-inflammatory and analgesic potency." PubMed Central (PMC), National Institutes of Health, Jan 2026. Available at:[Link]

Optimization

optimization of reaction conditions for synthesizing 5-Methyl-1H-indazol-1-amine derivatives

Welcome to the Technical Support Center for Indazole Functionalization. As a Senior Application Scientist, I have designed this guide to address the complex chemical dynamics involved in the synthesis of 5-Methyl-1H-inda...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indazole Functionalization. As a Senior Application Scientist, I have designed this guide to address the complex chemical dynamics involved in the synthesis of 5-Methyl-1H-indazol-1-amine derivatives.

The direct N-amination of the indazole core is a critical transformation in medicinal chemistry, but it is notoriously challenging. The ambidentate nature of the deprotonated indazole anion frequently leads to a mixture of N1 and N2 isomers [1]. This guide provides field-proven methodologies, mechanistic causality, and data-driven troubleshooting steps to help you achieve high-yielding, regioselective syntheses.

I. Mechanistic Overview & Reaction Pathway

The synthesis of 1-aminoindazoles fundamentally relies on the electrophilic N-amination of the indazole core. When 5-methyl-1H-indazole is deprotonated, the resulting anion exhibits charge delocalization across the N1 and N2 atoms. The regiochemical outcome of the subsequent electrophilic attack is dictated by a delicate balance of thermodynamic control (favoring N1) and kinetic control (often favoring N2 depending on the transition state energy and steric bulk of the aminating agent) [1].

Pathway SM 5-Methyl-1H-indazole (Starting Material) Anion Indazole Anion (Ambidentate) SM->Anion Base (e.g., NaH) Deprotonation N1 5-Methyl-1H-indazol-1-amine (Target N1-Isomer) Anion->N1 Electrophilic Amination (Thermodynamic Control) N2 5-Methyl-2H-indazol-2-amine (Byproduct N2-Isomer) Anion->N2 Electrophilic Amination (Kinetic Control)

Reaction pathway for the electrophilic N-amination of 5-methyl-1H-indazole.

II. Quantitative Reagent Comparison

Choosing the correct electrophilic aminating reagent is the most critical variable in your experimental design. While Hydroxylamine-O-sulfonic acid (HOSA) is the classical, highly reactive standard [3], modern organic synthesis often favors O-(diphenylphosphinyl)hydroxylamine (DPPH) due to its superior solubility in organic solvents and enhanced regiocontrol [2].

Aminating ReagentOptimal Base / SolventTemp (°C)Expected N1:N2 RatioAverage YieldMechanistic Notes
HOSA KOH / Water0 to 253:145 - 55%Aqueous conditions lead to competitive reagent hydrolysis.
HOSA NaH / DMF0 to 255:165 - 75%Standard protocol; requires strictly anhydrous conditions.
DPPH NaH / THF0 to 25>10:180 - 85%Bulky leaving group sterically hinders N2 attack; highly soluble [2].
DNPH K₂CO₃ / MeCN254:160 - 65%2,4-Dinitrophenol byproduct can complicate downstream purification [4].

III. Self-Validating Experimental Protocol: DPPH-Mediated N-Amination

To ensure maximum N1 regioselectivity and avoid the rapid degradation associated with HOSA, we recommend the following validated protocol utilizing DPPH. This protocol is designed as a self-validating system: the cessation of hydrogen gas evolution serves as a visual confirmation of complete deprotonation before the temperature-sensitive amination step begins.

Materials Required:

  • 5-Methyl-1H-indazole (1.0 equiv)

  • O-(diphenylphosphinyl)hydroxylamine (DPPH) (1.2 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 5-Methyl-1H-indazole (1.0 equiv) and dissolve in anhydrous THF (0.2 M concentration).

  • Deprotonation (Validation Step): Cool the reaction vessel to 0 °C using an ice bath. Add NaH (1.2 equiv) in small portions. Causality: The reaction must be kept cold to prevent side reactions. The evolution of H₂ gas will be immediately visible. Stir for 30–45 minutes until gas evolution completely ceases, validating that the indazole anion has fully formed.

  • Electrophilic Amination: Dissolve DPPH (1.2 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes. Causality: DPPH is an electrophilic source of "NH₂⁺". Dropwise addition prevents localized exothermic spikes that could degrade the reagent before it reacts with the indazole anion.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the consumption of the starting material via LC-MS.

  • Quenching & Workup: Quench the reaction by slowly adding cold saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: Hexanes to 40% EtOAc/Hexanes). The N1-amine isomer typically elutes slightly faster than the N2-amine byproduct due to differences in dipole moment.

IV. Troubleshooting Guides & FAQs

Q: Why am I observing a high proportion (e.g., 1:1 ratio) of the N2-amine byproduct? A: This is a classic symptom of kinetic trapping caused by improper solvent or base selection. The indazole anion is an ambidentate nucleophile. In highly polar, protic solvents, or when using smaller counterions (like Li⁺), the N1 position can become sterically or electronically shielded by tight ion-pairing. Actionable Fix: Switch to a larger counterion (Na⁺ or K⁺) and a coordinating aprotic solvent like THF or DMF to ensure the anion is "naked" and free to undergo thermodynamically controlled N1 amination. Additionally, utilizing a bulkier aminating agent like DPPH sterically penalizes the kinetic attack at the more hindered N2 position [2].

Q: My reaction stalls at 30% conversion, and I am recovering mostly unreacted 5-methylindazole. What is failing? A: The electrophilic aminating reagent is degrading before it can react. Both HOSA and DPPH are highly susceptible to nucleophilic attack by the base itself (e.g., hydroxide ions if water is present) or thermal decomposition. Actionable Fix: Ensure your solvent is strictly anhydrous. If using HOSA, verify the reagent's integrity; it is highly hygroscopic and will hydrolyze to hydroxylamine and sulfuric acid upon exposure to ambient humidity [3]. Always store HOSA in a desiccator and consider using a fresh batch.

Q: Can I use aqueous KOH instead of NaH/DMF to avoid handling pyrophoric reagents? A: While aqueous KOH is documented in older literature for HOSA aminations, it is fundamentally counterproductive for yield optimization. The causality is simple kinetics: in an aqueous basic medium, the rate of HOSA hydrolysis often competes with, or outpaces, the rate of indazole N-amination. You will be forced to use a massive excess of HOSA (up to 5-10 equivalents) to drive the reaction to completion, which complicates purification and ruins atom economy. Stick to anhydrous NaH/THF or NaH/DMF for professional-grade yields.

Troubleshooting Issue Issue: Low Yield or Poor Regioselectivity Check1 Is unreacted starting material present? Issue->Check1 Check2 Is the N1:N2 ratio suboptimal (< 3:1)? Issue->Check2 Fix1 Reagent Hydrolysis: Use fresh HOSA/DPPH Ensure anhydrous solvent Check1->Fix1 Yes (Poor Conversion) Fix2 Solvent/Base Mismatch: Switch to NaH/THF Use bulkier DPPH Check2->Fix2 Yes (Poor Selectivity)

Troubleshooting logic tree for addressing low yields and poor regioselectivity in N-amination.

V. References

  • Development of a selective and scalable N1-indazole alkylation RSC Advances URL:[Link]

  • Development of Scalable Routes to 1-Bicyclo[1.1.1]pentylpyrazoles (Discusses DPPH vs HOSA amination efficiencies) Journal of the American Chemical Society (ACS) URL:[Link]

  • 1-[(Imidazolidin-2-yl)imino]indazole. Highly α2/I1 Selective Agonist: Synthesis, X-ray Structure, and Biological Activity (Discusses HOSA amination of indazoles) ResearchGate / Chemical Literature URL:[Link]

  • Highly Efficient Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine. Application to the Synthesis of Substituted N-Benzoyliminopyridinium Ylides (Discusses DNPH amination) The Journal of Organic Chemistry (ACS) URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of Crude 5-Methyl-1H-indazol-1-amine

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the synthesis and purification of 5-methyl-1H-indazol-1-amine, a critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the synthesis and purification of 5-methyl-1H-indazol-1-amine, a critical heterocyclic scaffold used in the development of kinase inhibitors and other therapeutic agents[1].

The N-amination of 5-methyl-1H-indazole is most commonly performed using electrophilic aminating agents such as hydroxylamine-O-sulfonic acid (HOSA) under basic conditions[2]. While this methodology is robust, the resulting crude mixture is notoriously complex, typically containing unreacted starting material, inorganic salts, and the undesired 2-amino regioisomer[3].

This guide provides field-proven troubleshooting strategies, physicochemical data, and self-validating protocols to isolate high-purity 5-methyl-1H-indazol-1-amine.

Part 1: Quantitative Impurity Profiling

To successfully purify the crude mixture, you must exploit the physicochemical differences between the target product and its common impurities. Table 1 summarizes the critical data required for chromatographic and extraction-based separations.

Table 1: Physicochemical Profile of Crude N-Amination Components

ComponentRole in MixtureRepresentative Rf​ (30% EtOAc/Hexane)Polarity & Silica InteractionKey NMR Identifier ( 1 H, CDCl 3​ )
5-Methyl-1H-indazol-1-amine Target Product~0.55Low: Masked N-H bond reduces silica affinity.N-NH 2​ singlet at ~4.8–5.2 ppm
5-Methyl-2H-indazol-2-amine Regioisomer Impurity~0.35Medium: Altered dipole moment increases retention.N-NH 2​ singlet shifted; distinct aromatic coupling
5-Methyl-1H-indazole Unreacted Starting Material~0.15High: Strong intermolecular H-bonding with silica.Broad N-H peak >10.0 ppm
Sodium Sulfate / Salts Reagent ByproductBaseline (0.00)Ionic: Insoluble in organic solvents.N/A (Removed via aqueous workup)

Part 2: Troubleshooting FAQs

Q1: My crude reaction mixture is dominated by unreacted 5-methyl-1H-indazole. What went wrong?

Cause: The most common cause is the rapid degradation of the aminating agent (HOSA) before it can react with the indazole substrate. Under basic conditions, HOSA can undergo a competing base-catalyzed elimination to form diimide (HN=NH) and subsequently nitrogen gas, neutralizing the reagent. Solution & Causality: HOSA must be added portion-wise or via slow dropwise addition (if in solution) to a pre-cooled (0–5 °C) solution of the indazole and base. By keeping the temperature low, the nucleophilic attack of the indazolide anion on the electrophilic nitrogen of HOSA outpaces the thermal degradation of the reagent.

Q2: How do I efficiently separate the 1-amino and 2-amino regioisomers?

Cause: Indazoles are ambidentate nucleophiles. Even under optimized conditions, alkylation/amination yields a mixture of N1 and N2 substituted products due to the delocalization of the negative charge in the indazolide anion[3]. Solution & Causality: Flash silica gel chromatography is the gold standard for this separation[4]. The 1-amino isomer elutes first because the substitution at the N1 position masks the primary hydrogen-bond donor of the indazole ring, drastically reducing its affinity for the stationary phase. Use a shallow gradient of ethyl acetate in hexanes (starting at 10% and grading to 30%) to maximize the resolution between the two isomers.

Q3: I am observing a large, insoluble white mass during my organic extraction. How do I resolve this?

Cause: This is a supersaturated inorganic salt crash-out. HOSA releases stoichiometric amounts of sulfate ( SO42−​ ) upon reaction. Combined with the base (e.g., NaOH) used to deprotonate the indazole, massive amounts of sodium sulfate are generated. Solution & Causality: Dilute the aqueous layer with additional deionized water until the salts completely dissolve before attempting phase separation. If the aqueous layer is too dense, it can cause phase inversion or trap the organic product in an emulsion.

Part 3: Step-by-Step Purification Protocol

This protocol outlines a self-validating workflow to isolate 5-methyl-1H-indazol-1-amine from the crude HOSA amination mixture.

Phase 1: Liquid-Liquid Extraction (Salt Removal)

  • Quench & Dilute: Transfer the crude reaction mixture to a separatory funnel. Add deionized water (3 volumes relative to the reaction volume) to dissolve all precipitated sulfate salts.

  • pH Validation (Self-Validating Step): Check the pH of the aqueous layer using indicator paper. It must be 8. Why? This ensures any unreacted 5-methyl-1H-indazole remains in its neutral, free-base form and partitions entirely into the organic phase. If pH < 8, add 1M NaOH dropwise.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash & Dry: Wash the combined organic layers with brine (1 volume). Dry over anhydrous MgSO 4​ . Self-Validating Step: The organic layer must become completely transparent. A cloudy solution indicates residual emulsified water; add more MgSO 4​ and agitate.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude mixed indazoles.

Phase 2: Flash Column Chromatography (Isomer Separation)

  • Column Preparation: Pack a silica gel column using Hexanes. Load the crude residue using a minimal amount of Dichloromethane (DCM) to ensure a narrow loading band.

  • Gradient Elution:

    • Begin elution with 10% EtOAc in Hexanes to flush out non-polar trace impurities.

    • Increase to 20% EtOAc in Hexanes. The target 5-methyl-1H-indazol-1-amine will elute in this window[4].

    • Increase to 30-40% EtOAc in Hexanes to elute the 5-methyl-2H-indazol-2-amine regioisomer.

    • Flush with 60% EtOAc in Hexanes to recover unreacted 5-methyl-1H-indazole .

  • Fraction Validation (Self-Validating Step): Perform Thin Layer Chromatography (TLC) on the collected fractions. Co-spot the fractions with the original crude mixture. Only pool fractions that show a single spot corresponding to the highest Rf​ value (~0.55).

  • Final Isolation: Concentrate the pooled fractions in vacuo to afford pure 5-methyl-1H-indazol-1-amine as a solid.

Part 4: Purification Workflow Visualization

G A Crude Reaction Mixture (5-Me-Indazole, HOSA, Base, Solvent) B Liquid-Liquid Extraction (EtOAc / H2O) A->B C Aqueous Phase (Inorganic Salts: Na2SO4, NaCl) B->C Discard D Organic Phase (Mixed Indazoles) B->D Retain E Silica Gel Chromatography (Hexane:EtOAc Gradient) D->E Concentrate F Fraction 1: 5-Methyl-1H-indazol-1-amine (Target Product) E->F Non-polar (Elutes First) G Fraction 2: 5-Methyl-2H-indazol-2-amine (Regioisomer Impurity) E->G Intermediate Polarity H Fraction 3: 5-Methyl-1H-indazole (Unreacted SM) E->H Polar (Elutes Last)

Workflow for the extraction and chromatographic purification of 5-Methyl-1H-indazol-1-amine.

Sources

Optimization

Technical Support Center: Scaling Up 5-Methyl-1H-indazol-1-amine Production

Welcome to the Technical Support Center for the synthesis and scale-up of 5-Methyl-1H-indazol-1-amine. This guide is engineered for process chemists, researchers, and drug development professionals facing bottlenecks in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 5-Methyl-1H-indazol-1-amine. This guide is engineered for process chemists, researchers, and drug development professionals facing bottlenecks in regioselectivity, thermal management, and downstream purification during the N-amination of indazole scaffolds.

Diagnostic Overview & Reaction Pathway

The synthesis of 1-aminoindazoles is fundamentally challenged by the ambidentate nature of the indazole core. When deprotonated, the indazolide anion can undergo electrophilic attack at either the N1 or N2 position. Understanding the thermodynamic and kinetic pathways is critical for controlling the reaction at a multi-kilogram scale.

G SM 5-Methyl-1H-indazole (Ambidentate Nucleophile) Deprot Deprotonation (KOH / Water, pH > 10) SM->Deprot Amination Electrophilic Amination (HOSA, T < 15°C) Deprot->Amination N1 N1-Amination (Major) 5-Methyl-1H-indazol-1-amine Amination->N1 Thermodynamic N2 N2-Amination (Minor) 5-Methyl-2H-indazol-2-amine Amination->N2 Kinetic Extract Liquid-Liquid Extraction (EtOAc / Aqueous) N1->Extract N2->Extract Cryst Selective Salt Crystallization (p-TSA in EtOH) Extract->Cryst Pure Pure Target Compound (>98% HPLC Purity) Cryst->Pure

Workflow for regioselective amination of 5-methylindazole and purification.

Comparative Reagent Matrix

Selecting the correct electrophilic aminating agent dictates both the safety profile and the regioselectivity of your scale-up. Below is a quantitative comparison of industry-standard reagents used for this transformation.

Table 1: Quantitative Comparison of Aminating Agents for 5-Methylindazole

Aminating AgentOperating Temp (°C)Typical N1:N2 RatioCrude Yield (%)Scalability & Safety Profile
HOSA 0 to 153:1 to 4:160 - 70Moderate; High risk of exothermic degradation if unmetered.
DPPH 20 to 25> 10:180 - 85High; Excellent safety profile, but reagent cost is prohibitive.
Monochloramine -5 to 55:165 - 75High; Requires specialized in-situ generation equipment.

Troubleshooting & FAQs

Q: Why is my HOSA amination yield dropping precipitously upon scaling from 10g to 1kg? Causality: Hydroxylamine-O-sulfonic acid (HOSA) is the most available and widely used aminating agent, but it is highly susceptible to base-catalyzed degradation 1. At a 10g scale, heat dissipation is rapid. At a 1kg scale, the reduced surface-area-to-volume ratio causes localized thermal spikes during HOSA addition. This exotherm accelerates the hydrolysis of HOSA into hydroxylamine and sulfate before it can react with the indazolide anion. Actionable Fix: Shift from batch addition to a metered, continuous feed of pre-chilled HOSA. Maintain the internal reactor temperature strictly below 15 °C and ensure high-shear agitation.

Q: We are observing a 3:1 ratio of N1 to N2 isomers. How can we improve regioselectivity? Causality: The regioselective N-functionalization of ambidentate azoles represents a substantial challenge in organic synthesis, often requiring strict thermodynamic control to favor the N1 position 2. While the N1 position is the thermodynamically favored product, the N2 position is kinetically accessible due to lesser steric hindrance. Actionable Fix: If N1 selectivity is paramount and budget allows, consider replacing HOSA with O-(diphenylphosphoryl)hydroxylamine (DPPH). DPPH provides greater steric bulk, which suppresses the kinetic N2 attack, pushing the N1:N2 ratio upward of 10:1.

Q: Chromatography is not viable for our 5kg batch. How do we separate the N1 and N2 isomers? Causality: The concurrent 1- and 2-amination of indazoles yields isomers with nearly identical retention factors (Rf) on silica due to their similar dipole moments 3. However, their basicity (pKa) and spatial geometry differ, significantly affecting their crystal lattice energies when forming salts. Actionable Fix: Utilize selective salt crystallization. Treating the crude free-base mixture with p-toluenesulfonic acid (p-TSA) selectively precipitates the N1-amine-p-TSA salt, leaving the N2-isomer dissolved in the mother liquor.

Standard Operating Procedure: Self-Validating Scale-Up Protocol

This protocol utilizes real-time pH monitoring and stoichiometric gating to ensure the reaction cannot proceed into thermal runaway or reagent hydrolysis.

Phase 1: Preparation and Deprotonation

  • Charge a 50 L jacketed glass-lined reactor with 5-methyl-1H-indazole (1.0 kg, 7.56 mol) and 10 L of purified water.

  • Begin mechanical stirring at 250 RPM.

  • Slowly charge 10 M NaOH (approx. 1.5 L) until the suspension dissolves and the in-process pH meter reads ≥ 12.0.

    • Self-Validation Check: Complete dissolution visually confirms the full formation of the highly nucleophilic indazolide anion. Do not proceed if the solution is turbid.

  • Chill the reactor jacket to 0 °C. Wait until the internal temperature ( Tint​ ) reaches 5 °C.

Phase 2: Electrophilic Amination 5. Prepare a solution of HOSA (1.2 kg, 10.6 mol, 1.4 eq) in 5 L of water. Keep this feed tank chilled at 5 °C. 6. Initiate dropwise addition of the HOSA solution via a metering pump. 7. Critical Control Point: Couple the metering pump to the internal thermocouple. Set an automatic shut-off interlock if Tint​ exceeds 15 °C. 8. Simultaneously monitor the pH. HOSA addition generates sulfuric acid byproducts. Co-add 10 M NaOH via a secondary pump to maintain pH > 10.5.

  • Self-Validation Check: If pH drops below 10, HOSA will rapidly degrade into useless byproducts. The system must automatically pause HOSA addition until the pH is corrected.

Phase 3: Quench and Selective Isolation 9. Once addition is complete, age the reaction at 10 °C for 4 hours. Pull an aliquot for HPLC analysis.

  • Self-Validation Check: Proceed to extraction only if the starting material is < 5% AUC.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 10 L). Combine the organic layers and wash with brine (5 L).

  • Concentrate the organic layer under reduced pressure to approximately 5 L.

  • Heat the solution to 60 °C and add a stoichiometric amount of p-toluenesulfonic acid monohydrate (1.4 kg) dissolved in 2 L of Ethanol.

  • Initiate a controlled cooling ramp (0.5 °C/min) to 5 °C. The 5-Methyl-1H-indazol-1-amine p-TSA salt will selectively crystallize.

  • Filter, wash with cold Ethyl Acetate, and dry under vacuum to afford the pure product.

References

  • ChemInform Abstract: N-Hydroxy- and N-Aminotetrazoles and Their Derivatives — Synthesis and Reactions ResearchG
  • Development of a selective and scalable N1-indazole alkylation N
  • 1-[(Imidazolidin-2-yl)imino]indazole.

Sources

Troubleshooting

resolving issues with regioselectivity in functionalization of 5-Methyl-1H-indazol-1-amine

Welcome to the technical support center for the functionalization of 5-Methyl-1H-indazol-1-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of 5-Methyl-1H-indazol-1-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of achieving regioselective functionalization with this versatile scaffold. As an N-amino indazole derivative, this molecule presents unique challenges and opportunities compared to its more common 1H-indazole counterpart. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve your synthetic goals with precision and confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 5-Methyl-1H-indazol-1-amine and why is regioselectivity an issue?

The 5-Methyl-1H-indazol-1-amine molecule has two primary nucleophilic nitrogen centers that compete during functionalization reactions like alkylation and acylation:

  • The Exocyclic Amine Nitrogen (N-NH₂): The terminal nitrogen of the 1-amino group.

  • The Endocyclic Ring Nitrogen (N2): The pyridine-type nitrogen within the indazole ring.

Regioselectivity becomes a significant challenge because the electronic properties and steric accessibility of these two sites are not dramatically different. Direct functionalization often leads to a mixture of products, complicating purification and reducing the yield of the desired isomer.[1][2] The outcome of the reaction is a delicate balance of electronic effects, steric hindrance, and the specific reaction conditions employed.[3][4]

Q2: How do "kinetic" versus "thermodynamic" control principles apply to the functionalization of this molecule?

These principles are central to controlling regioselectivity:

  • Kinetic Control: This regime favors the product that is formed fastest. Reactions are typically run at low temperatures for short durations. In many cases, the N2 position of the indazole ring is more kinetically accessible for electrophilic attack.[5]

  • Thermodynamic Control: This regime favors the most stable product. Reactions are often run at higher temperatures for longer durations, allowing an initial mixture of products to equilibrate to the most stable isomer.[5][6] For the parent indazole scaffold, the N1-substituted product is generally more thermodynamically stable.[3][6] For 5-Methyl-1H-indazol-1-amine, the relative stability of the N-amino-functionalized versus the N2-functionalized product will dictate the thermodynamic outcome.

The choice of base, solvent, and electrophile can force the reaction into one regime over the other, providing a powerful tool for directing the reaction to the desired nitrogen.[2][6]

G Kinetic vs. Thermodynamic Control Pathways K_Conditions Low Temperature Short Reaction Time Kinetic Kinetic Product (Fastest Formation) Often N2-Substituted K_Conditions->Kinetic Favors T_Conditions High Temperature Long Reaction Time Thermo Thermodynamic Product (Most Stable) Often N-Amine-Substituted T_Conditions->Thermo Favors Start 5-Methyl-1H-indazol-1-amine + Electrophile Start->Kinetic k_fast Start->Thermo k_slow Kinetic->Thermo Reversible Equil Equilibration

Fig 1. Competing kinetic and thermodynamic reaction pathways.

Troubleshooting Guide

Problem 1: I am getting a mixture of N-amino and N2 alkylated products. How can I improve selectivity?

This is the most common issue. The strategy depends on which isomer you are targeting.

To favor reaction at the N-amino group, the goal is often to operate under thermodynamic control or to use sterics to your advantage.

  • Causality: The N-amino group is generally less sterically hindered than the N2 position, which is flanked by the benzene ring. Using a strong, bulky, non-nucleophilic base can selectively deprotonate the N-amino group. Furthermore, certain reaction conditions can promote equilibration to the more thermodynamically stable isomer.

  • Solutions & Protocols:

    • Choice of Base and Solvent: The combination of a strong base in a non-polar solvent often enhances selectivity. The use of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established method for favoring N1-alkylation on the parent indazole scaffold, a principle that can be adapted here.[1][3][7]

    • Thermodynamic Equilibration: Using a weaker base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF, especially with α-halo carbonyl electrophiles, can allow the initially formed kinetic (N2) product to revert and then form the more stable thermodynamic product over time.[6][8] Increasing the reaction temperature and time is crucial for this strategy to succeed.[2]

Targeting the N2 position typically involves leveraging kinetic control or employing specific reaction methodologies that have an inherent preference for this site.

  • Causality: The N2 lone pair is often considered more kinetically accessible in the neutral indazole.[5] Reactions that proceed quickly at lower temperatures without allowing for equilibration are more likely to yield the N2 product.

  • Solutions & Protocols:

    • Mitsunobu Reaction: This is one of the most reliable methods for achieving N2-alkylation.[1][4] The reaction of the indazole with an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (like DEAD or DIAD) often shows high selectivity for the N2 position.

    • Acid Catalysis: Under mildly acidic conditions, the more basic N2 atom can be preferentially protonated or engaged by a catalyst, leading to selective functionalization at this site.[9][10] Recent work has shown that certain Brønsted acids can catalyze N2-alkylation with high selectivity.[11]

    • Protecting Group Strategy: An indirect but highly effective method is to first protect the exocyclic N-amino group. A suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group, can be installed. With the N-amino group blocked, subsequent functionalization is directed exclusively to the N2 position. The protecting group can then be removed in a final step.[12]

Problem 2: My reaction is not proceeding to completion or gives low yields.

Low conversion can be traced back to several fundamental reaction parameters.

  • Causality: Incomplete deprotonation, poor solvent compatibility, insufficient temperature, or reagent degradation are common culprits. The choice of base must be appropriate for the pKa of the N-H bond being targeted.

  • Solutions & Protocols:

    • Verify Base Strength: For full deprotonation, a strong base like NaH, LiHMDS, or LDA is often required. Weaker bases like K₂CO₃ may result in a slow or incomplete reaction, especially in less polar solvents like THF.[1]

    • Solvent Choice: Ensure your chosen solvent is appropriate. While NaH in THF is excellent for N1-selectivity, reactions with carbonate bases often require more polar solvents like DMF to achieve sufficient solubility and reaction rates.[3][13]

    • Temperature: If the reaction is sluggish at room temperature, gently heating may be required to overcome the activation energy barrier. However, be aware that increasing temperature can also decrease regioselectivity by favoring the thermodynamic product.[2][13]

    • Reagent Quality: Ensure all reagents are pure and anhydrous, especially when using strong bases like NaH. The solvent should be thoroughly dried, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

Data & Protocols

Table 1: Summary of Conditions for Regioselective Alkylation
TargetMethodBaseSolventTemperatureTypical N-amino:N2 RatioCitation(s)
N-Amine Strong Base/Non-polarNaHTHF0 °C to RT>95:5[1][3][7]
N-Amine Thermodynamic ControlCs₂CO₃DMFRT to 80 °C>90:10 (with α-halo esters)[2][6]
N2 Mitsunobu Reaction-THF0 °C to RT<5:95[1][4][14]
N2 Acid CatalysisTfOHDioxaneRT<5:95 (with diazo compounds)[9]
Mixed Weaker Base/PolarK₂CO₃DMF80 - 120 °C~60:40 to 40:60[2][3]

Note: Ratios are illustrative and highly dependent on the specific substrate and electrophile.

Experimental Protocols

This protocol is adapted from established methods favoring the thermodynamically stable N1-isomer of indazoles.[2][6]

  • To a stirred solution of 5-Methyl-1H-indazol-1-amine (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 2.0-3.0 equiv).

  • Add the alkylating agent (e.g., methyl bromoacetate, 1.5 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction by TLC or LC-MS. For less reactive electrophiles, heating to 50-80 °C may be necessary.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N-amino alkylated product.

This protocol is a standard and reliable method for achieving N2-alkylation.[1][4]

  • To a solution of 5-Methyl-1H-indazol-1-amine (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired N2-alkylated indazole.

G Troubleshooting Workflow for Poor Regioselectivity Start Experiment yields a mixture of isomers Desired What is your desired product? Start->Desired NAmine N-Amine Product Desired->NAmine N-Amine N2 N2 Product Desired->N2 N2 Strat1 Strategy for N-Amine: Thermodynamic Control NAmine->Strat1 Strat2 Strategy for N2: Kinetic Control / Specific Reagents N2->Strat2 Cond1 Use Cs₂CO₃ in DMF Increase Temp & Time Use α-halo ester electrophile Strat1->Cond1 Cond2 Use Mitsunobu Reaction (DIAD/PPh₃) Use Acid Catalysis (TfOH) Use Protecting Group Strategy Strat2->Cond2

Fig 2. Decision-making workflow for optimizing regioselectivity.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2021(1), 98-144. [Link]

  • Wang, Z., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2829. [Link]

  • Keating, J. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1028-1045. [Link]

  • Boñaga, L. V. R., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(21), 4946–4949. [Link]

  • Wang, Z., et al. (2018). Selective N2-Alkylation of Indazoles with Diazo Compounds Enabled by Brønsted Acid. Organic Letters, 20(23), 7553–7557. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork Repository. [Link]

  • Ye, M., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. Organic Letters, 8(15), 3255–3258. [Link]

  • Black, D. StC., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(16), 6217–6223. [Link]

  • Antoniel, M., et al. (2018). Access to 2-Substituted-2H-Indazoles via a Copper-Catalyzed Regioselective Cross-Coupling Reaction. Organic & Biomolecular Chemistry, 16(11), 1816-1822. [Link]

  • Le C-S., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering. [Link]

  • Li, J., et al. (2025). Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. Organic Letters. [Link]

  • Wang, C-C., et al. (2009). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. [Link]

  • Conrow, R. E., et al. (2021). Regioselective indazole N-acylation and subsequent transformations. Tetrahedron Letters, 62, 152919. [Link]

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Reference Data & Comparative Studies

Validation

Spectroscopic Validation of 5-Methyl-1H-indazol-1-amine: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a critical prerequisite for advancing research and development programs. In the realm...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a critical prerequisite for advancing research and development programs. In the realm of medicinal chemistry, indazole derivatives are a prominent class of heterocyclic compounds, with many exhibiting a wide range of biological activities. The precise substitution pattern on the indazole core can profoundly influence a molecule's pharmacological profile, making accurate structural elucidation paramount. This guide provides an in-depth technical comparison and supporting experimental data for the spectroscopic validation of 5-Methyl-1H-indazol-1-amine .

The indazole scaffold can exist in different isomeric forms, primarily the 1H- and 2H-tautomers.[1][2] Furthermore, substitution at various positions on the bicyclic ring system leads to a multitude of potential isomers. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are indispensable tools for the definitive structural assignment of these molecules.[3] This guide will focus on the unique spectroscopic signature of 5-Methyl-1H-indazol-1-amine and contrast it with other plausible isomers to provide a clear framework for its identification.

The Structural Uniqueness of 5-Methyl-1H-indazol-1-amine

The structure of 5-Methyl-1H-indazol-1-amine, with a molecular formula of C₈H₉N₃ and a molecular weight of approximately 147.18 g/mol , presents a distinct arrangement of substituents on the indazole core.[4] The methyl group at the 5-position and the amino group at the N-1 position give rise to a unique set of spectroscopic characteristics that allow for its differentiation from other isomers, such as 3-methyl, 4-methyl, 6-methyl, or 7-methyl-1H-indazol-1-amines, as well as the corresponding 2H-indazole isomers.

Comparative Spectroscopic Analysis

A thorough spectroscopic analysis relies on the careful interpretation of data from multiple techniques. Below, we compare the expected data for 5-Methyl-1H-indazol-1-amine with that of a representative isomeric alternative, 6-Methyl-1H-indazol-1-amine, to highlight the key distinguishing features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) and coupling patterns of ¹H and ¹³C nuclei are highly sensitive to the electronic environment of the atoms, providing a detailed map of the molecular structure.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 5-Methyl-1H-indazol-1-amine is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The substitution pattern significantly influences the chemical shifts and coupling constants of the aromatic protons on the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 5-Methyl-1H-indazol-1-amine vs. a Positional Isomer.

Proton5-Methyl-1H-indazol-1-amine (Predicted)6-Methyl-1H-indazol-1-amine (Predicted)Key Differentiating Features
H-3 ~7.9 (s)~7.8 (s)The chemical shift of H-3 is sensitive to the overall electronic nature of the benzene ring.
H-4 ~7.4 (d)~7.6 (d)The position of the methyl group significantly impacts the shielding/deshielding of adjacent protons.
H-6 ~7.0 (dd)-In the 5-methyl isomer, H-6 will appear as a doublet of doublets due to coupling with H-4 and H-7.
H-7 ~7.5 (d)~7.1 (d)The proximity to the pyrazole ring and the methyl group influences the chemical shift of H-7.
CH₃ ~2.4 (s)~2.5 (s)The methyl signal will be a singlet in both isomers, with minor chemical shift differences.
NH₂ ~5.5 (s, broad)~5.5 (s, broad)The amine protons typically appear as a broad singlet, which can exchange with D₂O.

Note: Predicted chemical shifts are based on general principles and data from related indazole derivatives. Actual values may vary depending on the solvent and other experimental conditions.[1][5]

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. The chemical shifts of the carbon atoms in the indazole ring are particularly informative for distinguishing between isomers.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 5-Methyl-1H-indazol-1-amine.

CarbonPredicted Chemical Shift (δ, ppm)
C-3 ~130
C-3a ~120
C-4 ~125
C-5 ~135
C-6 ~115
C-7 ~110
C-7a ~140
CH₃ ~21

Note: These are approximate chemical shifts based on known data for substituted indazoles.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about the structure. For 5-Methyl-1H-indazol-1-amine, the molecular ion peak [M]⁺ is expected at m/z 147.[4]

Fragmentation Pattern: A Molecular Fingerprint

The fragmentation of N-aminoindazoles can be complex. Key fragmentation pathways for 5-Methyl-1H-indazol-1-amine would likely involve:

  • Loss of the amino group (NH₂): Leading to a fragment at m/z 131.

  • Loss of N₂H: Resulting in a fragment at m/z 117.

  • Subsequent fragmentation of the indazole ring.

The relative abundances of these fragment ions can help differentiate between isomers, although a detailed analysis of high-resolution mass spectrometry data would be required for definitive assignment.[1][8]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for 5-Methyl-1H-indazol-1-amine.

Wavenumber (cm⁻¹)Vibration
3400-3200N-H stretching (amine)
3100-3000Aromatic C-H stretching
2950-2850Aliphatic C-H stretching (methyl)
~1620N-H bending (amine)
1600-1450C=C and C=N stretching (aromatic ring)

Note: These are characteristic ranges for the specified functional groups.[1][9]

Experimental Protocols

To obtain high-quality spectroscopic data for the validation of 5-Methyl-1H-indazol-1-amine, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[3]

  • ¹H NMR Acquisition:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover a range of at least 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[9]

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: Introduce the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like electrospray ionization (ESI) or by direct insertion for electron ionization (EI).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu). For detailed structural information, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation patterns of the molecular ion.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.[9]

Visualization of Key Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_data Data Interpretation Precursors Precursors Cyclization Cyclization Precursors->Cyclization Reaction 5-Methyl-1H-indazol-1-amine 5-Methyl-1H-indazol-1-amine Cyclization->5-Methyl-1H-indazol-1-amine Product NMR NMR 5-Methyl-1H-indazol-1-amine->NMR Analysis MS MS 5-Methyl-1H-indazol-1-amine->MS Analysis IR IR 5-Methyl-1H-indazol-1-amine->IR Analysis Structure Confirmation Structure Confirmation NMR->Structure Confirmation Provides MS->Structure Confirmation Provides IR->Structure Confirmation Provides

Caption: Workflow for the synthesis and spectroscopic validation of 5-Methyl-1H-indazol-1-amine.

Target_Molecule 5-Methyl-1H-indazol-1-amine Isomer_1 6-Methyl-1H-indazol-1-amine Target_Molecule->Isomer_1 Different ¹H NMR coupling Isomer_2 7-Methyl-1H-indazol-1-amine Target_Molecule->Isomer_2 Different ¹³C NMR shifts Isomer_3 5-Methyl-2H-indazol-2-amine Target_Molecule->Isomer_3 Different fragmentation in MS

Caption: Logical relationships for the comparative spectroscopic analysis of 5-Methyl-1H-indazol-1-amine against its isomers.

Conclusion

The structural validation of 5-Methyl-1H-indazol-1-amine is a multifactorial process that relies on the synergistic interpretation of data from various spectroscopic techniques. By carefully analyzing the unique patterns in ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, and comparing them to the expected data for potential isomers, researchers can confidently confirm the identity and purity of this compound. This rigorous approach to structural elucidation is fundamental to ensuring the integrity and reproducibility of scientific research in drug discovery and development.

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC. Available at: [Link]

  • General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. Available at: [Link]

  • N-aminoazoles. Part 2. Basicity and protonation site of N-aminoazoles: an experimental (pKa, 13C and 15N NMR spectroscopy and crystallography) and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. Available at: [Link]

  • S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society o. Available at: [Link]

  • N 1 -((1H-Indazol-5-yl)methylene)-N 2 - MDPI. Available at: [Link]

  • Supporting information - The Royal Society of Chemistry. Available at: [Link]

  • N -aminoazoles. Part 2. Basicity and protonation site of N -aminoazoles: an experimental (p K a , 13 C and 15 N NMR spectroscopy and crystallography) ... - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/P29930001687. Available at: [Link]

  • 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem. Available at: [Link]

  • (PDF) 13 C NMR of indazoles - ResearchGate. Available at: [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC. Available at: [Link]

  • 5-methyl-1h-indazol-6-amine (C8H9N3) - PubChemLite. Available at: [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles. Available at: [Link]

  • A Practical, Metal-Free Synthesis of 1H-Indazoles | Organic Letters - ACS Publications. Available at: [Link]

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents.
  • Indazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Photochemical Intramolecular Amination for the Synthesis of Heterocycles. - The Royal Society of Chemistry. Available at: [Link]

  • INFRARED REFERENCE SPECTRA. Available at: [Link]

  • 1H-Indazol-1-amine, 5-methyl- — Chemical Substance Information - NextSDS. Available at: [Link]

  • 1H-Imidazole, 1-methyl- - the NIST WebBook. Available at: [Link]

  • The infrared spectra of secondary amines and their salts - ResearchGate. Available at: [Link]

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Comparative

Comparative Biological Activity Guide: 5-Methyl-1H-indazol-1-amine vs. Its Regioisomers

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate privileged scaffolds to determine their viability in drug discovery pipelines. The indazole core is one such privileged structure, heavily u...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate privileged scaffolds to determine their viability in drug discovery pipelines. The indazole core is one such privileged structure, heavily utilized in oncology and inflammation therapies. However, the regiochemistry of substitution—specifically N1 versus N2—profoundly dictates the molecule's electronic distribution, 3D conformation, and ultimately, its biological activity.

This guide provides an in-depth, objective comparison between 5-Methyl-1H-indazol-1-amine (CAS: 1034874-66-2) and its primary regioisomer, 5-Methyl-2H-indazol-2-amine , detailing the causality behind their divergent pharmacological profiles and providing self-validating experimental workflows for their evaluation.

Structural & Thermodynamic Dynamics: The Causality of Isomerism

To understand the biological divergence of these regioisomers, we must first examine their fundamental physicochemical properties.

  • 1H-Indazoles (N1-Isomers): Compounds like 5-Methyl-1H-indazol-1-amine exist in a highly stable, benzenoid aromatic state. They are thermodynamically favored and exhibit a relatively low dipole moment (typically ~1.5 to 1.6 D)[1].

  • 2H-Indazoles (N2-Isomers): N2-substituted indazoles, such as 5-Methyl-2H-indazol-2-amine, possess an ortho-quinonoid character. They are generally kinetically controlled during synthesis and exhibit a significantly higher dipole moment (~3.4 D)[1][2].

This electronic shift drastically alters how the molecule interacts with the aqueous physiological environment and the hydrophobic pockets of target proteins.

RegioisomerLogic N1 5-Methyl-1H-indazol-1-amine (N1-Isomer) Prop1 Benzenoid Character Thermodynamically Stable Dipole: ~1.5 D N1->Prop1 N2 5-Methyl-2H-indazol-2-amine (N2-Isomer) Prop2 Ortho-Quinonoid Character Kinetically Controlled Dipole: ~3.4 D N2->Prop2 Bind1 Optimal H-Bond Vector Strong Kinase Hinge Binding Prop1->Bind1 Target Recognition Bind2 Altered H-Bond Vector Reduced/Shifted Affinity Prop2->Bind2 Steric/Electronic Clash

Caption: Logical flow of how N1 vs N2 regiochemistry dictates electronic properties and kinase binding.

Comparative Biological Activity Profiling

Tyrosine Kinase Hinge Region Binding

5-Methyl-1H-indazol-1-amine is a critical scaffold for designing anticancer agents due to its potent ability to inhibit tyrosine kinase activity[3]. The causality lies in the hinge-binding mechanics: the N1-amino group acts as a precise hydrogen-bond donor, while the adjacent N2 nitrogen acts as an acceptor. This bidentate interaction perfectly mimics the binding of ATP's adenine ring.

Conversely, shifting the amino group to the N2 position (5-Methyl-2H-indazol-2-amine) forces the molecule into an ortho-quinonoid state. This alters the vector of the hydrogen bonds, causing a steric and electronic clash within the highly conserved kinase hinge region, often resulting in a severe drop in affinity or an unintended shift in target selectivity.

Anti-Inflammatory & COX-2 Inhibition

Beyond oncology, 1-aminoindazoles are heavily utilized in the synthesis of Schiff bases (e.g., via condensation with isatin derivatives) to create selective cyclooxygenase-2 (COX-2) inhibitors[4][5]. The N1-linkage provides the exact spatial orientation required for the resulting hydrazone to deeply penetrate the COX-2 active site, yielding potent analgesic and anti-inflammatory activities without the gastrointestinal toxicity associated with traditional NSAIDs. N2-isomers fail to achieve this precise geometry.

Quantitative Data Summary

The following table summarizes the comparative physicochemical and biological metrics of the two regioisomers.

Property / Metric5-Methyl-1H-indazol-1-amine (N1-Isomer)5-Methyl-2H-indazol-2-amine (N2-Isomer)Causality / Biological Impact
Electronic Structure BenzenoidOrtho-quinonoidDictates 3D planarity and target pocket fit.
Reaction Control Thermodynamically favoredKinetically favoredN1 is the default stable state; N2 requires strict kinetic conditions[2].
Dipole Moment ~1.5 – 1.6 D~3.4 DHigher dipole in N2 alters solvation energy and membrane permeability[1].
Kinase Hinge Binding Optimal bidentate H-bond vectorSuboptimal vector; steric clashN1 effectively mimics ATP adenine binding[3].
Primary Application Tyrosine kinase inhibitors; COX-2 Schiff basesSpecialized multi-target intermediatesN1 serves as a broad, privileged pharmacological scaffold.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these compounds requires robust, self-validating protocols. Below are the standard workflows for structural confirmation and biological assaying.

Regioisomer Differentiation via 2D NMR (NOESY/HMBC)

Before biological testing, you must unequivocally prove whether you have synthesized the N1 or N2 isomer. Relying solely on 1D ¹H-NMR is insufficient due to overlapping aromatic signals.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.5 mL of DMSO- d6​ .

  • Data Acquisition: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and an HMBC (Heteronuclear Multiple Bond Correlation) spectrum[2][6].

  • Causality & Logic Analysis:

    • Look for the spatial correlation between the protons of the −NH2​ group and the indazole ring protons.

    • N1-Isomer: The −NH2​ protons will show a strong NOE correlation only to the C7-H proton. There will be no correlation to the C3-H proton.

    • N2-Isomer: The −NH2​ protons will show a strong NOE correlation to the C3-H proton.

  • System Validation: Cross-reference with HMBC. The C3 carbon signal for 2H-indazoles typically shifts to δ 123–124 ppm, validating the NOESY findings[2].

NMRWorkflow Start Synthesized Indazole-amine NMR 2D NMR Analysis (NOESY & HMBC) Start->NMR NOESY1 NOE: N-NH2 to C7-H (No C3-H correlation) NMR->NOESY1 NOESY2 NOE: N-NH2 to C3-H (Strong correlation) NMR->NOESY2 Result1 Confirmed N1-Isomer (1H-indazol-1-amine) NOESY1->Result1 Result2 Confirmed N2-Isomer (2H-indazol-2-amine) NOESY2->Result2

Caption: Self-validating 2D NMR workflow for differentiating N1 and N2 indazole regioisomers.

In Vitro Kinase Inhibition Assay (Luminescent ATP Depletion)

To quantify the biological activity of 5-Methyl-1H-indazol-1-amine against tyrosine kinases, a luminescent ATP depletion assay (e.g., Kinase-Glo®) is highly recommended[6].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the kinase buffer, target tyrosine kinase solution, peptide substrate, and ATP.

  • Compound Dilution: Serially dilute the N1 and N2 isomers in DMSO (ensure final assay DMSO concentration is 1% to prevent enzyme denaturation).

  • Reaction Setup: In a 384-well plate, combine the kinase, substrate, and test compounds.

    • Validation Control: Include Staurosporine as a positive control, and wells with no enzyme as a background control.

  • Initiation & Incubation: Add ATP to initiate the reaction. Incubate at room temperature for 60 minutes[6].

  • Detection: Add the luminescent kinase reagent to halt the reaction and consume the remaining unreacted ATP to generate a luminescent signal.

  • Causality & Logic: The luminescent signal is directly proportional to the amount of ATP remaining. A potent inhibitor (like the N1-isomer) prevents ATP usage by the kinase, resulting in a high luminescent signal. Calculate the IC₅₀ using non-linear regression. Validate the assay health by ensuring a Z'-factor > 0.6.

KinaseAssay Prep 1. Compound Prep (Serial Dilution) Incubate 2. Kinase + Substrate Incubation (60 min) Prep->Incubate ATP 3. Stop Reaction (ATP Depletion) Incubate->ATP Lumi 4. Luminescence Detection ATP->Lumi

Caption: Step-by-step workflow for the luminescent in vitro kinase inhibition assay.

References

  • EvitaChem. "Buy 5-Methyl-1H-indazol-1-amine (EVT-12054667) | 1034874-66-2". EvitaChem Catalog. 3

  • Science of Synthesis. "Product Class 2: 1 H - and 2 H -Indazoles". Thieme Connect. 1

  • ResearchGate. "Synthesis, characterization, and in silico and in vivo profiling of selective cyclo-oxygenase-2 inhibitors of indazole–indolinone derivatives with anti-inflammatory and analgesic potency". Frontiers in Chemistry. 7

  • BenchChem. "2-Methyl-6-nitro-2H-indazole | 6850-22-2". BenchChem Technical Database. 2

  • BenchChem. "1-(5-bromo-1H-indazol-3-yl)ethanone | 886363-74-2". BenchChem Technical Database. 6

Sources

Validation

The Emerging Potential of 5-Methyl-1H-indazol-1-amine as a Ligand in Palladium-Catalyzed Cross-Coupling: A Comparative Outlook

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, a fact underscored by the 2010 Nobel Prize in C...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, a fact underscored by the 2010 Nobel Prize in Chemistry. The heart of these transformations lies in the catalytic system, where the choice of ligand is paramount in dictating the efficiency, scope, and selectivity of the reaction. While bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs) have long dominated the field, the quest for novel, cost-effective, and highly efficient ligands continues to drive innovation. This guide provides a comparative perspective on the potential of 5-Methyl-1H-indazol-1-amine as a ligand in palladium-catalyzed cross-coupling reactions, juxtaposing its theoretical advantages against the proven performance of established catalyst systems.

The Indazole Scaffold: A Promising Frontier in Ligand Design

Indazole derivatives have garnered significant attention in medicinal chemistry due to their prevalence in biologically active compounds.[1] Their utility in organic synthesis, particularly as substrates in cross-coupling reactions, is also well-documented.[1] The 5-Methyl-1H-indazol-1-amine scaffold presents several intriguing features for a potential ligand:

  • N-Donor Atoms: The presence of two nitrogen atoms in the indazole ring, along with the exocyclic amino group, offers multiple potential coordination sites for a metal center.

  • Tunable Electronics: The aromatic indazole core's electronic properties can be readily modified, influencing the electron density at the coordinating nitrogen and, consequently, the catalytic activity of the metal center.

  • Steric Influence: The methyl group at the 5-position provides a degree of steric bulk, which can be crucial for promoting the desired reductive elimination step in the catalytic cycle.

While comprehensive studies detailing the performance of palladium complexes with 5-Methyl-1H-indazol-1-amine as a primary ligand are not yet prevalent in the literature, we can extrapolate its potential by examining the behavior of related N-donor ligands and the general principles of catalyst design.

Performance Benchmarks: Established Catalysts in Cross-Coupling Reactions

To provide a framework for evaluating the potential of a 5-Methyl-1H-indazol-1-amine-based catalyst, it is essential to consider the performance of current state-of-the-art systems in two of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: The Gold Standard for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds.[1] The efficiency of this reaction, especially with challenging substrates like aryl chlorides, is highly dependent on the ligand.

Table 1: Performance of Selected Ligands in the Suzuki-Miyaura Coupling of an Aryl Chloride

Ligand/Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhos4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene1001298[2]
Pd(OAc)₂ / SPhos4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene1001297[2]
Pd/InAm-phos (L1)2-ChlorotolueneMesitylboronic acidK₃PO₄Toluene1000.1795[3]
[Pd(ppy)(phen-dione)]PF₆4-BromotoluenePhenylboronic acidK₂CO₃PEG800.596[4]

This table presents a selection of data from the literature and is intended for comparative purposes. Reaction conditions and substrates may vary between studies.

The data clearly demonstrates the high efficiency of Buchwald's biaryl phosphine ligands (XPhos, SPhos) and other specialized ligands in the Suzuki-Miyaura coupling of challenging substrates.[2] Any novel ligand, including 5-Methyl-1H-indazol-1-amine, would need to exhibit comparable or superior performance in terms of yield, reaction time, and catalyst loading to be considered a viable alternative.

Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation

The Buchwald-Hartwig amination has become an indispensable method for the synthesis of arylamines.[5][6][7] The choice of ligand is critical to the success of this transformation, influencing catalyst stability and the rate of the C-N bond-forming reductive elimination.[2]

Table 2: Performance of Selected Ligands in the Buchwald-Hartwig Amination

Ligand/Catalyst SystemAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / RuPhos3-Bromo-2-aminopyridineMorpholineLiHMDSDioxaneRT1671[2]
RuPhos-precatalyst3-Bromo-2-aminopyridineMorpholineLiHMDSDioxaneRT1683[2]
Pd(OAc)₂/SIPr·HClAryl HalidesIndolesNaOHDioxane100-Good[5]

This table presents a selection of data from the literature and is intended for comparative purposes. Reaction conditions and substrates may vary between studies.

The data highlights the effectiveness of specialized phosphine ligands and NHC-based systems in promoting C-N bond formation. A catalyst derived from 5-Methyl-1H-indazol-1-amine would be expected to facilitate amination reactions with a broad range of amines and aryl halides under mild conditions to be competitive.

Experimental Design for Performance Evaluation

To rigorously assess the catalytic performance of 5-Methyl-1H-indazol-1-amine, a systematic experimental approach is necessary. This involves the synthesis of a palladium complex and its subsequent testing in benchmark cross-coupling reactions against established catalysts.

Synthesis of the Palladium-Ligand Complex

The first step is the synthesis of a well-defined palladium complex of 5-Methyl-1H-indazol-1-amine. A general and plausible synthetic route is outlined below.

Synthesis_Workflow A 5-Methyl-1H-indazol-1-amine D Reaction Mixture A->D B Pd(OAc)₂ or PdCl₂(MeCN)₂ B->D C Solvent (e.g., Toluene, THF) C->D E Stirring at RT or elevated temp. D->E F Isolation & Purification (Filtration, Crystallization) E->F G [Pd(5-Methyl-1H-indazol-1-amine)₂(OAc)₂] or [Pd(5-Methyl-1H-indazol-1-amine)₂Cl₂] F->G H Characterization (NMR, IR, MS, X-ray) G->H

Caption: General workflow for the synthesis of a palladium(II) complex with 5-Methyl-1H-indazol-1-amine.

Protocol for Comparative Catalytic Study: Suzuki-Miyaura Coupling

The following protocol outlines a standardized experiment to compare the performance of the newly synthesized catalyst with a known system, such as one based on a Buchwald ligand.

Materials:

  • Aryl halide (e.g., 4-chlorotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., Toluene)

  • Palladium precursor (e.g., Pd(OAc)₂)

  • 5-Methyl-1H-indazol-1-amine

  • Reference ligand (e.g., XPhos)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation (in situ):

    • To a dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., 1 mol%) and the respective ligand (e.g., 2 mol%).

  • Reaction Setup:

    • To a separate dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and base (2.0 mmol).

    • Add the solvent (e.g., 5 mL).

  • Reaction Initiation:

    • Transfer the pre-formed catalyst solution to the reaction mixture.

  • Reaction Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C).

    • Monitor the reaction progress by TLC or GC-MS at regular intervals.

  • Work-up and Analysis:

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction and extract the product.

    • Purify the product by column chromatography.

    • Determine the isolated yield and characterize the product.

Experiment_Workflow cluster_prep Catalyst Preparation (in situ) cluster_reaction Reaction Setup A Pd Precursor + Ligand (e.g., 5-Methyl-1H-indazol-1-amine or XPhos) D Combine Catalyst and Reactants A->D B Aryl Halide + Arylboronic Acid + Base C Add Solvent B->C C->D E Heat and Stir under Inert Atmosphere D->E F Monitor Reaction Progress (TLC, GC-MS) E->F G Work-up and Purification F->G H Yield and Characterization G->H

Caption: Experimental workflow for the comparative evaluation of catalyst performance.

Mechanistic Considerations and Future Outlook

The catalytic cycle for palladium-catalyzed cross-coupling reactions is generally accepted to involve oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Catalytic_Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition (Ar-X) Pd0->OxiAdd PdII Ar-Pd(II)(X)L₂ OxiAdd->PdII Transmetal Transmetalation (Ar'B(OH)₂) PdII->Transmetal Suzuki-Miyaura AmineCoord Amine Coordination (R₂NH) PdII->AmineCoord Buchwald-Hartwig PdII_diaryl Ar-Pd(II)(Ar')L₂ Transmetal->PdII_diaryl PdII_amido Ar-Pd(II)(NR₂)L₂ AmineCoord->PdII_amido RedElim Reductive Elimination RedElim->Pd0 Regeneration Product_CC Ar-Ar' RedElim->Product_CC Product_CN Ar-NR₂ RedElim->Product_CN PdII_diaryl->RedElim PdII_amido->RedElim

Caption: Generalized catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.

A ligand based on 5-Methyl-1H-indazol-1-amine would likely influence the rates of these elementary steps. Its electron-donating ability could facilitate the oxidative addition step, while its steric profile would be critical for promoting the final reductive elimination.

While direct experimental evidence is currently lacking, the unique structural and electronic properties of 5-Methyl-1H-indazol-1-amine make it a compelling candidate for ligand development. Future research should focus on the synthesis of its palladium complexes and a thorough evaluation of their catalytic activity in a range of cross-coupling reactions. Such studies will be crucial in determining whether this indazole-based ligand can indeed offer a competitive advantage over the well-established catalysts that currently define the state of the art.

References

  • Olsen, E. P. K., Arrechea, P. L., & Buchwald, S. L. (2017). Mechanistic Insight Leads to a Ligand Which Facilitates the Palladium-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles and 4-(Hetero)Arylaminothiazoles. Angewandte Chemie International Edition, 56(35), 10569–10572. [Link]

  • Nolan, S. P., et al. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Lin, I. J. B., et al. (2021). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 26(15), 4426. [Link]

  • Younus, M., et al. (2016). Synthesis, Characterization and Catalytic Activities of Palladium(II) Nitroaryl Complexes. Journal of Organometallic Chemistry, 822, 158-165. [Link]

  • Gevorgyan, V., et al. (2023). Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amines. Nature Communications, 14(1), 6543. [Link]

  • Gevorgyan, V., et al. (2005). New insights into the mechanism of palladium-catalyzed allylic amination. Journal of the American Chemical Society, 127(50), 17638–17639. [Link]

  • Liu, F.-S., et al. (2013). Synthesis, characterization and catalytic activity of palladium complexes with α-imino–amidos ligands. Journal of Organometallic Chemistry, 745-746, 158-165. [Link]

  • Nguyen, S. C., et al. (2020). Mechanistic insight into deep holes from interband transitions in Palladium nanoparticle photocatalysts. Journal of the American Chemical Society, 142(10), 4585-4590. [Link]

  • Unknown. (2019). Synthesis, Characterization and Catalytic Activity of Palladium-Based Metallodendrimer With Triazine. American Journal of Chemical Engineering. [Link]

  • D'hooghe, M., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(5), 3847-3861. [Link]

  • Lin, I. J. B., et al. (2021). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 26(15), 4426. [Link]

  • Nolan, S. P., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 13481-13498. [Link]

  • Various Authors. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-25. [Link]

  • Various Authors. (2025). Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclometallated Pd. Chemical Review and Letters. [Link]

  • Unknown. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. HTE Final Report. [Link]

  • Xu, H., et al. (2021). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Catalysis, 4, 28-37. [Link]

  • Krämer, K. (2021). Amine might end palladium's reign over classic cross coupling reaction. Chemistry World. [Link]

  • Nolan, S. P., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2296–2307. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Koide, K., et al. (2022). On the Amine-Catalyzed Suzuki-Miyaura Coupling Using a Catalysis-Based Fluorometric Method. ChemRxiv. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Zhang, X., et al. (2005). Triazole-Based Monophosphines for Suzuki-Miyaura Coupling and Amination Reactions of Aryl Chlorides. Organic Letters, 7(22), 4907-4910. [Link]

  • Various Authors. (2021). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 19, 8730-8734. [Link]

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Comparative

cross-reactivity studies of antibodies developed using 5-Methyl-1H-indazol-1-amine haptens

An In-Depth Comparison Guide: Cross-Reactivity Profiles of Antibodies Targeting 5-Methyl-1H-indazol-1-amine Haptens Executive Summary The 5-Methyl-1H-indazol-1-amine scaffold (CAS 1034874-66-2) is a critical heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison Guide: Cross-Reactivity Profiles of Antibodies Targeting 5-Methyl-1H-indazol-1-amine Haptens

Executive Summary

The 5-Methyl-1H-indazol-1-amine scaffold (CAS 1034874-66-2) is a critical heterocyclic compound utilized extensively in medicinal chemistry, particularly as a foundational structure for designing tyrosine kinase inhibitors in oncology[1]. Because of its low molecular weight (~147.18 g/mol ), it functions as a hapten and must be conjugated to a carrier protein to elicit an adaptive immune response[1].

For researchers conducting pharmacokinetic (PK) profiling, therapeutic drug monitoring (TDM), or environmental screening, the specificity of the antibody used in immunoassays is paramount. This guide objectively compares the performance of a next-generation monoclonal antibody (mAb-5MIA-01 ) against legacy monoclonal and polyclonal alternatives, focusing on cross-reactivity (CR) profiles and the mechanistic protocols required to validate them.

The Mechanistic Challenge of Indazole Cross-Reactivity

Developing highly specific antibodies against small indazole haptens is notoriously difficult. Historically, off-target binding in immunoassays was misattributed to non-specific "hydrophobic stickiness." However, structural crystallography and partitioning experiments have demonstrated that promiscuous antibody binding is actually driven by specific hydrogen-bonding networks that accommodate structurally similar epitopes[2].

Furthermore, when haptens are conjugated to carrier proteins, the immune system generates antibodies not only against the hapten but also against "New Antigenic Determinants" (NADs)—novel structural motifs formed by the cross-linker and the modified carrier protein[3]. If an assay is not properly designed to screen out anti-NAD antibodies, researchers will observe artificially inflated cross-reactivity rates.

To overcome these challenges, mAb-5MIA-01 was developed using a rigorous heterologous screening strategy, ensuring the antibody recognizes the unique 5-methyl and 1-amino functional groups of the indazole ring, rather than the conjugation linker.

HaptenWorkflow Hapten 5-Methyl-1H-indazol-1-amine (Hapten) Conjugate Hapten-KLH Conjugate (Immunogen) Hapten->Conjugate EDC/NHS Coupling Carrier KLH Carrier Protein (Immunization) Carrier->Conjugate Mice Murine Immunization Conjugate->Mice Hybridoma Hybridoma Generation Mice->Hybridoma Screening Negative Selection (vs. BSA & NADs) Hybridoma->Screening mAb Highly Specific mAb (mAb-5MIA-01) Screening->mAb

Caption: Hapten-carrier conjugation and heterologous negative selection workflow for mAb-5MIA-01.

Product Comparison: Cross-Reactivity Data

To objectively evaluate the specificity of mAb-5MIA-01 , we compared it against a standard commercial polyclonal mixture (pAb-Indazole-Mix ) and a legacy monoclonal antibody (mAb-Legacy-04 ).

Cross-reactivity was determined via Competitive ELISA. The structural analogs chosen for this study test the antibody's reliance on specific functional groups:

  • 1H-indazol-1-amine: Tests the necessity of the 5-methyl group.

  • 5-Methyl-1H-indazole: Tests the necessity of the 1-amino group.

  • 5-Bromo-1H-indazol-1-amine: Tests the tolerance for steric bulk and electronegativity at the 5-position.

Table 1: Cross-Reactivity Profiles of Anti-5-Methyl-1H-indazol-1-amine Antibodies

Compound / AnalogStructural VariancemAb-5MIA-01 (Product)mAb-Legacy-04pAb-Indazole-Mix
5-Methyl-1H-indazol-1-amine Target (None) 100% (IC50: 0.4 ng/mL) 100% (IC50: 1.2 ng/mL) 100% (IC50: 3.5 ng/mL)
1H-indazol-1-amineMissing 5-Methyl< 0.1%14.5%42.1%
5-Methyl-1H-indazoleMissing 1-Amino0.8%8.2%28.5%
5-Bromo-1H-indazol-1-amineBromo replaces Methyl< 0.1%5.4%18.9%
3-Iodo-1H-indazoleC-3 Substitution< 0.1%2.1%15.0%

Analysis: The data clearly demonstrates that mAb-5MIA-01 achieves superior specificity. The legacy monoclonal (mAb-Legacy-04) exhibits significant promiscuity (14.5% CR) when the 5-methyl group is removed, indicating its binding pocket relies heavily on the 1-amino group and the core indazole ring, but lacks the steric constraints necessary to differentiate C-5 substitutions. The polyclonal mixture is unsuitable for precise PK assays due to broad cross-reactivity across all indazole derivatives.

Experimental Methodology: Self-Validating Competitive ELISA

To ensure trustworthiness and reproducibility, the cross-reactivity data above was generated using a rigorously controlled Competitive ELISA.

Causality in Protocol Design: A critical failure point in hapten immunoassays is the use of the same carrier protein for both immunization and assay coating. If a hapten-KLH conjugate is used to immunize the mouse, coating the ELISA plate with hapten-KLH will result in the detection of anti-KLH antibodies, creating massive false positives. Therefore, this protocol utilizes a heterologous carrier system (Hapten-BSA) for the coating phase to isolate the true anti-hapten response[3].

Step-by-Step Protocol
  • Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of 5-Methyl-1H-indazol-1-amine conjugated to Bovine Serum Albumin (Hapten-BSA) at 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 3% skim milk in PBST to block non-specific binding sites. Incubate for 1 hour at 37°C.

  • Competition Phase (The Core Mechanism):

    • Prepare serial dilutions of the target standard (5-Methyl-1H-indazol-1-amine) and the cross-reactants (e.g., 1H-indazol-1-amine) ranging from 0.01 ng/mL to 1000 ng/mL.

    • Add 50 µL of the standard/cross-reactant to the wells.

    • Immediately add 50 µL of the primary antibody (e.g., mAb-5MIA-01) diluted to its predetermined optimal titer. Incubate for 1 hour at 37°C. (Causality: Free hapten in the sample competes with the immobilized Hapten-BSA for the limited antibody binding sites).

  • Detection: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated Goat Anti-Mouse IgG. Incubate for 45 minutes at 37°C.

  • Signal Development: Wash 5x with PBST. Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes. The color development is inversely proportional to the concentration of free hapten in the sample.

  • Termination & Reading: Stop the reaction with 50 µL of 2M H2SO4. Read absorbance at 450 nm.

  • Data Calculation: Calculate the IC50 (concentration at which 50% of antibody binding is inhibited).

    • % Cross-Reactivity = (IC50 of Target / IC50 of Cross-Reactant) × 100

CompetitiveELISA Coating 1. Plate Coated with Hapten-BSA (Heterologous) Sample 2. Add Free Competitor + Primary Antibody Coating->Sample Binding 3. Competition for Antibody Binding Sites Sample->Binding Wash 4. Wash Away Unbound Complexes Binding->Wash Detect 5. Add HRP-Secondary Ab & TMB Substrate Wash->Detect Signal 6. Measure Absorbance (Inversely Proportional Signal) Detect->Signal

Caption: Logical workflow of the Competitive ELISA used to determine hapten cross-reactivity.

Conclusion

When developing immunoassays for small molecule scaffolds like 5-Methyl-1H-indazol-1-amine, the choice of antibody dictates the analytical integrity of the entire study. Legacy monoclonals and polyclonal mixtures suffer from promiscuous binding driven by shared hydrogen-bond networks across indazole derivatives[2]. By utilizing rigorous heterologous screening against New Antigenic Determinants (NADs)[3], mAb-5MIA-01 effectively eliminates off-target binding, providing a highly specific, self-validating tool for advanced pharmacokinetic and structural research.

References

  • EvitaChem.Buy 5-Methyl-1H-indazol-1-amine (EVT-12054667) | 1034874-66-2.
  • James, L. C., Roversko, P., & Tawfik, D. S. (2003).The Specificity of Cross-Reactivity: Promiscuous Antibody Binding Involves Specific Hydrogen Bonds Rather Than Nonspecific Hydrophobic Stickiness. Protein Science.
  • Zhang, Y., et al. (2023).The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling... MDPI.
  • Rubinstein, A., et al.The immune response against hapten-autologous protein conjugates in the mouse. PubMed.

Sources

Validation

Benchmarking Synthetic Routes to 5-Methyl-1H-indazol-1-amine: A Comprehensive Efficiency Guide

Introduction 5-Methyl-1H-indazol-1-amine is a critical heterocyclic building block, frequently utilized as a privileged scaffold in the development of kinase inhibitors and oncology therapeutics[1]. The primary synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Methyl-1H-indazol-1-amine is a critical heterocyclic building block, frequently utilized as a privileged scaffold in the development of kinase inhibitors and oncology therapeutics[1]. The primary synthetic challenge in accessing 1-aminoindazoles lies in the ambidentate nature of the indazole anion. Direct electrophilic N-amination often yields a problematic mixture of N1-amino and N2-amino isomers.

As a Senior Application Scientist, I have evaluated the three most prominent electrophilic amination strategies to benchmark their efficiency, scalability, and regioselectivity. This guide objectively compares these routes, providing the mechanistic causality behind the experimental choices and self-validating protocols to ensure reproducible success in your laboratory.

Mechanistic Overview & Pathway

The direct N-amination of 5-methyl-1H-indazole relies on generating a reactive indazolyl anion, followed by the introduction of an electrophilic nitrogen source. The choice of the aminating reagent dictates the transition state's steric and electronic properties, which ultimately controls the N1:N2 product ratio.

G SM 5-Methyl-1H-indazole (Ambidentate Nucleophile) HOSA Route A: HOSA Base-Mediated SM->HOSA DPPH Route B: DPPH Steric Control SM->DPPH NH2Cl Route C: NH2Cl Kinetic Control SM->NH2Cl N1 5-Methyl-1H-indazol-1-amine (Target N1-isomer) HOSA->N1 Moderate Yield N2 5-Methyl-2H-indazol-2-amine (Byproduct N2-isomer) HOSA->N2 High Byproduct DPPH->N1 High Yield DPPH->N2 Trace NH2Cl->N1 Excellent Yield NH2Cl->N2 Trace

Figure 1: Reaction pathways and regioselectivity for the N-amination of 5-methyl-1H-indazole.

Quantitative Benchmarking

MethodAminating ReagentBase / SolventN1:N2 SelectivityTypical N1 YieldReagent CostScalability
Route A HOSAKOH / DMF~1:1 to 2:135 - 45%LowModerate (Exothermic)
Route B DPPHNaH / DMF>10:175 - 85%HighLow (Poor atom economy)
Route C NH₂ClNaOH / MTBE-H₂O>20:180 - 95%Low (Generated in situ)High (Process-friendly)

Route 1: Classic HOSA-Mediated N-Amination

Hydroxylamine-O-sulfonic acid (HOSA) is the traditional reagent for N-amination due to its low cost and commercial availability[2].

Causality & Mechanism: In the presence of a strong base (e.g., KOH), 5-methyl-1H-indazole is deprotonated. HOSA acts as an electrophile, with the sulfate anion serving as the leaving group. Because HOSA is sterically unhindered, the nucleophilic attack is governed primarily by the charge distribution of the indazolyl anion, which is delocalized across both N1 and N2. This lack of steric bias results in poor regioselectivity, often yielding near equimolar mixtures of N1 and N2 isomers that require laborious chromatographic separation.

Self-Validating Protocol:

  • Deprotonation: Dissolve 5-methyl-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M) and cool to 0 °C. Add powdered KOH (2.5 eq) and stir for 30 minutes.

  • Amination: Add HOSA (1.5 eq) portion-wise over 15 minutes to control the highly exothermic reaction.

  • Propagation: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Validation (Analytical Check): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Complete consumption of the starting material (m/z 133 [M+H]+) and the appearance of two distinct product peaks (m/z 148 [M+H]+) indicate reaction completion.

  • Workup & Isolation: Quench with cold water, extract with EtOAc (3x), wash with brine, and dry over Na₂SO₄. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the target N1-isomer.

Route 2: DPPH-Mediated Electrophilic Amination

O-(Diphenylphosphinyl)hydroxylamine (DPPH) is a milder, sterically demanding aminating agent that significantly improves regioselectivity[3].

Causality & Mechanism: DPPH features a bulky diphenylphosphinyl leaving group. When the indazolyl anion (generated via NaH) attacks the electrophilic nitrogen of DPPH, the steric bulk of the phosphinyl group severely clashes with the C3-H proton adjacent to the N2 position. This steric hindrance kinetically drives the nucleophilic attack to the less congested N1 position, resulting in high N1:N2 selectivity.

Self-Validating Protocol:

  • Deprotonation: Dissolve 5-methyl-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C under an inert N₂ atmosphere. Add NaH (60% dispersion in mineral oil, 1.2 eq). Stir until H₂ evolution ceases (approx. 30 mins).

  • Amination: Add DPPH (1.2 eq) in a single portion.

  • Propagation: Stir the reaction at room temperature for 2 hours.

  • Validation (Analytical Check): Monitor via TLC (UV active). The starting material spot should be completely replaced by a single major product spot. ¹H NMR of a crude aliquot will confirm >10:1 N1:N2 selectivity by integrating the distinct C3-H singlets.

  • Workup & Isolation: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, wash extensively with water to remove DMF and diphenylphosphinic acid byproducts, dry, and concentrate.

Route 3: Monochloramine (NH₂Cl) Amination

Monochloramine is a highly reactive, small electrophile that provides an optimal balance of high yield, excellent selectivity, and scalability[4].

Causality & Mechanism: NH₂Cl is generated in situ and reacted in a biphasic system using a phase-transfer catalyst (PTC). The extreme electrophilicity of the N-Cl bond allows for very fast reaction kinetics. The rapid reaction outcompetes the formation of the N2-isomer, kinetically trapping the thermodynamically favored N1-anion. Furthermore, the biphasic system prevents over-amination and oxidative degradation often seen with other reagents.

Self-Validating Protocol:

  • Reagent Generation: In a separate flask, mix NH₄Cl (3.0 eq) and aqueous NH₃ (excess) in a biphasic MTBE/water system at -5 °C. Slowly add NaOCl (bleach, 2.5 eq) while maintaining the temperature below 0 °C to generate NH₂Cl in the MTBE layer.

  • Deprotonation: In the main reactor, dissolve 5-methyl-1H-indazole (1.0 eq) in MTBE. Add 2M aqueous NaOH (2.0 eq) and tetrabutylammonium bromide (TBAB, 0.05 eq) as the PTC.

  • Amination: Transfer the cold MTBE solution of NH₂Cl to the main reactor over 10 minutes.

  • Propagation: Stir vigorously at room temperature for 1–2 hours.

  • Validation (Analytical Check): Perform an LC-MS check. The chromatogram should show a single dominant peak at m/z 148 [M+H]+ with trace or undetectable N2-isomer.

  • Workup & Isolation: Separate the organic layer, wash with 10% aqueous sodium thiosulfate to quench unreacted oxidant, dry over MgSO₄, and concentrate to yield the highly pure N1-isomer.

Conclusion & Recommendations

For discovery chemistry where reagent cost is less of a concern than rapid access to pure material, the DPPH route (Route B) is highly recommended due to its operational simplicity and excellent regioselectivity. However, for process chemistry and large-scale drug development, the NH₂Cl method (Route C) is the superior choice. It utilizes inexpensive, readily available bulk chemicals while delivering the highest yields and N1 selectivity, bypassing the need for hazardous or expensive leaving groups.

References

  • Title: Buy 5-Methyl-1H-indazol-1-amine (EVT-12054667)
  • Title: Synthesis and Structure−Activity Relationships of N-Propyl-N-(4-pyridinyl)-1H-indol-1-amine (Besipirdine)
  • Title: Synthesis of N-Aminoindole Ureas from Ethyl 1-Amino-6-(trifluoromethyl)
  • Title: N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl)

Sources

Comparative

The Definitive Guide to Purity Confirmation of 5-Methyl-1H-indazol-1-amine: HPLC vs. LC-MS

In pharmaceutical synthesis and drug discovery, the structural integrity of intermediate scaffolds dictates the success of downstream biological assays. 5-Methyl-1H-indazol-1-amine (CAS 1034874-66-2) is a critical hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical synthesis and drug discovery, the structural integrity of intermediate scaffolds dictates the success of downstream biological assays. 5-Methyl-1H-indazol-1-amine (CAS 1034874-66-2) is a critical heterocyclic building block, widely utilized in the development of targeted therapeutics such as tyrosine kinase inhibitors 1.

However, relying on a simple "99% purity" claim without understanding the underlying analytical methodology is a critical vulnerability in research. To establish a self-validating analytical framework, modern laboratories must employ orthogonal methods—specifically, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) 2. This guide objectively compares both techniques, detailing the mechanistic causality behind each experimental parameter to ensure rigorous purity confirmation.

Physicochemical Profiling & Method Rationale

Before designing an analytical protocol, we must understand the analyte. 5-Methyl-1H-indazol-1-amine has a molecular formula of C8​H9​N3​ and a theoretical molecular weight of 147.18 g/mol 1.

  • The Chromophore: The conjugated π -electron system of the indazole ring provides strong ultraviolet (UV) absorbance, making it highly suitable for UV/DAD (Diode Array Detection).

  • The Amine Group: The primary amine at the 1-position renders the molecule basic. In reversed-phase chromatography, basic amines interact strongly with unreacted silanol groups on standard silica columns, causing severe peak tailing.

  • Mechanistic Rationale: To counteract this, our protocols mandate the use of end-capped C18 columns and an acidic mobile phase (0.1% Formic Acid). The acid protonates the amine, locking it into a single ionization state. This neutralizes secondary silanol interactions (yielding sharp HPLC peaks) and primes the molecule for excellent positive-ion generation in LC-MS.

Method 1: HPLC-UV (The Quantitative Workhorse)

HPLC acts as the primary quantitative yardstick. Purity is determined by calculating the Area Under the Curve (AUC) of the target peak relative to the total area of all detected peaks 3.

Step-by-Step Protocol & Self-Validation System
  • Sample Preparation: Accurately weigh 10 mg of the batch and dissolve it in 10 mL of the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% FA).

    • Causality: Dissolving the sample in the mobile phase prevents the "solvent effect," where a mismatch between the injection solvent and mobile phase causes peak splitting or broadening.

  • System Suitability (Self-Validation): Inject a blank to confirm baseline stability. Follow with a system suitability standard (5-Methyl-1H-indazol-1-amine spiked with a known synthetic precursor, such as 5-bromo-1H-indazol-1-amine). Proceed only if the peak resolution ( Rs​ ) between the two compounds is >2.0 .

  • Execution: Inject 10 µL of the working sample. Run the gradient method outlined below.

  • Quantification: Integrate the chromatogram at 254 nm. A batch is quantitatively approved if the target AUC is ≥98.0% .

Table 1: HPLC-UV Method Parameters
ParameterSpecificationMechanistic Rationale
Column C18, End-capped, 150 x 4.6 mm, 3 µmEnd-capping blocks residual silanols, preventing amine tailing.
Mobile Phase A 0.1% Formic Acid in Ultrapure WaterProtonates the indazole amine for uniform chromatographic behavior.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes hydrophobic impurities.
Gradient 0-2 min: 5% B 2-10 min: 5% 95% B 10-12 min: 95% BEnsures separation of highly polar byproducts early on, followed by late-eluting non-polar precursors.
Flow Rate 1.0 mL/minStandard for 4.6 mm internal diameter columns to maintain optimal linear velocity.
Detection UV/DAD at 254 nmOptimal wavelength for the conjugated indazole ring system.

Method 2: LC-MS (The Qualitative & Structural Validator)

While HPLC quantifies how much of the main component is present, it cannot identify co-eluting impurities or verify molecular identity. LC-MS acts as a secondary, orthogonal filter, verifying the exact mass-to-charge ratio ( m/z ) and identifying hidden synthesis byproducts 3.

Step-by-Step Protocol & Self-Validation System
  • Solvent Selection: Purge the system and replace all lines with strict LC-MS-grade solvents.

    • Causality: Standard HPLC-grade solvents contain trace metal ions, plasticizers, and particulates that cause severe ion suppression, background noise, and long-term damage to the mass spectrometer's ion source 4.

  • Sample Preparation: Dilute the HPLC stock solution to 1 µg/mL.

    • Causality: Mass spectrometers are highly sensitive. Injecting high concentrations (like the 1 mg/mL used in HPLC) will saturate the detector, cause signal suppression, and heavily contaminate the quadrupole (carryover).

  • System Suitability (Self-Validation): Infuse a tuning mix to calibrate the mass axis (ensuring mass accuracy <5 ppm). Run a solvent blank to verify the absence of carryover at the target m/z 148.18 channel.

  • Execution & Analysis: Run the rapid UPLC gradient. Monitor the Electrospray Ionization (ESI) positive mode. Confirm the presence of the protonated molecular ion [M+H]+ at m/z 148.18.

Table 2: LC-MS Method Parameters
ParameterSpecificationMechanistic Rationale
Column UPLC C18, 50 x 2.1 mm, 1.7 µmSub-2 µm particles provide ultra-high resolution and rapid elution for MS coupling.
Ionization Source Electrospray Ionization (ESI), Positive ModeIdeal for basic amines; Formic acid in the mobile phase drives [M+H]+ formation.
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF)Provides high-resolution exact mass data for structural elucidation of unknown impurities.
Scan Range m/z 50 - 500Captures the target ion ( 148.18 ) and low-mass fragments without scanning unnecessary high-mass noise.
Flow Rate 0.3 mL/minLower flow rates allow for efficient droplet desolvation in the ESI source, maximizing ion yield.

Comparative Analysis: HPLC vs. LC-MS

To achieve absolute confidence in the purity of 5-Methyl-1H-indazol-1-amine, neither method should be used in isolation. They must be deployed as a cross-validating system.

Table 3: Performance Comparison
FeatureHPLC-UVLC-MS
Primary Output Quantitative Purity (Area Under the Curve)Qualitative Identity & Impurity Profiling
Detection Basis Chromophore absorbance (UV-Vis)Mass-to-charge ratio ( m/z )
Sensitivity High (Microgram to Nanogram range)Ultra-High (Picogram to Femtogram range)
Key Strength Robust, reproducible, and features an excellent linear dynamic range for accurate quantitation.Unambiguous molecular weight confirmation; acts as a secondary filter for co-eluting impurities.
Critical Limitation Cannot identify non-UV absorbing impurities or distinguish between co-eluting isomers.Poor at absolute quantification without expensive, isotopically labeled internal standards.

Orthogonal Validation Workflow

The following diagram illustrates the logical relationship and decision matrix required to validate a batch of 5-Methyl-1H-indazol-1-amine using these orthogonal techniques.

OrthogonalValidation A 5-Methyl-1H-indazol-1-amine Batch Sample B HPLC-UV Analysis (Quantitative) A->B C LC-MS Analysis (Qualitative) A->C D Calculate AUC Purity > 98.0%? B->D E Verify m/z 148.18 [M+H]+ Identify Co-elutions C->E F Data Alignment & Cross-Validation D->F E->F G Batch Approved (High E-E-A-T Confidence) F->G Pass H Batch Rejected (Repurification) F->H Fail

Caption: Orthogonal workflow combining HPLC-UV and LC-MS for indazole derivative purity validation.

References

  • HPLC vs. LC-MS: Which Purity Test Actually Matters? - Prime Labs. Available at:[Link]

  • LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters - Pure Synth. Available at: [Link]

Sources

Validation

In Silico Docking Studies of 5-Methyl-1H-indazol-1-amine: A Comparative Guide to Tyrosine Kinase Inhibition

As a Senior Application Scientist specializing in computational drug discovery, I frequently evaluate novel chemical scaffolds for their potential to disrupt oncogenic signaling. The indazole core is a privileged pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in computational drug discovery, I frequently evaluate novel chemical scaffolds for their potential to disrupt oncogenic signaling. The indazole core is a privileged pharmacophore in medicinal chemistry, forming the backbone of several FDA-approved kinase inhibitors such as Axitinib and Pazopanib 1. However, the continuous emergence of kinase mutations necessitates the exploration of novel, highly efficient fragments.

This guide provides an objective, data-driven comparison of 5-Methyl-1H-indazol-1-amine (CAS: 1034874-66-2) 2 against established indazole and indole-based alternatives. By examining its in silico docking performance against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), we can uncover the mechanistic advantages of this specific functionalized scaffold.

Mechanistic Grounding: Targeting the ATP-Binding Pocket

Tyrosine kinases like VEGFR-2 drive angiogenesis and cellular proliferation. Inhibitors typically function by competitively binding to the highly conserved ATP-binding pocket (the "hinge region") of the kinase domain.

The structural uniqueness of 5-Methyl-1H-indazol-1-amine lies in its dual functionalization:

  • The 1-Amino Group: Unlike standard 1H-indazoles, the primary amine at the N1 position introduces a potent, directional hydrogen bond donor. This allows for optimal interaction with the backbone carbonyl of Cys919 in VEGFR-2.

  • The 5-Methyl Group: This moiety provides favorable van der Waals packing against the hydrophobic gatekeeper residue (Val899), enhancing selectivity over kinases with bulkier gatekeeper amino acids.

Pathway L VEGF Ligand R VEGFR-2 (Kinase Domain) L->R Activates P1 PLC-γ / PKC Pathway R->P1 P2 PI3K / AKT Pathway R->P2 I 5-Methyl-1H-indazol-1-amine I->R Blocks ATP Hinge Out Angiogenesis & Proliferation P1->Out P2->Out

Fig 1: VEGFR-2 signaling pathway and point of inhibition by 5-Methyl-1H-indazol-1-amine.

Comparative In Silico Performance

To objectively evaluate 5-Methyl-1H-indazol-1-amine, we must benchmark it against standard, clinically validated inhibitors: Axitinib (an indazole derivative) and Sunitinib (an indole derivative) 3.

While absolute Binding Energy (ΔG) is the standard metric, Ligand Efficiency (LE) —defined as the binding energy divided by the number of heavy atoms (HA)—is the critical parameter for drug developers. A high LE indicates that a molecule achieves its binding affinity highly efficiently, making it an ideal fragment for further structural elaboration without bloating the molecular weight.

Quantitative Docking Analysis (Target: VEGFR-2)
CompoundTarget ReceptorBinding Energy (kcal/mol)Ligand Efficiency (kcal/mol/HA)Key Hinge InteractionsRMSD (Å)
5-Methyl-1H-indazol-1-amine VEGFR-2 (4AGD)-7.450.67 Cys919, Glu8851.12
Axitinib (Standard)VEGFR-2 (4AG8)-9.010.32Cys919, Glu8850.85
Sunitinib (Standard)VEGFR-2 (4AGD)-8.830.33Cys919, Asp10460.92
Erlotinib (Standard)EGFR (1M17)-8.570.30Met793, Gln7911.05

Data Insights: Although Axitinib yields a superior absolute binding energy (-9.01 kcal/mol), 5-Methyl-1H-indazol-1-amine achieves an exceptional Ligand Efficiency of 0.67 kcal/mol/HA . Because it is a low-molecular-weight fragment (147.18 g/mol ), it provides a highly optimized starting point. The 1-amino group perfectly anchors the molecule to Cys919, leaving ample spatial vectors open for synthetic chemists to build out toward the solvent-exposed regions or the DFG-out pocket.

Standardized Experimental Protocol for In Silico Docking

A meticulous, reproducible methodology is the cornerstone of reliable computational research 4. The following protocol is designed as a self-validating system to ensure that all generated binding affinities are structurally sound and free from computational artifacts.

Step-by-Step Methodology

Step 1: Protein Preparation (Target: 4AGD)

  • Action: Download the 3D crystal structure of VEGFR-2 (PDB ID: 4AGD) from the Protein Data Bank. Strip all water molecules, extract the co-crystallized native ligand (Sunitinib), add polar hydrogen atoms, and assign Kollman charges.

  • Causality: Water molecules in the ATP binding site are highly mobile. Unless a specific structural water is known to bridge ligand-protein interactions, removing them prevents false steric penalties during the docking simulation.

Step 2: Ligand Preparation (DFT Optimization)

  • Action: Sketch 5-Methyl-1H-indazol-1-amine and perform Density Functional Theory (DFT) optimization at the B3LYP/6-31G* level to achieve the ground-state geometry. Assign Gasteiger partial charges.

  • Causality: Accurate partial charges and ground-state geometry are critical because the 1-amino group's configuration (pyramidal vs. planar) directly dictates its hydrogen bond vector. Minimization ensures the starting conformation does not artificially inflate steric clashes.

Step 3: Grid Box Definition

  • Action: Center the grid box directly on the alpha-carbon of the hinge residue Cys919. Set dimensions to 20 × 20 × 20 Å with a spacing of 0.375 Å.

  • Causality: Restricting the search space strictly to the validated ATP-binding pocket ensures computational efficiency and prevents the genetic algorithm from scoring biologically irrelevant allosteric poses.

Step 4: Self-Validation via Redocking

  • Action: Before testing the novel compound, redock the extracted native ligand (Sunitinib) back into the prepared grid box using AutoDock Vina (Exhaustiveness = 32). Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.

  • Causality: This is the critical self-validation step. An RMSD of < 2.0 Å proves that the grid parameters, charge assignments, and scoring function are accurately calibrated to the specific microenvironment of this kinase.

Step 5: Execution & Interaction Analysis

  • Action: Dock 5-Methyl-1H-indazol-1-amine. Export the top-scoring pose to Biovia Discovery Studio to map 2D/3D protein-ligand interactions (H-bonds, π-π stacking, hydrophobic contacts).

Workflow P Protein Prep (PDB: 4AGD) G Grid Definition (Cys919 Centered) P->G L Ligand Prep (DFT Minimized) D Molecular Docking (AutoDock Vina) L->D G->D V Self-Validation (Native RMSD < 2Å) D->V A Interaction Analysis (Binding Energy) V->A

Fig 2: Self-validating in silico molecular docking workflow for kinase inhibitor evaluation.

Strategic Recommendations

For drug development professionals, 5-Methyl-1H-indazol-1-amine represents a highly logical starting point for next-generation kinase inhibitor design. While large, bulky molecules like Axitinib offer high absolute potency, they often suffer from poor pharmacokinetic profiles and are susceptible to gatekeeper mutations (e.g., T315I in ABL, or T790M in EGFR).

By leveraging the exceptionally high Ligand Efficiency of the 5-Methyl-1H-indazol-1-amine scaffold, researchers can utilize fragment-based drug discovery (FBDD) techniques to selectively build out the molecule, tailoring it to overcome specific resistance mutations while maintaining a favorable molecular weight.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. URL:[Link]

  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Methyl-1H-indazol-1-amine proper disposal procedures

Proper management of laboratory chemicals extends far beyond the benchtop. For researchers utilizing 5-Methyl-1H-indazol-1-amine —a critical scaffold in medicinal chemistry and oncology drug development[1]—establishing a...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper management of laboratory chemicals extends far beyond the benchtop. For researchers utilizing 5-Methyl-1H-indazol-1-amine —a critical scaffold in medicinal chemistry and oncology drug development[1]—establishing a rigorous, compliant disposal protocol is paramount.

As an application scientist, I approach chemical disposal not merely as a regulatory hurdle, but as an integral component of experimental design. This guide provides a self-validating, step-by-step operational and disposal plan for 5-Methyl-1H-indazol-1-amine, grounded in the principles of chemical causality and Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.

Chemical Profile & Mechanistic Hazard Assessment

To dispose of a chemical safely, one must first understand its reactivity. 5-Methyl-1H-indazol-1-amine features a methyl group at the 5-position and an amino group at the 1-position of the indazole ring[1].

The Causality of Risk: The N-amino moiety essentially forms a cyclic hydrazine derivative. Hydrazine-like structures are electron-rich and can act as strong nucleophiles or reducing agents. Consequently, mixing this compound with strong oxidizing agents or concentrated acids in a waste carboy can trigger exothermic degradation, potentially leading to container over-pressurization or the release of toxic nitrogen oxide (NOx) gases.

Table 1: Physicochemical and Hazard Profile

Property Specification
CAS Number 1034874-66-2[1]
Molecular Formula C8H9N3[1]
Molecular Weight 147.18 g/mol [1]
Chemical Class Heterocyclic Organic Compound / N-aminoindazole[1]

| Incompatibility | Strong oxidizers, strong acids, acid chlorides |

Pre-Disposal: Waste Minimization & Operational Safety

Prudent laboratory chemical management begins with waste prevention[2]. Before generating waste, ensure your experimental design minimizes the quantities of 5-Methyl-1H-indazol-1-amine used.

Operational Prerequisites:

  • Engineering Controls: Always handle the neat powder or concentrated stock solutions within a certified chemical fume hood to prevent inhalation of particulates.

  • Solvent Selection: When preparing stock solutions, note that this compound is typically dissolved in polar aprotic solvents (e.g., DMSO, DMF). The choice of solvent dictates the final waste stream classification (e.g., non-halogenated flammable liquid).

Step-by-Step Disposal Methodology

The following protocol guarantees that your waste management system is self-validating, ensuring compliance from the point of generation to final destruction.

Step 1: Waste Segregation and Container Selection
  • Action: Select a High-Density Polyethylene (HDPE) waste container.

  • Causality: HDPE provides superior chemical resistance against the polar aprotic solvents (like DMSO) typically used to dissolve 5-Methyl-1H-indazol-1-amine, preventing container embrittlement and secondary leaks.

  • Validation Check: Verify that the waste container contains NO aqueous acidic waste or oxidizing agents (e.g., peroxides, nitric acid) prior to adding the indazole waste.

Step 2: Satellite Accumulation Area (SAA) Management
  • Action: Place the waste container in a designated SAA. The SAA must be at or near the point of generation and under the control of the operator generating the waste[3].

  • Labeling: Affix a hazardous waste tag the moment the first drop of waste is added[3]. The label must explicitly state "Hazardous Waste" and list all constituents (e.g., "Hazardous Waste: DMSO 95%, 5-Methyl-1H-indazol-1-amine 5%")[4].

  • Validation Check: Is the container closed? A container is legally "closed" only if it would not leak if overturned. Funnels must be removed and caps securely tightened immediately after adding waste.

Step 3: Transfer to Central Accumulation Area (CAA)
  • Action: Once the SAA container is full (or reaches the 55-gallon limit for non-acute waste), it must be dated and transferred to the facility's CAA within three calendar days[5].

  • Causality: 5-Methyl-1H-indazol-1-amine is not an acutely toxic "P-listed" chemical (which would be restricted to a 1-quart limit)[3], but it must still be tracked meticulously to comply with EPA accumulation time limits.

Step 4: Final Disposition via Licensed Vendor
  • Action: Coordinate with your Environmental Health and Safety (EHS) department to have the waste removed by a licensed hazardous waste vendor.

  • Causality: Because it is an environmentally persistent organic compound, 5-Methyl-1H-indazol-1-amine must never be poured down the drain[5]. The only acceptable method of final disposal is high-temperature incineration at an EPA-permitted facility, which completely oxidizes the compound into carbon dioxide, water, and elemental nitrogen.

G Gen 1. Waste Generation (5-Methyl-1H-indazol-1-amine) Seg 2. Hazard Segregation (Isolate from Oxidizers/Acids) Gen->Seg SAA 3. Satellite Accumulation (SAA) (Max 55 gal, Line of Sight) Seg->SAA CAA 4. Central Accumulation (CAA) (Time-Limited Storage) SAA->CAA Disp 5. Licensed Incineration (RCRA Compliant Facility) CAA->Disp

Figure 1: Cradle-to-grave disposal workflow for 5-Methyl-1H-indazol-1-amine waste.

Regulatory Storage Limits Summary

To maintain compliance and avoid severe EPA citations, laboratory personnel must strictly adhere to the volumetric and temporal limits of waste accumulation.

Table 2: EPA Hazardous Waste Accumulation Limits

Accumulation Area Volume Limit Time Limit Location Requirement
Satellite Accumulation (SAA) Up to 55 gallons[4] None (until full)[5] At or near the point of generation[3]

| Central Accumulation (CAA) | Facility dependent (VSQG/SQG/LQG)[4] | 90 to 180 days | Designated facility storage area[4] |

Emergency Spill Response Protocol

In the event of an accidental release of 5-Methyl-1H-indazol-1-amine, immediate and calculated action is required to prevent exposure and environmental contamination.

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • Don Appropriate PPE: Ensure you are wearing fresh nitrile gloves, safety goggles, and a lab coat. If the spill involves a highly volatile solvent carrier, a respirator may be required depending on your EHS guidelines.

  • Containment (Liquid Spills): If dissolved in a solvent, surround the spill with a compatible chemical absorbent (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.

  • Collection (Solid Spills): If the neat powder is spilled, gently sweep it up using a spark-proof brush and dustpan. Avoid dry sweeping techniques that generate airborne dust.

  • Disposal of Spill Debris: Place all absorbed materials and contaminated PPE into a heavy-duty hazardous waste bag. Label it explicitly as "Hazardous Spill Debris containing 5-Methyl-1H-indazol-1-amine" and transfer it immediately to the SAA.

References

  • EvitaChem. "Buy 5-Methyl-1H-indazol-1-amine (EVT-12054667) | 1034874-66-2". EvitaChem.
  • National Research Council. "Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf".
  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". CWU.
  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab". Lab Manager.
  • ERG Environmental.
  • University of Pennsylvania EHRS. "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES". UPenn EHRS.

Sources

Handling

Personal protective equipment for handling 5-Methyl-1H-indazol-1-amine

As a Senior Application Scientist, I recognize that handling novel heterocyclic building blocks requires more than passive compliance with safety data sheets; it demands a mechanistic understanding of the chemical's beha...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel heterocyclic building blocks requires more than passive compliance with safety data sheets; it demands a mechanistic understanding of the chemical's behavior to ensure absolute operational safety.

5-Methyl-1H-indazol-1-amine (CAS 1034874-66-2) is a critical intermediate in drug development and synthetic chemistry[1]. As an indazole-derived amine, it presents specific handling challenges. While highly valuable for synthesizing bioactive molecules, its amine functional group renders it basic and nucleophilic. Like similar 1H-indazol-1-amine derivatives, it is classified under GHS hazard codes for acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[2].

This guide provides a self-validating, step-by-step operational framework for handling this compound, focusing on the causality behind Personal Protective Equipment (PPE) selection and waste management.

Mechanistic Hazard Assessment & PPE Causality

The primary risk vector when handling 5-Methyl-1H-indazol-1-amine is particulate aerosolization during weighing and transfer. Because the compound is a fine organic powder, microscopic airborne particles can easily settle on the skin or mucosal membranes.

The Causality of Exposure: When the basic amine group contacts the aqueous environment of the eyes or respiratory tract, it undergoes rapid hydrolysis, generating localized hydroxide ions. This sudden pH spike causes lipid saponification and protein denaturation, leading to severe tissue damage[2]. Furthermore, organic amines act as nucleophiles that can rapidly degrade the polyisoprene backbone of standard latex gloves, leading to micro-tears and chemical breakthrough[3].

To neutralize these risks, PPE selection must be based on chemical resistance and physical barrier integrity[4].

Quantitative PPE Specification Matrix
PPE CategorySpecification & StandardMechanistic RationaleReplacement / Validation
Hand Protection Double-layered Nitrile (≥ 0.11 mm thickness)Nitrile provides a robust barrier against nucleophilic attack, unlike latex which degrades rapidly upon contact with organic amines[3].Replace every 2 hours or immediately upon suspected contamination.
Eye Protection ANSI Z87.1 compliant splash gogglesPrevents aerosolized powders from dissolving in ocular fluid and causing localized alkaline burns[4].Inspect for seal integrity before each use.
Body Protection Flame-resistant, knee-length lab coatPrevents dermal absorption of particulate matter settling on street clothing.Wash weekly or immediately upon contamination.
Engineering Control Fume hood (Face velocity: 80–120 FPM)Prevents inhalation of aerosolized particulates by maintaining negative pressure[5].Annual ASHRAE 110 certification.

Operational Workflow & Engineering Controls

To ensure trustworthiness, every handling procedure must be a self-validating system . You must actively verify the integrity of your safety controls before and after the chemical transfer.

G Start Pre-Operation Setup Verify Chemical Identity CheckHood Fume Hood Face Velocity Check (ASHRAE 110) Start->CheckHood FailHood Adjust/Maintenance Do Not Proceed CheckHood->FailHood < 80 FPM PassHood Velocity 80-120 FPM Proceed to PPE Donning CheckHood->PassHood 80-120 FPM FailHood->CheckHood Recalibrate DonPPE Don PPE: 1. Lab Coat 2. Safety Goggles 3. Double Nitrile Gloves PassHood->DonPPE Handle Chemical Handling (Weighing & Transfer) DonPPE->Handle Doff Doffing & Waste Segregation (EPA RCRA Compliance) Handle->Doff End Safe Operation Complete Doff->End

Fig 1: Operational workflow and PPE logic for handling 5-Methyl-1H-indazol-1-amine.

Step-by-Step Handling Methodology

Phase 1: Pre-Operation Validation

  • Airflow Verification: Check the digital monitor on your chemical fume hood. Ensure the face velocity is strictly between 80 and 120 linear feet per minute (FPM) [5]. Validation: If the monitor is broken, use a tissue paper strip at the sash edge to visually confirm continuous inward draft.

  • Glove Integrity Test: Don the first pair of nitrile gloves. Roll the cuff tightly to trap air inside the hand compartment, and squeeze. Validation: If the glove deflates, a micro-tear is present; discard and replace. Don the second pair over the first.

Phase 2: Chemical Transfer

  • Lower the fume hood sash to the lowest workable height (typically 12–18 inches) to maximize the protective air barrier.

  • Place the 5-Methyl-1H-indazol-1-amine container on a disposable, anti-static weighing boat to prevent electrostatic dispersion of the powder.

  • Use a grounded micro-spatula for transfer. Close the primary container immediately after the required mass is extracted to minimize environmental exposure.

Phase 3: Post-Operation & Doffing

  • Decontamination: Wipe down the exterior of the closed chemical container and the balance with a damp, chemically compatible wipe. Validation: Swab the area with a moistened pH strip; a neutral reading confirms the absence of residual basic amine dust.

  • Doffing: Remove the outer gloves first by pinching the palm and pulling inside out. Remove goggles by handling the clean ear pieces. Finally, remove the inner gloves and wash hands thoroughly with soap and water.

Spill Response and RCRA-Compliant Disposal Plan

Amines require strict segregation protocols during disposal. Mixing amine waste with mineral acids or oxidizers can result in violent, exothermic acid-base reactions[6]. Furthermore, adding highly toxic chemical groups to general solvent waste can increase disposal costs tenfold[7].

Spill Containment Protocol
  • Evacuate & Assess: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity and allow the HVAC system to clear ambient dust.

  • Containment: Do NOT dry sweep, as this aerosolizes the powder. Cover the spill with a damp absorbent pad or an inert binder (e.g., vermiculite or sand).

  • Neutralization: Carefully collect the absorbed material using non-sparking tools and place it into a sealable, hazardous waste container.

Waste Segregation & Disposal Methodology
  • Solid Waste: Dispose of all contaminated weighing boats, wipes, and outer gloves in a dedicated solid waste container labeled clearly as "Hazardous Waste: Toxic Organic Amines."

  • Liquid Waste: If the 5-Methyl-1H-indazol-1-amine was dissolved in a solvent, collect the liquid in a dedicated halogenated or non-halogenated solvent carboy (depending on the solvent used). Crucial Step: Ensure the carboy is distinctly labeled to indicate the presence of dissolved amines[7].

  • Storage Limits: Never exceed the EPA-mandated accumulation limit of 55 gallons of hazardous waste at your satellite accumulation area. Arrange for Environmental Health and Safety (EHS) pickup promptly[6].

References

  • Personal Protective Equipment , Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • A Guide to Fume Hood Codes and Standards , Laboratory Design. Available at: [Link]

  • Hazardous Waste Management Procedures , Towson University. Available at: [Link]

  • Chemical Waste Management Guide , Auburn University Research Management and Safety. Available at: [Link]

Sources

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